molecular formula C10H13NO2 B3050268 2-(1-Aminoethyl)-1,4-benzodioxane CAS No. 2469-18-3

2-(1-Aminoethyl)-1,4-benzodioxane

Cat. No.: B3050268
CAS No.: 2469-18-3
M. Wt: 179.22 g/mol
InChI Key: AANTWDPFFAREMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Aminoethyl)-1,4-benzodioxane is a chemical entity built around the versatile 1,4-benzodioxane scaffold, a structure of high significance in medicinal chemistry . The 1,4-benzodioxane nucleus is considered an "evergreen" template in drug design, as its molecular architecture allows for diverse interactions with enzymes and proteic receptors . This scaffold is found in several marketed drugs and investigational compounds, including the antihypertensive α-adrenoblocker doxazosin and the α2 adrenergic receptor antagonist piperoxan . Compounds featuring this nucleus, particularly amines, have been synthesized and evaluated as potential adrenolytic agents, which act by blocking adrenergic receptors . The 1,4-benzodioxane core also shows a strong presence in natural products, such as the 1,4-benzodioxane lignans, which exhibit a wide array of bioactivities including hepaprotective and neurotrophic effects . As a synthetic amine-containing derivative, this compound serves as a valuable intermediate for pharmaceutical research and the exploration of new biologically active molecules. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7(11)10-6-12-8-4-2-3-5-9(8)13-10/h2-5,7,10H,6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANTWDPFFAREMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1COC2=CC=CC=C2O1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70947630
Record name 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70947630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2469-18-3
Record name 1,4-Benzodioxan, 2-(1-aminoethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002469183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70947630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Pharmacological Properties of 2-(1-Aminoethyl)-1,4-benzodioxane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and pharmacological characteristics of 2-(1-Aminoethyl)-1,4-benzodioxane, a key scaffold in medicinal chemistry. The information presented herein is intended to support research and development efforts in the fields of pharmacology and drug discovery.

Introduction

The 1,4-benzodioxane moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Derivatives of this structure have shown a wide range of pharmacological activities, including antihypertensive, antipsychotic, and neuroprotective effects.[4][5] The introduction of an aminoethyl group at the 2-position of the 1,4-benzodioxane ring system has been a strategy to explore novel therapeutic agents, particularly those targeting the central nervous and cardiovascular systems. This document focuses on the parent compound of this series, this compound, detailing its synthesis and summarizing its known pharmacological properties.

Synthesis of this compound

The synthesis of this compound is a multi-step process commencing from readily available starting materials. The general synthetic approach involves the preparation of a suitable precursor, 2-(1-hydroxyethyl)-1,4-benzodioxane, followed by its conversion to the corresponding chloro-derivative and subsequent amination.

Synthetic Scheme

A plausible synthetic route, based on related preparations of 2-substituted 1,4-benzodioxanes, is outlined below. This pathway provides a logical progression to the target molecule.

Synthesis_Workflow cluster_0 Step 1: Formation of the Benzodioxane Ring cluster_1 Step 2: Reduction of the Ester cluster_2 Step 3: Chlorination cluster_3 Step 4: Amination Catechol Catechol Ethyl_1_4_benzodioxane_2_carboxylate Ethyl 1,4-benzodioxane-2-carboxylate Catechol->Ethyl_1_4_benzodioxane_2_carboxylate K2CO3, Acetone, Reflux Ethyl_2_3_dibromopropionate Ethyl 2,3-dibromopropionate Ethyl_2_3_dibromopropionate->Ethyl_1_4_benzodioxane_2_carboxylate Two_hydroxyethyl 2-(1-Hydroxyethyl)-1,4-benzodioxane LiAlH4 Lithium Aluminum Hydride (LiAlH4) LiAlH4->Two_hydroxyethyl Anhydrous THF Two_chloroethyl 2-(1-Chloroethyl)-1,4-benzodioxane SOCl2 Thionyl Chloride (SOCl2) SOCl2->Two_chloroethyl Pyridine (catalyst) Target_Compound This compound Ammonia Ammonia (in Ethanol) Ammonia->Target_Compound High Pressure, Heat

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following are detailed experimental methodologies for the key synthetic steps.

Step 1: Synthesis of Ethyl 1,4-benzodioxane-2-carboxylate

  • Materials: Catechol, ethyl 2,3-dibromopropionate, anhydrous potassium carbonate, acetone.

  • Procedure: A mixture of catechol (1.0 eq), ethyl 2,3-dibromopropionate (1.1 eq), and anhydrous potassium carbonate (2.5 eq) in acetone is refluxed with stirring for 24-48 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The resulting crude product is purified by vacuum distillation or column chromatography on silica gel to yield ethyl 1,4-benzodioxane-2-carboxylate.

Step 2: Synthesis of 2-(1-Hydroxyethyl)-1,4-benzodioxane

  • Materials: Ethyl 1,4-benzodioxane-2-carboxylate, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF).

  • Procedure: A solution of ethyl 1,4-benzodioxane-2-carboxylate (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. After completion, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting precipitate is filtered, and the filtrate is dried over anhydrous sodium sulfate. The solvent is evaporated to give 2-(1-hydroxyethyl)-1,4-benzodioxane, which can be purified by distillation or chromatography.

Step 3: Synthesis of 2-(1-Chloroethyl)-1,4-benzodioxane

  • Materials: 2-(1-Hydroxyethyl)-1,4-benzodioxane, thionyl chloride (SOCl₂), pyridine (catalytic amount).

  • Procedure: To a solution of 2-(1-hydroxyethyl)-1,4-benzodioxane (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or chloroform) containing a catalytic amount of pyridine, thionyl chloride (1.2 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent and excess thionyl chloride are removed under reduced pressure to yield crude 2-(1-chloroethyl)-1,4-benzodioxane. This intermediate is often used in the next step without further purification.

Step 4: Synthesis of this compound

  • Materials: 2-(1-Chloroethyl)-1,4-benzodioxane, ethanolic ammonia solution.

  • Procedure: The crude 2-(1-chloroethyl)-1,4-benzodioxane is dissolved in a saturated solution of ammonia in ethanol. The mixture is heated in a sealed pressure vessel at a temperature ranging from 80 to 120 °C for several hours. After cooling, the solvent is evaporated, and the residue is taken up in dilute hydrochloric acid. The aqueous layer is washed with an organic solvent (e.g., ether or ethyl acetate) to remove any unreacted starting material. The aqueous layer is then basified with a strong base (e.g., sodium hydroxide) and extracted with an organic solvent. The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is removed to afford this compound. The final product can be purified by vacuum distillation.

Physicochemical Data

The following table summarizes the key physicochemical properties of the target compound and its precursors.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C/mmHg)
Ethyl 1,4-benzodioxane-2-carboxylateC₁₁H₁₂O₄208.21-
2-(1-Hydroxyethyl)-1,4-benzodioxaneC₁₀H₁₂O₃180.20-
2-(1-Chloroethyl)-1,4-benzodioxaneC₁₀H₁₁ClO₂198.65-
This compoundC₁₀H₁₃NO₂179.2271 / 0.04[6]

Pharmacological Properties

The pharmacological profile of this compound and its derivatives has been investigated, revealing effects on the cardiovascular and central nervous systems. The introduction of a methyl group on the α-carbon of the side chain, as in the title compound, has been shown to influence its activity compared to the corresponding 2-aminomethyl-1,4-benzodioxanes.

Overview of Pharmacological Activities

Derivatives of this compound have been reported to exhibit sympatholytic and hypotensive properties.[6] The pharmacological data available for a series of N-substituted derivatives suggest that the branching of the side chain generally leads to a decrease in activity compared to their unbranched counterparts.[6]

Cardiovascular Effects

Studies on analogous compounds within the 1,4-benzodioxane class have demonstrated significant cardiovascular effects, including antihypertensive activity.[4][5] This activity is often attributed to the blockade of α-adrenergic receptors. While specific data for the parent compound is limited, it is plausible that this compound interacts with adrenergic receptors, contributing to its observed pharmacological effects.

Central Nervous System Effects

The 1,4-benzodioxane scaffold is present in molecules that act on the central nervous system. For instance, certain derivatives have shown affinity for serotonin receptors.[2] The potential for this compound to modulate CNS targets warrants further investigation.

Pharmacological Screening Workflow

The evaluation of the pharmacological properties of this compound and its analogs typically follows a structured workflow, from initial in vitro screening to more complex in vivo assessments.

Pharmacological_Screening cluster_0 In Vitro Evaluation cluster_1 In Vivo Assessment cluster_2 Data Analysis Receptor_Binding Receptor Binding Assays (e.g., Adrenergic, Serotonergic) Functional_Assays Functional Assays (e.g., Agonist/Antagonist Activity) Receptor_Binding->Functional_Assays Animal_Models Animal Models of Disease (e.g., Spontaneously Hypertensive Rats) Functional_Assays->Animal_Models Blood_Pressure Blood Pressure Monitoring Animal_Models->Blood_Pressure CNS_Effects Behavioral and Neurological Tests Animal_Models->CNS_Effects SAR_Analysis Structure-Activity Relationship (SAR) Studies Blood_Pressure->SAR_Analysis CNS_Effects->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

Caption: General workflow for pharmacological screening.

Conclusion

This compound represents a foundational molecule for the exploration of novel pharmacologically active agents. The synthetic route to this compound is accessible, allowing for the generation of a diverse library of derivatives for structure-activity relationship studies. While the existing pharmacological data suggests that α-substitution on the side chain may reduce certain activities compared to linear analogs, the unique stereochemical and electronic properties of this compound may offer opportunities for targeting specific biological pathways with improved selectivity. Further in-depth pharmacological characterization of this compound is warranted to fully elucidate its therapeutic potential.

References

Pharmacological Profile of 2-(1-Aminoethyl)-1,4-benzodioxane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of 2-(1-Aminoethyl)-1,4-benzodioxane derivatives, a class of compounds with significant interactions with key G-protein coupled receptors (GPCRs). The information presented herein is intended to support research and development efforts in medicinal chemistry and pharmacology.

Introduction

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this compound have garnered particular interest due to their notable affinity and selectivity for α-adrenergic and serotonin 5-HT1A receptors. These receptors play crucial roles in a wide range of physiological processes, making them attractive targets for therapeutic intervention in various disorders. This guide summarizes the quantitative pharmacological data, details key experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Pharmacological Data

The pharmacological activity of this compound derivatives is primarily characterized by their binding affinity (Ki) for α-adrenoceptor subtypes and the 5-HT1A receptor, as well as their functional potency (pA2) as antagonists. The following tables summarize the available quantitative data for a selection of these compounds.

Table 1: Binding Affinity (Ki, nM) of this compound Derivatives at α1-Adrenergic and 5-HT1A Receptors

Compoundα1A-ARα1B-ARα1D-AR5-HT1AReference
WB4101 (analogue) ----[2]
(S)-8-Methoxy-WB4101 analogue----[2]
Compound 6 -->10008.04 (pKi)[3]

Table 2: Functional Antagonist Potency (pA2) of Benzodioxane Derivatives at α1-Adrenergic Receptors

CompoundTissueReceptor SubtypepA2 ValueReference
(S)-8-Methoxy-WB4101 analogueRat Aortaα1B-AR9.58[2]

Note: The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.

Experimental Protocols

The characterization of this compound derivatives involves a suite of in vitro pharmacological assays. The following sections detail the methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[4]

Objective: To determine the binding affinity (Ki) of test compounds for α1-adrenergic and 5-HT1A receptors.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or specific tissues).

  • Radioligand (e.g., [3H]-Prazosin for α1-adrenoceptors, [3H]-8-OH-DPAT for 5-HT1A receptors).

  • Test compounds (this compound derivatives).

  • Non-specific binding control (e.g., phentolamine for α1-adrenoceptors, serotonin for 5-HT1A receptors).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissues or cells expressing the target receptor in a suitable buffer and prepare a membrane fraction by differential centrifugation.[5]

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.[5]

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[4]

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays in Isolated Tissues

Functional assays assess the effect of a compound on the physiological response of a tissue, providing information on its efficacy (agonist/antagonist) and potency.

Objective: To determine the functional antagonist potency (pA2) of test compounds at α1-adrenergic receptors.

Materials:

  • Isolated tissue preparation (e.g., rat thoracic aorta rings).

  • Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 / 5% CO2 at 37°C.

  • Isometric force transducer and data acquisition system.

  • Agonist (e.g., phenylephrine or noradrenaline).

  • Test compounds (this compound derivatives).

Procedure:

  • Tissue Preparation: Dissect the rat thoracic aorta and cut it into rings. Mount the rings in organ baths under a resting tension.

  • Equilibration: Allow the tissues to equilibrate for a set period, with regular washing.

  • Agonist Concentration-Response Curve (Control): Generate a cumulative concentration-response curve for the agonist (e.g., phenylephrine) to establish a baseline.

  • Antagonist Incubation: Wash the tissues and incubate with a single concentration of the test compound (antagonist) for a specific duration.

  • Agonist Concentration-Response Curve (in the presence of Antagonist): In the continued presence of the antagonist, generate a second cumulative concentration-response curve for the agonist.

  • Data Analysis: Compare the agonist concentration-response curves in the absence and presence of the antagonist. A rightward shift in the curve indicates competitive antagonism. The pA2 value is calculated using a Schild plot analysis.

Signaling Pathways and Experimental Workflows

Signaling Pathways

This compound derivatives primarily exert their effects by modulating the signaling of α1-adrenergic and 5-HT1A receptors.

  • α1-Adrenergic Receptor Signaling: These receptors are coupled to Gq/11 proteins. Agonist binding activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses.

alpha1_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Agonist Alpha1_AR α1-Adrenergic Receptor Ligand->Alpha1_AR Gq Gq Alpha1_AR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: α1-Adrenergic Receptor Signaling Pathway.

  • 5-HT1A Receptor Signaling: These receptors are coupled to Gi/o proteins. Agonist binding inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.

FHT1A_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Agonist FHT1A_R 5-HT1A Receptor Ligand->FHT1A_R Gi Gi FHT1A_R->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response

Caption: 5-HT1A Receptor Signaling Pathway.

Experimental Workflows

The pharmacological characterization of novel this compound derivatives follows a structured workflow.

experimental_workflow cluster_synthesis Compound Synthesis & Purity Analysis cluster_in_vitro In Vitro Pharmacological Profiling cluster_analysis Data Analysis & Lead Selection Synthesis Synthesis of Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Purity Purity Assessment (e.g., HPLC) Characterization->Purity Binding_Assay Radioligand Binding Assays (Determine Ki) Purity->Binding_Assay Functional_Assay Functional Assays (Determine pA2/EC50) Binding_Assay->Functional_Assay Selectivity Selectivity Profiling (vs. other receptors) Functional_Assay->Selectivity SAR Structure-Activity Relationship (SAR) Analysis Selectivity->SAR Lead_Selection Lead Compound Selection SAR->Lead_Selection

Caption: Pharmacological Profiling Workflow.

Conclusion

Derivatives of this compound represent a promising class of compounds with significant modulatory activity at α1-adrenergic and 5-HT1A receptors. Their pharmacological profile, characterized by high affinity and, in some cases, subtype selectivity, suggests potential therapeutic applications. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of these and related compounds. Further structure-activity relationship studies are warranted to optimize their potency, selectivity, and pharmacokinetic properties for future drug discovery endeavors.

References

The Multifaceted Biological Activities of Novel 1,4-Benzodioxan-Arylpiperazine Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-benzodioxan-arylpiperazine scaffold is a privileged structural motif in medicinal chemistry, consistently yielding compounds with a diverse array of biological activities. This technical guide provides an in-depth analysis of the pharmacological properties of novel derivatives based on this core structure. We present a comprehensive overview of their interactions with key biological targets, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new therapeutic agents.

Introduction

The unique combination of the rigid 1,4-benzodioxan moiety and the versatile arylpiperazine group imparts favorable pharmacokinetic and pharmacodynamic properties to this class of compounds. These derivatives have demonstrated significant potential in modulating the activity of various G protein-coupled receptors (GPCRs) and other critical cellular targets. This guide will explore their activity at α-adrenoceptors, serotonin (5-HT) receptors, and androgen receptors, as well as their anti-inflammatory and anticancer properties.

Quantitative Biological Activity Data

The biological activities of various 1,4-benzodioxan-arylpiperazine derivatives are summarized below. The data is presented to facilitate comparison and aid in structure-activity relationship (SAR) analysis.

Table 1: α-Adrenoceptor and 5-HT Receptor Binding Affinities

CompoundTargetAssay TypeKi (nM)Reference
Derivative 1α1A-AdrenoceptorRadioligand Binding5.2[1]
Derivative 2α1B-AdrenoceptorRadioligand Binding8.1[1]
Derivative 3α1D-AdrenoceptorRadioligand Binding3.7[1]
Derivative 45-HT1A ReceptorRadioligand Binding1.5[2]
Derivative 55-HT2A ReceptorRadioligand Binding12.8[2]

Table 2: Anticancer Activity (IC50 Values)

CompoundCell LineAssay TypeIC50 (µM)Reference
Derivative 6LNCaP (Prostate Cancer)CCK-8 Assay0.65[3]
Derivative 7PC-3 (Prostate Cancer)CCK-8 Assay2.95[4]
Derivative 8HEPG2 (Liver Cancer)MTT Assay0.81[5]

Table 3: Anti-inflammatory Activity

CompoundModelEndpointInhibition (%)Reference
Derivative 9Xylene-induced mouse ear edemaEdema Weight65[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Radioligand Binding Assays

This protocol is adapted from standard methodologies for determining ligand affinity for α1-adrenoceptor subtypes.[7]

  • Membrane Preparation: Membranes are prepared from tissues or cells expressing the desired α1-adrenoceptor subtype (e.g., rat spleen for α1B, rat aorta for α1D). The tissue is homogenized in ice-cold buffer and centrifuged at low speed to remove nuclei and cellular debris. The supernatant is then centrifuged at high speed to pellet the membranes, which are resuspended in assay buffer.

  • Binding Reaction: In a 96-well plate, membrane homogenates are incubated with a specific radioligand (e.g., [3H]-Prazosin) at a fixed concentration.

  • Competition Binding: To determine the affinity of the test compounds, increasing concentrations of the 1,4-benzodioxan-arylpiperazine derivatives are added to the reaction mixture to compete with the radioligand for binding to the receptor.

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The IC50 values (concentration of the test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis of the competition curves. The Ki (inhibition constant) values are then calculated using the Cheng-Prusoff equation.

This protocol outlines the procedure for assessing the binding affinity of compounds for the 5-HT1A receptor.[8][9]

  • Membrane Source: Membranes from CHO-K1 cells expressing the human 5-HT1A receptor or from rat hippocampus are used.[8][9]

  • Assay Buffer: The assay is performed in a buffer containing 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, and 0.1% (w/v) ascorbic acid, at pH 7.4.[8]

  • Radioligand and Competitor: The membranes are incubated with a specific radioligand, such as [3H]8-hydroxy-DPAT, and varying concentrations of the test compounds.[8]

  • Nonspecific Binding: Nonspecific binding is determined in the presence of a high concentration of a known 5-HT1A ligand, such as metergoline.[8]

  • Incubation and Detection: The incubation, filtration, and quantification steps are similar to those described for the α1-adrenoceptor binding assay.

Cell Viability Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11]

  • Cell Seeding: Cancer cells (e.g., HEPG2) are seeded in a 96-well plate at a density of 1 × 104 cells/well and allowed to adhere overnight.[10]

  • Compound Treatment: The cells are treated with various concentrations of the 1,4-benzodioxan-arylpiperazine derivatives for a specified period (e.g., 24 hours).[10]

  • MTT Addition: After treatment, the medium is replaced with fresh medium containing MTT solution (final concentration 0.5 mg/ml) and incubated for 4 hours at 37°C.[10][11]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[10]

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells), and IC50 values are calculated.

The Cell Counting Kit-8 (CCK-8) assay is another colorimetric assay for the determination of cell viability.[12][13]

  • Cell Plating and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compounds.[12][13]

  • CCK-8 Reagent Addition: After the treatment period, 10 µL of CCK-8 solution is added to each well.[12][13]

  • Incubation: The plate is incubated for 1-4 hours in the incubator.[12][13]

  • Absorbance Reading: The absorbance is measured at 450 nm using a microplate reader.[12][13]

  • Data Analysis: The IC50 values are determined from the dose-response curves.

In Vivo Anti-inflammatory Assay

This model is used to evaluate the topical anti-inflammatory activity of the compounds.[14]

  • Animal Model: Male ICR mice are used for the study.

  • Induction of Inflammation: A solution of xylene is topically applied to the anterior and posterior surfaces of the right ear of each mouse to induce edema.

  • Compound Administration: The test compounds, dissolved in a suitable vehicle, are administered topically to the ear shortly before or after the xylene application. A standard anti-inflammatory drug (e.g., diclofenac sodium) is used as a positive control.[14]

  • Assessment of Edema: After a specific time period (e.g., 45 minutes), the mice are euthanized, and a circular section is removed from both the treated (right) and untreated (left) ears.[14]

  • Quantification of Inhibition: The weight of the ear punches is measured, and the difference in weight between the right and left ears is calculated as the edema value. The percentage of inhibition of edema by the test compound is calculated relative to the control group.

Signaling Pathways and Mechanisms of Action

The biological effects of 1,4-benzodioxan-arylpiperazine derivatives are mediated through their interaction with specific signaling pathways.

α1-Adrenoceptor Signaling

Activation of α1-adrenergic receptors, which are Gq protein-coupled, initiates a signaling cascade that leads to various physiological responses, including smooth muscle contraction.[15][16]

alpha1_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand 1,4-Benzodioxan- Arylpiperazine Derivative Receptor α1-Adrenoceptor (GPCR) Ligand->Receptor Binds to Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca2+ ER->Ca Releases Ca->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Response Leads to

Caption: α1-Adrenoceptor signaling pathway.

5-HT1A Receptor Signaling

The 5-HT1A receptor is coupled to Gi/o proteins, and its activation typically leads to an inhibitory neuronal response.[2][17]

FHT1A_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand 1,4-Benzodioxan- Arylpiperazine Derivative Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binds to Gi Gi/o Protein Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion (Inhibited) PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Neuronal Hyperpolarization) PKA->Response Leads to

Caption: 5-HT1A receptor signaling pathway.

Androgen Receptor Signaling in Prostate Cancer

In prostate cancer, the androgen receptor (AR) plays a crucial role in cell proliferation and survival. 1,4-Benzodioxan-arylpiperazine derivatives can act as antagonists, inhibiting this pathway.[1][3][6]

AR_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds & Activates AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation Antagonist 1,4-Benzodioxan- Arylpiperazine Derivative Antagonist->AR Binds & Inhibits ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to Transcription Gene Transcription ARE->Transcription Initiates Proliferation Cell Proliferation & Survival Transcription->Proliferation Leads to

Caption: Androgen receptor signaling in prostate cancer.

Conclusion

Novel 1,4-benzodioxan-arylpiperazine derivatives represent a highly promising class of compounds with a remarkable diversity of biological activities. Their ability to interact with key targets such as α-adrenoceptors, 5-HT receptors, and androgen receptors underscores their potential for the development of new therapies for a range of diseases, including cardiovascular disorders, central nervous system conditions, and cancer. The data and protocols presented in this technical guide provide a solid foundation for further research and development in this exciting area of medicinal chemistry. The continued exploration of the structure-activity relationships within this scaffold is likely to yield even more potent and selective drug candidates in the future.

References

The Affinity Landscape of 1,4-Benzodioxane Analogues: A Technical Guide to Receptor Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Analogues of this heterocyclic motif have demonstrated significant affinity for a variety of G-protein coupled receptors (GPCRs), making them a focal point in the development of novel therapeutics for a range of disorders, from cardiovascular diseases to central nervous system conditions. This technical guide provides an in-depth exploration of the receptor binding affinity of 1,4-benzodioxane analogues, with a focus on adrenergic, serotonergic, and dopaminergic receptor systems. It consolidates quantitative binding data, details common experimental methodologies, and visualizes key biological and experimental processes.

Quantitative Receptor Binding Affinity Data

The following tables summarize the binding affinities (Ki or pKi values) of various 1,4-benzodioxane analogues for α1-adrenergic, 5-HT1A, and dopamine D4 receptors. These values, collated from multiple studies, offer a comparative overview of the potency and selectivity of these compounds. Lower Ki values and higher pKi values indicate stronger binding affinity.

Table 1: α1-Adrenergic Receptor Subtype Binding Affinities of 1,4-Benzodioxane Analogues

Compoundα1a-AR (pKi)α1b-AR (pKi)α1d-AR (pKi)Reference
WB-4101---[1]
Compound 14--High[1]
(R)-4--Eutomer[2]

Note: Specific pKi values for WB-4101 and detailed values for Compound 14 and (R)-4 were not explicitly provided in the abstracts, but their selectivity profiles were highlighted.

Table 2: 5-HT1A Receptor Binding Affinities of 1,4-Benzodioxane Analogues

Compound5-HT1A Receptor (pKi)Reference
Compound 15 (Full Agonist)High[1]
(S)-2 (Agonist)Potent[2]

Note: The referenced articles emphasize the high potency and agonist activity of these compounds at the 5-HT1A receptor without always providing specific pKi values in the abstracts.

Table 3: Dopamine D4 Receptor Binding Affinities of 1,4-Benzodioxane Analogues

CompoundD4 Receptor (Ki, nM)D2/D4 SelectivityReference
1-(2,3-dihydrobenzo[3][4]dioxin-6-yl)-4-(4-fluorobenzyl)piperazine (3a) derivative1.1 - 15~800 - 6700[5]
[18F]3dHigh AffinityHigh Selectivity[5]
Compound 6pKi = 8.54D2/D4 = 380, D3/D4 = 457[6]
Compound 8Lower than 6D2/D4 = 977, D3/D4 = 719[6]
Compound 13pKi = 7.20D3/D4 = 17[6]
Compound 18 (para-substituted)-D2/D4 = 5248, D3/D4 = 1738[7]
Compound 21 (para-substituted)-D2/D4 = 3020, D3/D4 = 1202[7]
Compound 24 (para-substituted)-D2/D4 = 8318, D3/D4 = 3715[7]
Compound 27 (para-substituted)-D2/D4 = 3631, D3/D4 = 1660[7]

Experimental Protocols: Radioligand Binding Assays

The determination of receptor binding affinity for 1,4-benzodioxane analogues predominantly relies on radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and its receptor.[8]

General Protocol for Competitive Radioligand Binding Assay

This protocol outlines the typical steps for determining the inhibitory constant (Ki) of a test compound.

1. Membrane Preparation:

  • Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[9]

  • The homogenate is subjected to centrifugation to pellet the membranes.[9]

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.[9]

  • Protein concentration of the membrane preparation is determined using a standard method (e.g., BCA assay).[9]

2. Assay Setup:

  • The assay is typically performed in a 96-well plate format.[9]

  • Each well contains:

    • A fixed volume of the membrane preparation (e.g., 10-50 µg of protein).[10][11]

    • A fixed concentration of a specific radioligand (e.g., [3H]8-hydroxy-DPAT for 5-HT1A receptors) at a concentration near its Kd value.[8][10]

    • A range of concentrations of the unlabeled test compound (the 1,4-benzodioxane analogue).[8]

    • Assay buffer to reach the final volume (e.g., 250 µL).[9]

  • Non-specific binding is determined in parallel wells containing an excess of a known, high-affinity unlabeled ligand for the target receptor.[10]

3. Incubation:

  • The assay plates are incubated at a specific temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[9][10]

4. Separation of Bound and Free Radioligand:

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. The filters trap the membranes with the bound radioligand.[9][10]

  • The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.[9]

5. Quantification:

  • The radioactivity retained on the filters is measured using a scintillation counter.[10]

6. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.[8]

  • The IC50 value is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Molecular Interactions and Processes

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the primary signaling cascades initiated by the activation of α1-adrenergic, 5-HT1A, and dopamine D4 receptors.

alpha1_adrenergic_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Norepinephrine/ Epinephrine Receptor α1-Adrenergic Receptor Ligand->Receptor Binds Gq Gq Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC CellularResponse Cellular Response (e.g., Smooth Muscle Contraction) Ca->CellularResponse PKC->CellularResponse

Caption: α1-Adrenergic Receptor Gq Signaling Pathway.

gi_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Serotonin (5-HT) / Dopamine Receptor 5-HT1A / D4 Receptor Ligand->Receptor Binds Gio Gi/o Receptor->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits ATP ATP AC->ATP Converts cAMP ↓ cAMP ATP->cAMP PKA ↓ PKA Activity cAMP->PKA CellularResponse Cellular Response (e.g., Neuronal Inhibition) PKA->CellularResponse

Caption: 5-HT1A and Dopamine D4 Receptor Gi/o Signaling Pathway.

Experimental Workflow

The following diagram provides a high-level overview of the experimental workflow for a competitive radioligand binding assay.

radioligand_binding_workflow start Start prep Prepare Receptor Membranes (Homogenization & Centrifugation) start->prep assay_setup Set up Assay Plate: - Membranes - Radioligand - Test Compound (Varying Conc.) prep->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation filtration Separate Bound from Free Ligand (Rapid Filtration) incubation->filtration counting Quantify Bound Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki (Cheng-Prusoff) counting->analysis end End analysis->end

Caption: Workflow for a Competitive Radioligand Binding Assay.

This guide serves as a foundational resource for understanding the receptor binding characteristics of 1,4-benzodioxane analogues. The provided data and protocols are intended to facilitate further research and drug development efforts in this promising area of medicinal chemistry.

References

Structure-activity relationships of 1,4-benzodioxan compounds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Structure-Activity Relationships of 1,4-Benzodioxan Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-benzodioxan moiety is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds.[1][2][3] Its structural rigidity and the presence of two oxygen atoms provide a unique platform for designing ligands that can interact with a variety of biological targets. Historically, compounds bearing this structure are best known as antagonists of α-adrenoceptors.[4] The prototype, WB4101, has been the subject of extensive research aimed at improving affinity and subtype selectivity.[4][5] These investigations have revealed that subtle structural modifications to the 1,4-benzodioxan ring, the amine function, or associated side chains can dramatically alter pharmacological activity, leading to compounds with high affinity for α-adrenergic, and serotonergic receptors, and even conferring cytotoxic properties. This guide provides a comprehensive overview of the structure-activity relationships (SAR) of 1,4-benzodioxan derivatives, details common experimental protocols for their evaluation, and visualizes key concepts and workflows.

Core Structure and SAR Principles

The fundamental 1,4-benzodioxan structure is a fusion of a benzene ring and a 1,4-dioxane ring. The SAR of its derivatives is complex, with activity and selectivity being highly dependent on the nature and position of substituents.

Modifications of the 1,4-Benzodioxan Ring

The integrity and substitution pattern of the bicyclic core are critical for activity, particularly at α-adrenoceptors.

  • Role of the Dioxane Oxygens: The two oxygen atoms at positions 1 and 4 play distinct roles in receptor binding. The oxygen at position 4 is thought to be crucial for stabilizing an optimal conformation for drug-receptor interaction, while the oxygen at position 1 may engage in a donor-acceptor dipolar interaction with the receptor.[6] Replacing one of the oxygen atoms with a methylene group can significantly alter the compound's properties.[7]

  • Aromatic Ring Substitution: Modifications on the benzene portion of the benzodioxan ring have been explored. For instance, replacing the dehydrodioxane ring with a phenyl or pyrrole nucleus has been shown to cause a significant decrease in activity.[6]

  • Replacing the Benzodioxan Core: Investigations have shown that the planar 1,4-benzodioxane template can be replaced by the more flexible 1,4-dioxane ring, leading to novel compounds with distinct activities, including selective α1D-AR antagonists, 5-HT1A full agonists, and potential anticancer agents.[5][8][9]

The Amine Function and Side Chain

The amine-containing side chain is a key pharmacophoric element, responsible for crucial interactions with the target receptor.

  • Nature of the Amine: The amine function is believed to interact with an anionic site on the α-adrenoceptor. Studies suggest that a charge-reinforced hydrogen bond, rather than a simple ion pairing, plays a more significant role in this binding.[10]

  • Side Chain Modifications: A series of derivatives related to WB4101 have been synthesized by replacing the phenoxyethyl moiety with an N-alkyl piperazine bearing various cyclic substituents.[11] These modifications have a profound impact on the binding profile at α1- and α2-adrenoceptors.[11]

Pharmacological Activity and Quantitative Data

α-Adrenergic Receptor Antagonism

1,4-benzodioxans are most renowned for their α-adrenoceptor blocking activity.[6] WB4101 is a classic prototype α1-adrenoceptor antagonist.[4] Research has focused on developing analogs with improved subtype selectivity. For example, specific modifications on the benzodioxan ring have led to compounds with high affinity and selectivity for the α1a-adrenoceptor subtype, while others show a reversed profile with selectivity for the α1d subtype.[4][12]

Compound/DerivativeTarget ReceptorActivity (Ki, nM)Reference
WB4101 (Prototype)α1A-ARData not specified[4]
Derivative 3α1a-ARHigh Affinity[4][12]
Derivative 5α1a-ARHigh Affinity[4][12]
Derivative 7α1a-ARHigh Affinity[4][12]
Derivative 9α1d-ARHigh Affinity[4][12]

Note: Specific Ki values were not available in the provided search results, but relative affinities and selectivities were described.

5-HT1A Receptor Agonism

Interestingly, structural modifications can shift the activity profile from adrenergic to serotonergic. Replacing the 1,4-benzodioxane template with a substituted 1,4-dioxane ring has yielded potent full agonists for the 5-HT1A receptor.[5][8] Stereochemistry plays a crucial role, with receptor binding sites for 5-HT1A and α1-adrenoceptors sometimes displaying reversed enantioselectivity. For example, the (S)-enantiomer of one 1,4-dioxane derivative proved to be a potent 5-HT1A receptor agonist, highly selective over α1-AR subtypes.[13]

Compound/DerivativeTarget ReceptorActivityReference
Compound 15 (1,4-dioxane)5-HT1AFull Agonist[5][8]
(S)-2 (1,4-dioxane)5-HT1APotent Agonist[13]
Cytotoxic Activity

Certain 1,4-benzodioxan and 1,4-dioxane derivatives have demonstrated significant cytotoxic effects, particularly in prostate cancer cells (PC-3).[5][8] The anticancer activity of some derivatives has been linked to their interaction with the α1d-AR subtype.[13] More recently, 1,4-benzodioxane-hydrazone derivatives have been identified as potent inhibitors of melanoma cell growth, inducing apoptosis and cell cycle arrest.[14]

Compound/DerivativeCell LineActivity (GI50 / IC50)Reference
Compound 13 (1,4-dioxane)PC-3Potential Anticancer Agent[5][8]
(R)-4 (1,4-dioxane)PC-3Most Potent in series[13]
Compound 7e (hydrazone)MDA-MB-435GI50 = 0.20 µM[14]
Compound 7e (hydrazone)M14GI50 = 0.46 µM[14]
Compound 7e (hydrazone)mTOR KinaseIC50 = 5.47 µM[14]

Experimental Protocols

The evaluation of 1,4-benzodioxan derivatives typically involves a combination of binding and functional assays to determine affinity, selectivity, and efficacy.

Protocol 1: Radioligand Binding Assay for α1-AR and 5-HT1A Receptors

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

  • Membrane Preparation:

    • Human cloned α1-adrenoreceptor subtypes (α1a, α1b, α1d) or 5-HT1A receptors are expressed in suitable cell lines, such as Chinese Hamster Ovary (CHO) or HeLa cells.[8][12]

    • Cells are harvested and homogenized in an appropriate buffer (e.g., Tris-HCl).

    • The homogenate is centrifuged at low speed to remove nuclei and debris.

    • The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.

  • Binding Assay:

    • A mixture containing the cell membranes, a specific radioligand (e.g., [3H]prazosin for α1-ARs, [3H]-8-OH-DPAT for 5-HT1A receptors), and varying concentrations of the unlabeled test compound is prepared in the assay buffer.

    • Incubation: The mixture is incubated for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., 25°C or 37°C) to allow binding to reach equilibrium.

    • Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate the receptor-bound radioligand from the free radioligand.

    • Washing: The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

  • Data Analysis:

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

    • Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • IC50 values (the concentration of test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis.

    • Ki values are calculated from IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Assays for α1-Adrenoceptor Subtype Activity

These assays measure the ability of a compound to act as an antagonist at different α1-AR subtypes in isolated tissues.[4][12]

  • Tissue Preparation:

    • α1A-AR: Rat prostatic vas deferens is isolated.[4]

    • α1B-AR: Guinea pig spleen is isolated.[4]

    • α1D-AR: Rat thoracic aorta is isolated.[4]

    • Tissues are mounted in organ baths containing a physiological salt solution (e.g., Krebs solution), maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Experimental Procedure:

    • Tissues are allowed to equilibrate under a resting tension.

    • A cumulative concentration-response curve is generated for an α1-adrenoceptor agonist (e.g., (-)-noradrenaline or (-)-phenylephrine).[4]

    • The tissue is then washed and incubated with a fixed concentration of the test antagonist for a specific period.

    • A second agonist concentration-response curve is generated in the presence of the antagonist.

    • This process is repeated with increasing concentrations of the antagonist.

  • Data Analysis:

    • The contractile responses are measured using an isometric transducer.

    • The antagonist's effect is quantified by the rightward shift it produces in the agonist's concentration-response curve.

    • A Schild plot is constructed to determine the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's EC50 value. The pA2 value is a measure of the antagonist's potency.

Visualizations

Signaling Pathway

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand 1,4-Benzodioxan (α1-Agonist) GPCR α1-Adrenoceptor (GPCR) Ligand->GPCR Binds G_Protein Gq Protein (α, β, γ subunits) GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release from ER IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Response Cellular Response (e.g., Contraction) Ca_ER->Response PKC->Response

Caption: Simplified Gq protein-coupled signaling pathway for α1-adrenoceptors.

Experimental Workflow

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (Expressing Receptor) incubation Incubate: Membranes + Radioligand + Test Compound prep_membranes->incubation prep_ligands Prepare Radioligand, Test Compound, Buffer prep_ligands->incubation filtration Rapid Filtration (Separate Bound/Free) incubation->filtration washing Wash Filters filtration->washing counting Liquid Scintillation Counting washing->counting calc_ic50 Calculate IC50 (Non-linear Regression) counting->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff) calc_ic50->calc_ki end End calc_ki->end start Start start->prep_membranes start->prep_ligands

Caption: General workflow for a competitive radioligand binding assay.

Logical Relationship

SAR_Logic start Identify Lead Compound (e.g., WB4101) modify Synthesize Analogs: Modify Core, Side Chain, or Amine start->modify test Biological Evaluation (Binding & Functional Assays) modify->test analyze Analyze SAR Data: Affinity, Selectivity, Efficacy test->analyze analyze->modify Iterate Design optimize Optimized Candidate analyze->optimize Goal Achieved

Caption: Iterative cycle of Structure-Activity Relationship (SAR) studies.

Conclusion

The 1,4-benzodioxan scaffold is a versatile and enduring template in medicinal chemistry. The extensive body of research on its derivatives reveals a highly tunable system where specific structural modifications can dictate affinity and selectivity across different G protein-coupled receptors, most notably the α-adrenergic and 5-HT1A receptors. Early work established the core pharmacophore for α1-antagonism, while subsequent studies have successfully engineered subtype-selectivity and even switched receptor class preference. The emergence of cytotoxic activities further broadens the therapeutic potential of this chemical class. A thorough understanding of the detailed structure-activity relationships, guided by the robust experimental protocols outlined herein, is essential for researchers aiming to design the next generation of 1,4-benzodioxan-based therapeutics.

References

The Benzodioxane Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The 1,4-benzodioxane ring system, a heterocyclic motif consisting of a benzene ring fused to a 1,4-dioxane ring, has emerged as a versatile and privileged scaffold in medicinal chemistry. Its unique conformational properties and ability to engage in various non-covalent interactions have led to the development of a diverse array of pharmacologically active compounds. This technical guide provides an in-depth exploration of the chemical and pharmacological aspects of benzodioxane derivatives, with a focus on their therapeutic potential in oncology, infectious diseases, and neurology.

Chemical Synthesis of Benzodioxane Derivatives

The synthesis of the 1,4-benzodioxane core and its derivatives can be achieved through several established synthetic routes. A common and versatile method involves the condensation of a catechol with a dihaloethane or a cyclic sulfate. The Williamson ether synthesis is frequently employed for the preparation of 2-substituted and 2,3-disubstituted 1,4-benzodioxanes.

General Experimental Protocol for the Synthesis of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs

This protocol outlines a multi-step synthesis starting from gallic acid to yield various amide analogs of 1,4-benzodioxane-6-carboxylic acid.[1][2]

Step 1: Esterification of Gallic Acid

  • Gallic acid is dissolved in methanol, and concentrated sulfuric acid is added dropwise.

  • The mixture is refluxed for several hours.

  • After cooling, the solvent is evaporated, and the residue is neutralized with a saturated sodium bicarbonate solution.

  • The product, methyl 3,4,5-trihydroxybenzoate, is extracted with an organic solvent and purified by recrystallization.

Step 2: Formation of the 1,4-Benzodioxane Ring

  • Methyl 3,4,5-trihydroxybenzoate is reacted with an excess of 1,2-dibromoethane in the presence of a base such as potassium carbonate in a solvent like acetone.

  • The reaction mixture is heated at reflux for an extended period.

  • The inorganic salts are filtered off, and the solvent is removed under reduced pressure.

  • The resulting 6,8-disubstituted-1,4-benzodioxane is purified by column chromatography.

Step 3: Introduction of a Sulfide Moiety

  • The disubstituted benzodioxane is reacted with various mercaptans in the presence of a base to yield the corresponding sulfide derivative.

Step 4: Hydrolysis of the Methyl Ester

  • The methyl ester is hydrolyzed to the carboxylic acid using a base such as sodium hydroxide in a mixture of water and an organic solvent.

  • The reaction mixture is acidified to precipitate the carboxylic acid, which is then filtered and dried.

Step 5: Formation of the Acid Chloride

  • The carboxylic acid is converted to the corresponding acid chloride by reacting with a chlorinating agent such as thionyl chloride or oxalyl chloride in an inert solvent.

Step 6: Amide Formation

  • The acid chloride is reacted with a variety of primary or secondary amines in the presence of a base to afford the desired amide analogs.

  • The final products are purified by recrystallization or column chromatography.

Characterization: The structure and purity of all synthesized compounds are confirmed using spectroscopic techniques, including Fourier-transform infrared (FTIR) spectroscopy, proton and carbon-13 nuclear magnetic resonance (¹H-NMR, ¹³C-NMR), and high-resolution mass spectrometry (HRMS).[1][2]

Pharmacological Activities of Benzodioxane Compounds

Benzodioxane derivatives have demonstrated a wide spectrum of pharmacological activities, targeting various receptors, enzymes, and cellular processes. This section will delve into their applications as anticancer, antibacterial, and neurological agents.

Anticancer Activity

Several benzodioxane derivatives have exhibited potent cytotoxic activity against a range of human cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest.

A series of novel hybrid compounds combining the 1,4-benzodioxane scaffold with imidazolium salts were synthesized and evaluated for their in vitro antitumor activity.[3][4] The results demonstrated that the substitution pattern on the imidazole and benzimidazole rings significantly influenced the cytotoxic potency.[3]

Table 1: In Vitro Anticancer Activity of Benzodioxane-Imidazolium Salt Derivatives [3][4]

CompoundK562 (IC₅₀, μM)SMMC-7721 (IC₅₀, μM)A-549 (IC₅₀, μM)
25 1.061.838.31
Cisplatin 4.778.6011.24

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound 25 emerged as a particularly potent derivative, exhibiting significantly lower IC₅₀ values against K562 and SMMC-7721 cell lines compared to the standard chemotherapeutic agent, cisplatin.[3] Mechanistic studies revealed that compound 25 induced G0/G1 cell cycle arrest and apoptosis in SMMC-7721 cells.[3][4]

Another class of benzodioxane derivatives, the 1,4-benzodioxane-hydrazones, has also shown promise as anticancer agents, particularly for skin cancer.[5] Compound 7e from this series displayed potent growth inhibition across a panel of 56 cancer cell lines, with notable efficacy against melanoma cell lines.[5]

Table 2: In Vitro Anticancer Activity of Benzodioxane-Hydrazone Derivative 7e [5]

Cell LineGI₅₀ (μM)
MDA-MB-435 (Melanoma)0.20
M14 (Melanoma)0.46
SK-MEL-2 (Melanoma)0.57
UACC-62 (Melanoma)0.27
Average GI₅₀ (56 cell lines) 6.92

GI₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Further investigations showed that compound 7e induced apoptosis and S-phase arrest in MDA-MB-435 cells and inhibited mTOR kinase with an IC₅₀ of 5.47 μM.[5]

The mechanistic Target of Rapamycin (mTOR) is a serine/threonine kinase that plays a crucial role in regulating cell growth, proliferation, and survival. Benzodioxane derivatives like compound 7e can inhibit the mTOR signaling pathway, leading to apoptosis in cancer cells.

mTOR_inhibition Benzodioxane Benzodioxane Derivative (e.g., 7e) mTOR mTOR Kinase Benzodioxane->mTOR Inhibition Apoptosis Apoptosis mTOR->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes

mTOR Kinase Inhibition by Benzodioxane Derivatives
Antibacterial Activity

The emergence of multidrug-resistant bacteria poses a significant threat to global health. Benzodioxane-benzamide derivatives have been identified as potent inhibitors of the bacterial cell division protein FtsZ, a promising target for novel antibiotics.[6][7]

FtsZ is a prokaryotic homolog of eukaryotic tubulin and plays a critical role in the formation of the Z-ring at the site of cell division. Inhibition of FtsZ polymerization disrupts cell division, leading to bacterial cell death.

A series of benzodioxane-benzamide derivatives were synthesized and evaluated for their antibacterial activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 3: Antibacterial Activity of Benzodioxane-Benzamide FtsZ Inhibitors [6][7]

CompoundMIC (μg/mL) vs. MRSAMIC (μg/mL) vs. MSSA
FZ95 0.250.25
FZ100 0.10.1
PC190723 11

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Compounds FZ95 and FZ100 demonstrated exceptional potency against both MRSA and methicillin-sensitive S. aureus (MSSA), with MIC values significantly lower than the reference FtsZ inhibitor, PC190723.[6] These compounds were also found to have low cytotoxicity against human cells, indicating a favorable therapeutic index.[6]

The inhibitory effect of benzodioxane-benzamides on FtsZ polymerization can be assessed using in vitro turbidity measurements.

FtsZ_Assay_Workflow Start Start PrepareFtsZ Prepare purified FtsZ protein Start->PrepareFtsZ AddCompound Add Benzodioxane Compound PrepareFtsZ->AddCompound InitiatePolymerization Initiate polymerization with GTP AddCompound->InitiatePolymerization MeasureTurbidity Measure turbidity change over time (spectrophotometer) InitiatePolymerization->MeasureTurbidity AnalyzeData Analyze data to determine inhibition of polymerization MeasureTurbidity->AnalyzeData End End AnalyzeData->End

In Vitro FtsZ Polymerization Inhibition Assay Workflow
Neurological Activity: Targeting Adrenergic and Serotonergic Receptors

Benzodioxane derivatives have been extensively studied for their interactions with G-protein coupled receptors (GPCRs) in the central nervous system, particularly α-adrenergic and 5-HT₁ₐ serotonergic receptors. These receptors are implicated in a variety of neurological and psychiatric disorders, including hypertension, anxiety, and depression.

The benzodioxane moiety is a key structural feature of several potent and selective α₁-adrenoceptor antagonists, such as Doxazosin. These agents are used clinically for the treatment of hypertension and benign prostatic hyperplasia.

Table 4: Binding Affinities of Benzodioxane Derivatives at Human α₁-Adrenoceptor Subtypes [8][9]

Compoundα₁ₐ (log K₉)α₁₈ (log K₉)α₁₉ (log K₉)
Doxazosin-8.58-8.46-8.33
SNAP 5089-9.23-6.00-7.52
BMY 7378-7.89-7.92-8.85

Kᵢ represents the inhibition constant, a measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity. log Kᵢ values are presented.

The data highlights the ability to achieve subtype selectivity through structural modifications of the benzodioxane scaffold. For instance, SNAP 5089 exhibits high selectivity for the α₁ₐ subtype, while BMY 7378 is selective for the α₁₉ subtype.[8][9]

α₁-adrenergic receptors are coupled to Gq/11 G-proteins. Upon agonist binding, the G-protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). Benzodioxane antagonists block this signaling cascade by preventing agonist binding to the receptor.

Alpha1_Adrenergic_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Alpha1_AR α1-Adrenergic Receptor Gq_protein Gq/11 Protein Alpha1_AR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response Agonist Agonist (e.g., Norepinephrine) Agonist->Alpha1_AR Activates Benzodioxane_Antagonist Benzodioxane Antagonist Benzodioxane_Antagonist->Alpha1_AR Blocks

α₁-Adrenergic Receptor Signaling Pathway and its Antagonism by Benzodioxanes

The 1,4-benzodioxane moiety is also present in compounds targeting the 5-HT₁ₐ receptor, which is involved in the modulation of mood and anxiety. Derivatives have been developed that act as both agonists and antagonists at this receptor.

Table 5: Binding Affinities of Benzodioxane Analogs at the 5-HT₁ₐ Receptor [10]

CompoundKᵢ (nM)
DF-100 22
DF-300 7.7
DF-400 5.8
8-OH-DPAT (Reference Agonist)

The data indicates that subtle structural modifications can significantly impact the binding affinity of these compounds for the 5-HT₁ₐ receptor.

Conclusion

The 1,4-benzodioxane scaffold continues to be a highly valuable and versatile platform in the design and development of novel therapeutic agents. Its presence in a wide range of biologically active molecules highlights its importance in medicinal chemistry. The ability to readily modify the core structure allows for the fine-tuning of pharmacological properties, leading to the discovery of potent and selective agents for various diseases. Future research in this area is expected to further expand the therapeutic applications of benzodioxane derivatives, offering new hope for the treatment of cancer, infectious diseases, and neurological disorders.

References

An In-Depth Technical Guide to the Mechanism of Action of 2-(1-Aminoethyl)-1,4-benzodioxane at Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: November 2025

Therefore, this guide provides a comprehensive overview of the expected mechanism of action based on the well-established pharmacology of the 1,4-benzodioxane class of adrenergic antagonists and general principles of adrenergic receptor signaling. The experimental protocols and signaling pathways described are standard methodologies used in the field to characterize such compounds.

Introduction

The compound 2-(1-Aminoethyl)-1,4-benzodioxane belongs to the class of 1,4-benzodioxane derivatives, which are known to possess significant activity at adrenergic receptors. Historically, this class of compounds has been investigated for its sympatholytic properties, indicating an antagonistic effect on the sympathetic nervous system. The core structure, a 1,4-benzodioxane ring with an aminoethyl side chain, is a key pharmacophore for interaction with adrenergic receptors, particularly α-adrenergic subtypes. This guide will explore the putative mechanism of action of this compound, detailing its likely interactions with adrenergic receptors and the resultant downstream signaling cascades.

Expected Pharmacological Profile at Adrenergic Receptors

Based on the structure-activity relationships of related 1,4-benzodioxane analogues, this compound is predicted to act as an antagonist at α-adrenergic receptors. The presence of the aminoethyl side chain is a common feature in many adrenergic ligands.

Interaction with α-Adrenergic Receptors

The 1,4-benzodioxane moiety is a well-established scaffold for α-adrenergic receptor antagonists. It is anticipated that this compound would exhibit competitive antagonism at both α1 and α2-adrenergic receptor subtypes.

  • α1-Adrenergic Receptors: These receptors are Gq-protein coupled. Antagonism by this compound would block the binding of endogenous catecholamines like norepinephrine and epinephrine. This would inhibit the activation of phospholipase C (PLC), thereby preventing the formation of inositol trisphosphate (IP3) and diacylglycerol (DAG). The physiological consequence of this blockade would be the relaxation of smooth muscle, leading to vasodilation.

  • α2-Adrenergic Receptors: These receptors are Gi-protein coupled. Antagonism at presynaptic α2-adrenergic autoreceptors would block the negative feedback mechanism that normally inhibits norepinephrine release from sympathetic nerve terminals. This could potentially lead to an increase in norepinephrine in the synaptic cleft. Postsynaptically, blockade of α2-receptors would inhibit the agonist-induced decrease in cyclic adenosine monophosphate (cAMP) levels.

Potential Interaction with β-Adrenergic Receptors

While the 1,4-benzodioxane scaffold is more commonly associated with α-adrenergic antagonism, some derivatives have been shown to interact with β-adrenergic receptors. The specific activity of this compound at β-adrenergic receptors would require experimental validation. If it were to act as an antagonist at β-receptors (which are Gs-protein coupled), it would block the catecholamine-induced activation of adenylyl cyclase, thereby preventing the production of cAMP.

Quantitative Data Summary

As stated in the disclaimer, specific quantitative data for this compound is not available in the reviewed literature. The following tables are provided as templates to illustrate how such data would be presented.

Table 1: Adrenergic Receptor Binding Affinities (Ki) of this compound

Receptor SubtypeKi (nM)RadioligandTissue/Cell LineReference
α1AData not available[3H]-Prazosine.g., HEK293 cells-
α1BData not available[3H]-Prazosine.g., HEK293 cells-
α1DData not available[3H]-Prazosine.g., HEK293 cells-
α2AData not available[3H]-Rauwolscinee.g., HEK293 cells-
α2BData not available[3H]-Rauwolscinee.g., HEK293 cells-
α2CData not available[3H]-Rauwolscinee.g., HEK293 cells-
β1Data not available[3H]-CGP12177e.g., CHO cells-
β2Data not available[3H]-CGP12177e.g., CHO cells-
β3Data not available[3H]-CGP12177e.g., CHO cells-

Table 2: Functional Antagonist Potency (pA2) of this compound

Receptor SubtypeAgonistFunctional AssaypA2 ValueReference
α1APhenylephrinee.g., IP1 accumulationData not available-
α1BNorepinephrinee.g., Calcium mobilizationData not available-
α1DA-61603e.g., IP1 accumulationData not available-
α2AUK-14,304e.g., cAMP inhibitionData not available-
β1Isoproterenole.g., cAMP accumulationData not available-
β2Salbutamole.g., cAMP accumulationData not available-

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to characterize the mechanism of action of this compound at adrenergic receptors.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compound for various adrenergic receptor subtypes.

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human adrenergic receptor subtype of interest (e.g., HEK293 or CHO cells).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.

    • Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a suitable method (e.g., Bradford assay).

  • Competition Binding Assay:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-Prazosin for α1, [3H]-Rauwolscine for α2, [3H]-CGP12177 for β receptors) to each well.

    • Add increasing concentrations of the unlabeled test compound (this compound).

    • To determine non-specific binding, add a high concentration of a known non-radioactive antagonist (e.g., phentolamine for α, propranolol for β receptors) to a set of wells.

    • Initiate the binding reaction by adding the cell membranes to each well.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (cAMP Accumulation for β-receptors)

Objective: To determine the functional potency (e.g., pA2 for an antagonist) of the test compound at Gs or Gi-coupled adrenergic receptors.

Methodology:

  • Cell Culture:

    • Culture cells expressing the β-adrenergic receptor subtype of interest in a 96-well plate.

  • Antagonist Assay:

    • Pre-incubate the cells with increasing concentrations of the test compound (this compound) for a defined period (e.g., 30 minutes).

    • Stimulate the cells with a fixed concentration of a known β-adrenergic agonist (e.g., isoproterenol at its EC80 concentration).

    • Incubate for a further period (e.g., 15-30 minutes) to allow for cAMP production.

    • Terminate the reaction and lyse the cells.

  • cAMP Measurement:

    • Measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • Plot the agonist-induced cAMP response against the logarithm of the antagonist concentration.

    • Determine the IC50 value of the antagonist.

    • Calculate the pA2 value using the Schild equation to quantify the antagonist potency.

Signaling Pathways and Experimental Workflow Diagrams

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor α1-Adrenergic Receptor Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_ER Ca²⁺ Release from ER IP3->Ca_ER PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_ER->Response PKC->Response Agonist Norepinephrine/ Epinephrine Agonist->Receptor Binds & Activates Antagonist This compound Antagonist->Receptor Blocks Binding

Caption: α1-Adrenergic Receptor Signaling Pathway (Gq-coupled).

Gi_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor α2-Adrenergic Receptor Gi Gi Protein Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP cAMP ↓ cAMP ATP->cAMP Conversion Blocked Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) cAMP->Response Agonist Norepinephrine/ Epinephrine Agonist->Receptor Binds & Activates Antagonist This compound Antagonist->Receptor Blocks Binding

Caption: α2-Adrenergic Receptor Signaling Pathway (Gi-coupled).

Gs_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor β-Adrenergic Receptor Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP cAMP ↑ cAMP ATP->cAMP Converts to PKA Protein Kinase A (PKA) Activation cAMP->PKA Response Cellular Response (e.g., Increased Heart Rate, Smooth Muscle Relaxation) PKA->Response Agonist Norepinephrine/ Epinephrine Agonist->Receptor Binds & Activates Antagonist Putative Antagonist Action Antagonist->Receptor Blocks Binding

Caption: β-Adrenergic Receptor Signaling Pathway (Gs-coupled).

Experimental_Workflow start Start: Characterize Antagonist Activity prep Prepare Cell Membranes Expressing Receptor Subtype start->prep binding_assay Perform Competition Radioligand Binding Assay prep->binding_assay functional_assay Perform Functional Assay (e.g., cAMP, Ca²⁺ flux) prep->functional_assay calc_ki Calculate Ki from IC50 (Cheng-Prusoff Equation) binding_assay->calc_ki data_table Tabulate Quantitative Data calc_ki->data_table calc_pa2 Calculate pA2 (Schild Analysis) functional_assay->calc_pa2 calc_pa2->data_table conclusion Determine Potency and Selectivity Profile data_table->conclusion

Caption: Experimental Workflow for Antagonist Characterization.

Conclusion

While specific quantitative data for this compound remains elusive in the readily available literature, its structural characteristics strongly suggest a mechanism of action as an antagonist at α-adrenergic receptors. This would involve the competitive blockade of endogenous catecholamine binding, leading to the inhibition of downstream signaling pathways (Gq for α1, Gi for α2). The precise affinity and selectivity profile across the various adrenergic receptor subtypes would require experimental determination using the standard radioligand binding and functional assays detailed in this guide. Further research to uncover the data from the original 1963 study or to re-characterize this compound using modern techniques would be invaluable to fully elucidate its pharmacological properties.

The Discovery and Development of 2-Substituted-1,4-Benzodioxane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-benzodioxane scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Derivatives of 2-substituted-1,4-benzodioxane have demonstrated a remarkable diversity of pharmacological activities, targeting various receptors and enzymes with high affinity and selectivity. This has led to their investigation and development as potential therapeutic agents for a range of diseases, including cardiovascular disorders, central nervous system (CNS) conditions, and infectious diseases.

This technical guide provides an in-depth overview of the discovery and development of 2-substituted-1,4-benzodioxane derivatives. It covers their synthesis, pharmacological properties, and structure-activity relationships (SAR), with a focus on their interactions with key biological targets such as α-adrenergic receptors, serotonin 5-HT1A receptors, nicotinic acetylcholine receptors, and the bacterial cell division protein FtsZ. Detailed experimental protocols for key synthetic and biological assays are provided, along with a systematic presentation of quantitative data to facilitate comparison and further research in this promising area of drug discovery.

Synthetic Strategies

The synthesis of 2-substituted-1,4-benzodioxane derivatives can be achieved through several strategic approaches. A common method involves the reaction of a catechol with a suitably substituted three-carbon synthon. Enantiopure synthesis is often crucial for pharmacological activity, and various stereoselective methods have been developed.

General Synthesis of Benzodioxane-Benzamide FtsZ Inhibitors

A prevalent synthetic route to a significant class of FtsZ inhibitors, the benzodioxane-benzamides, is outlined below. This multi-step synthesis typically begins with a commercially available substituted catechol and involves the introduction of a side chain that is subsequently coupled to the benzamide moiety.

Experimental Protocol: Synthesis of Benzodioxane-Benzamide Derivatives

  • Alkylation of Catechol: A substituted catechol is reacted with an appropriate electrophile, such as epichlorohydrin or a protected glycidyl derivative, in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF or acetone. The reaction mixture is typically heated to facilitate the reaction.

  • Ring Closure: The resulting intermediate undergoes an intramolecular cyclization to form the 1,4-benzodioxane ring. This step is often achieved by treating the intermediate with a base to deprotonate the remaining phenolic hydroxyl group, which then displaces a leaving group on the side chain.

  • Functional Group Interconversion: The substituent at the 2-position of the benzodioxane ring is then modified to introduce a suitable functional group for coupling with the benzamide portion. This may involve, for example, the conversion of a hydroxyl group to a mesylate or tosylate to create a good leaving group.

  • Coupling with Benzamide: The activated 2-substituted-1,4-benzodioxane is then reacted with a substituted 3-hydroxybenzamide derivative in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) to afford the final benzodioxane-benzamide product.

  • Purification: The final compound is purified using standard techniques such as column chromatography on silica gel, followed by recrystallization or precipitation to yield the pure product. Characterization is typically performed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Pharmacological Activity and Structure-Activity Relationships

2-Substituted-1,4-benzodioxane derivatives have been shown to interact with a variety of biological targets, leading to a broad spectrum of pharmacological effects. The nature and stereochemistry of the substituent at the 2-position, as well as substitutions on the aromatic ring, play a critical role in determining the affinity and selectivity for these targets.

α-Adrenergic Receptor Antagonists

A significant number of 2-substituted-1,4-benzodioxane derivatives have been developed as potent and selective antagonists of α₁-adrenergic receptors (α₁-ARs). These compounds have been investigated for their potential as antihypertensive agents and for the treatment of benign prostatic hyperplasia. The SAR studies have revealed that the nature of the substituent at the 2-position and its stereochemistry are crucial for affinity and selectivity towards the different α₁-AR subtypes (α₁ₐ, α₁ₑ, and α₁ₒ).[1]

CompoundSubstituent at C2α₁ₐ-AR Kᵢ (nM)α₁ₑ-AR Kᵢ (nM)α₁ₒ-AR Kᵢ (nM)Reference
(S)-WB4101-CH₂-NH-CH₂-CH₂-O-(2,6-diMeO-Ph)1.13.50.8[1]
(S)-8-F-WB4101-CH₂-NH-CH₂-CH₂-O-(2,6-diMeO-Ph)1.52.81.2[1]
(S)-8-Cl-WB4101-CH₂-NH-CH₂-CH₂-O-(2,6-diMeO-Ph)1.33.11.0[1]
(S)-8-OMe-WB4101-CH₂-NH-CH₂-CH₂-O-(2,6-diMeO-Ph)2.51.92.1[1]

Signaling Pathway for α₁-Adrenergic Receptors

G Ligand α₁-AR Agonist (e.g., Norepinephrine) Receptor α₁-Adrenergic Receptor Ligand->Receptor Binds to Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates CellularResponse Cellular Response (e.g., Smooth Muscle Contraction) PKC->CellularResponse Phosphorylates substrates leading to

Experimental Protocol: α₁-Adrenergic Receptor Radioligand Binding Assay

  • Membrane Preparation: Membranes from cells or tissues expressing the α₁-adrenergic receptor subtypes are prepared by homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to pellet the membranes. The pellet is washed and resuspended in the assay buffer.

  • Binding Assay: The assay is performed in a 96-well plate format. To each well, the following are added in order:

    • Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

    • A fixed concentration of a suitable radioligand (e.g., [³H]-prazosin for α₁-ARs).

    • Increasing concentrations of the unlabeled test compound (2-substituted-1,4-benzodioxane derivative).

    • Membrane preparation.

  • Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: The filters are dried, and scintillation cocktail is added. The radioactivity retained on the filters, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist. Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Kᵢ value is then calculated using the Cheng-Prusoff equation.[2]

Serotonin 5-HT₁ₐ Receptor Agonists

Certain 2-substituted-1,4-benzodioxane derivatives have been identified as potent agonists or partial agonists of the serotonin 5-HT₁ₐ receptor. These compounds hold promise for the treatment of anxiety and depression. The nature of the substituent at the 2-position and its stereochemistry are critical for agonist activity.

CompoundSubstituent at C25-HT₁ₐ Receptor EC₅₀ (nM)% Intrinsic ActivityReference
8-OH-DPAT-1.5100[3]
Compound X-CH₂-piperazine-aryl5.285Fictional
Compound Y-CH₂-NH-alkyl12.860Fictional

Signaling Pathway for 5-HT₁ₐ Receptors

G Ligand 5-HT₁ₐ Agonist Receptor 5-HT₁ₐ Receptor Ligand->Receptor Binds to Gi Gi/o Protein Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits GIRK GIRK Channel Gi->GIRK βγ subunit activates ATP ATP AC->ATP Converts cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Neuronal Inhibition PKA->CellularResponse Phosphorylates targets leading to K_efflux K⁺ Efflux (Hyperpolarization) GIRK->K_efflux K_efflux->CellularResponse

Experimental Protocol: 5-HT₁ₐ Receptor [³⁵S]GTPγS Binding Assay

  • Membrane Preparation: Membranes from a brain region rich in 5-HT₁ₐ receptors (e.g., hippocampus) or from cells expressing the recombinant receptor are prepared as described for the α₁-AR binding assay.

  • GTPγS Binding Assay: The assay is performed in a 96-well plate format. To each well, the following are added:

    • Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4).

    • GDP (e.g., 10 µM) to facilitate the exchange reaction.

    • Increasing concentrations of the test compound (2-substituted-1,4-benzodioxane derivative).

    • Membrane preparation.

    • [³⁵S]GTPγS (e.g., 0.1 nM).

  • Incubation: The plates are incubated at 30°C for 60 minutes.

  • Filtration and Counting: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing and scintillation counting, as described for the radioligand binding assay.

  • Data Analysis: Basal binding is measured in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS. Agonist-stimulated binding is calculated by subtracting basal binding. The EC₅₀ value (the concentration of the agonist that produces 50% of the maximal stimulation) and the Eₘₐₓ (maximal effect) are determined by non-linear regression analysis of the concentration-response curves.[3][4] The intrinsic activity is expressed as a percentage of the maximal effect produced by a full agonist (e.g., 8-OH-DPAT).

FtsZ Inhibitors

A novel and promising application of 2-substituted-1,4-benzodioxane derivatives is their activity as inhibitors of the bacterial cell division protein FtsZ.[5] FtsZ is a prokaryotic homolog of tubulin and plays a crucial role in the formation of the Z-ring, which is essential for bacterial cytokinesis. Inhibition of FtsZ polymerization leads to filamentation and ultimately bacterial cell death, making it an attractive target for new antibiotics. The benzodioxane moiety of these inhibitors typically binds to a hydrophobic pocket of FtsZ.[5]

CompoundLinkerRMIC (µg/mL) vs. S. aureus (MSSA)MIC (µg/mL) vs. S. aureus (MRSA)Reference
FZ-A-CH₂O-H1.01.0[5]
FZ-B-CH₂O-7-F0.50.5[5]
FZ-C-CH₂O-7-Cl0.50.5[5]
FZ-D-CH₂O-7-OMe1.01.0[5]
FZ-E-(CH₂)₂O-H2.02.0[5]

Experimental Workflow for FtsZ Inhibition

G cluster_0 In Vitro cluster_1 In Vivo FtsZ Purified FtsZ protein Polymerization FtsZ Polymerization FtsZ->Polymerization GTP GTP GTP->Polymerization Induces Inhibitor Benzodioxane Derivative Inhibitor->Polymerization Inhibits Assay Polymerization Assay (Light Scattering/Sedimentation) Polymerization->Assay Measured by Bacteria Bacterial Culture (e.g., S. aureus) Treatment Treatment with Benzodioxane Derivative Bacteria->Treatment Z_ring Z-ring Formation Treatment->Z_ring Inhibits MIC_Assay MIC Determination Treatment->MIC_Assay Evaluated by Microscopy Microscopy (Filamentation) Treatment->Microscopy Observed by CellDivision Cell Division Z_ring->CellDivision Required for

Experimental Protocol: FtsZ Polymerization Assay (Light Scattering)

  • Protein Purification: FtsZ protein from the target bacterium is overexpressed and purified using standard chromatographic techniques.

  • Assay Preparation: The assay is performed in a temperature-controlled spectrophotometer or a plate reader capable of measuring 90° light scattering. Purified FtsZ is diluted in a polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂).

  • Initiation of Polymerization: The reaction is initiated by the addition of GTP (e.g., 1 mM final concentration). The increase in light scattering, which is proportional to the extent of polymerization, is monitored over time at a specific wavelength (e.g., 350 nm).

  • Inhibition Assay: To test for inhibitory activity, the 2-substituted-1,4-benzodioxane derivative is pre-incubated with FtsZ for a short period before the addition of GTP. The light scattering signal is then recorded and compared to a control reaction without the inhibitor.

  • Data Analysis: The initial rate of polymerization or the steady-state light scattering signal is used to quantify the extent of polymerization. The IC₅₀ value for the inhibitor is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[6][7][8]

Conclusion

The 2-substituted-1,4-benzodioxane scaffold has proven to be a remarkably versatile platform for the design and discovery of novel therapeutic agents. The ability to modulate the pharmacological profile of these derivatives through subtle structural modifications has led to the identification of potent and selective ligands for a diverse range of biological targets. The continued exploration of the chemical space around this privileged scaffold, guided by a deeper understanding of its structure-activity relationships and the underlying biological mechanisms, holds great promise for the development of new and improved medicines to address unmet medical needs. This technical guide serves as a comprehensive resource to aid researchers in this endeavor, providing a solid foundation of synthetic methodologies, pharmacological data, and biological assay protocols.

References

An In-Depth Technical Guide to the In-Vitro Metabolic Stability of 1,3-Dioxane Receptor Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and considerations for evaluating the in-vitro metabolic stability of receptor ligands incorporating the 1,3-dioxane scaffold. Understanding the metabolic fate of these compounds is a critical component of the drug discovery and development process, directly influencing key pharmacokinetic parameters such as bioavailability, half-life, and clearance.

Introduction to Metabolic Stability

In drug discovery, metabolic stability is the measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[1] A compound with high metabolic stability is cleared more slowly from the body, potentially leading to a longer duration of action. Conversely, a compound with low stability may be rapidly metabolized, resulting in poor bioavailability and a short half-life.[2] Early in-vitro assessment of metabolic stability using systems like liver microsomes or hepatocytes is essential for selecting and optimizing drug candidates with favorable pharmacokinetic profiles.[2]

The 1,3-dioxane ring is a heterocyclic motif used in medicinal chemistry as a scaffold for ligands targeting various receptors, including sigma (σ) and N-methyl-D-aspartate (NMDA) receptors.[3][4][5] Its structural and electronic properties can be pivotal for receptor affinity and selectivity. However, like any xenobiotic structure, it is subject to metabolism, primarily by cytochrome P450 (CYP450) enzymes in the liver.[6]

Relevant Receptor Signaling Pathways

The 1,3-dioxane ligands discussed in this guide primarily target σ1 and NMDA receptors. Understanding their signaling is key to appreciating their therapeutic potential.

Sigma-1 (σ1) Receptor Signaling

The σ1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER), specifically at the mitochondria-associated membrane (MAM).[7][8][9] It plays a crucial role in regulating cellular stress and calcium homeostasis. Under normal conditions, it is bound to the BiP chaperone protein. Upon ligand binding or cellular stress, it dissociates and interacts with various client proteins, including the IP3 receptor, to modulate Ca2+ signaling between the ER and mitochondria.[7][10] This modulation influences a range of downstream cellular processes, including neuronal excitability and cell survival.[9]

G General Workflow for Liver Microsomal Stability Assay cluster_incubation Incubation at 37°C cluster_data Data Analysis prep_stock 1. Prepare Compound Stock Solution (e.g., 10 mM in DMSO) prep_working 2. Prepare Working Solution (e.g., 100 µM in Buffer) prep_stock->prep_working pre_incubate 4. Pre-incubate Compound and Microsomes at 37°C prep_working->pre_incubate prep_microsomes 3. Prepare Microsome Suspension (e.g., 0.5 mg/mL in Buffer) prep_microsomes->pre_incubate initiate_rxn 5. Initiate Reaction by Adding NADPH pre_incubate->initiate_rxn t0 Time Point 0 initiate_rxn->t0 Immediately Sample t1 Time Point 1 quench 6. Quench Reaction at Each Time Point (e.g., cold Acetonitrile + IS) t0->quench t_n Time Point 'n' t1->quench t_n->quench centrifuge 7. Centrifuge to Pellet Protein quench->centrifuge analyze 8. Analyze Supernatant by LC-MS/MS centrifuge->analyze plot 9. Plot ln(% Remaining) vs. Time analyze->plot calculate 10. Calculate t½ and CLint plot->calculate

References

Primary Investigation of 2-Aminoethyl-1,4-Benzodioxans as Antihypertensive Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the initial investigations into 2-aminoethyl-1,4-benzodioxan derivatives as potential antihypertensive agents. The document summarizes key findings, details experimental methodologies, and visualizes the proposed mechanisms of action to support further research and development in this area. The core focus of this class of compounds lies in their interaction with the adrenergic system, a key regulator of blood pressure.

Core Concepts and Mechanism of Action

Derivatives of 2-aminoethyl-1,4-benzodioxan have been identified as promising candidates for the management of hypertension. Their primary mechanism of action is attributed to their ability to antagonize adrenergic receptors, leading to a reduction in blood pressure. The 1,4-benzodioxan moiety serves as a crucial scaffold in the design of these molecules.[1][2]

The antihypertensive effect of these compounds is primarily achieved through the blockade of α- and β-adrenergic receptors. Blockade of α1-adrenoceptors in vascular smooth muscle leads to vasodilation and a decrease in peripheral resistance.[2] Simultaneously, antagonism of β-adrenergic receptors, particularly β1 receptors in the heart, can reduce heart rate and cardiac output, further contributing to the overall blood pressure-lowering effect.[1] The specific activity and selectivity towards different adrenergic receptor subtypes can be modulated by substitutions on the aminoethyl side chain and the benzodioxan ring system.

Quantitative Data on Antihypertensive Activity

The antihypertensive potential of 2-aminoethyl-1,4-benzodioxan derivatives has been evaluated in various preclinical studies. A selection of compounds and their reported activities are summarized below. It is important to note that direct comparison between studies should be made with caution due to variations in experimental models and conditions.

Compound IDAnimal ModelRoute of AdministrationDoseObserved EffectReference
1-(1,4-benzodioxin-2-yl)-2-[N4-(2-methoxyphenyl)piperazino]ethanolSpontaneously Hypertensive Rats (SHR)Intravenous (i.v.)2.5 mg/kg41% reduction in blood pressure[1]
1-acyl-4-[2-(1,4-benzodioxan-2-yl)-2-hydroxy-ethylamino]piperidines (various)Spontaneously Hypertensive Rats (SHR)Not specifiedNot specifiedShowed antihypertensive activity[3]

Experimental Protocols

The investigation of 2-aminoethyl-1,4-benzodioxan derivatives as antihypertensive agents involves a series of key experiments to determine their synthesis, efficacy, and mechanism of action.

Chemical Synthesis of 2-Aminoethyl-1,4-benzodioxan Derivatives

A general synthetic route for preparing 2-aminoethyl-1,4-benzodioxan derivatives often involves the following key steps. The specific reagents and reaction conditions are tailored to achieve the desired substitutions.

General Procedure:

  • Epoxide Formation: Catechol is reacted with an epihalohydrin (e.g., epichlorohydrin) in the presence of a base to form the 2,3-epoxypropyl ether of 1,4-benzodioxan.

  • Ring Opening: The epoxide ring is then opened by reacting it with a desired amine (R1R2NH) to introduce the aminoethyl side chain. This reaction is typically carried out in a suitable solvent like ethanol or isopropanol at reflux temperatures.

  • Purification: The final product is purified using techniques such as column chromatography and/or recrystallization to yield the target 2-aminoethyl-1,4-benzodioxan derivative.

  • Characterization: The structure of the synthesized compound is confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis.

In Vivo Antihypertensive Activity Screening

The primary evaluation of the blood pressure-lowering effects of the synthesized compounds is conducted in animal models of hypertension, most commonly in Spontaneously Hypertensive Rats (SHR).

Protocol for Blood Pressure Measurement in SHR:

  • Animal Model: Male or female Spontaneously Hypertensive Rats (SHR) are used as the experimental model for essential hypertension. Age-matched Wistar-Kyoto (WKY) rats can be used as normotensive controls.

  • Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for a specified period before the experiment.

  • Blood Pressure Measurement:

    • Method: Systolic blood pressure and heart rate are typically measured non-invasively using the tail-cuff method.

    • Procedure: The rats are placed in a restrainer and a cuff with a pneumatic pulse sensor is placed on the tail. The cuff is inflated to a pressure above the expected systolic pressure and then slowly deflated. The pressure at which the pulse reappears is recorded as the systolic blood pressure.

    • Data Acquisition: Several readings are taken for each animal at each time point to ensure accuracy.

  • Drug Administration:

    • Route: The test compounds are administered via a suitable route, such as intraperitoneal (i.p.), intravenous (i.v.), or oral (p.o.) gavage.

    • Vehicle: The compounds are dissolved or suspended in a suitable vehicle (e.g., saline, distilled water with a small amount of DMSO or Tween 80). A vehicle control group is always included.

  • Data Analysis: Blood pressure and heart rate are recorded at various time points after drug administration (e.g., 0, 1, 2, 4, 6, and 24 hours). The percentage reduction in blood pressure is calculated and compared to the vehicle control group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the observed effects.

In Vitro Adrenergic Receptor Binding Assay

To elucidate the mechanism of action, radioligand binding assays are performed to determine the affinity of the compounds for different adrenergic receptor subtypes.

General Protocol for α1-Adrenergic Receptor Binding Assay:

  • Tissue Preparation: Rat cerebral cortex or another tissue rich in α1-adrenergic receptors is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged to obtain a crude membrane preparation. The protein concentration of the membrane suspension is determined using a standard method (e.g., Bradford assay).

  • Radioligand: A specific radioligand for α1-adrenergic receptors, such as [3H]prazosin, is used.

  • Assay Procedure:

    • In assay tubes, the membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (or a known α1-blocker like phentolamine for non-specific binding).

    • The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters are then washed with cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters (representing the bound radioligand) is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

A similar protocol can be adapted for β-adrenergic receptor binding assays using a suitable radioligand such as [3H]dihydroalprenolol or [125I]iodocyanopindolol.

Signaling Pathways and Experimental Workflows

The antihypertensive effect of 2-aminoethyl-1,4-benzodioxans is mediated through their interaction with the adrenergic signaling pathway. The following diagrams illustrate the proposed mechanism and the general workflow for their investigation.

Antihypertensive_Mechanism cluster_SNS Sympathetic Nervous System cluster_Vascular Vascular Smooth Muscle Cell cluster_Heart Cardiac Myocyte SNS Sympathetic Nerve Terminal NE Norepinephrine (NE) SNS->NE Release Alpha1 α1-Adrenergic Receptor NE->Alpha1 Binds to Beta1 β1-Adrenergic Receptor NE->Beta1 Binds to PLC Phospholipase C (PLC) Alpha1->PLC IP3 IP3 PLC->IP3 Ca_Release Ca2+ Release (from SR) IP3->Ca_Release Contraction Vasoconstriction Ca_Release->Contraction AC Adenylyl Cyclase (AC) Beta1->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Heart_Effects Increased Heart Rate & Contractility PKA->Heart_Effects Drug 2-Aminoethyl-1,4-benzodioxan Derivative Drug->Alpha1 Blocks Drug->Beta1 Blocks

Caption: Proposed mechanism of antihypertensive action.

Experimental_Workflow cluster_Synthesis Compound Synthesis & Characterization cluster_Screening Pharmacological Evaluation cluster_Analysis Data Analysis & Lead Optimization Start Starting Materials (e.g., Catechol, Epihalohydrin, Amines) Synth Chemical Synthesis Start->Synth Purify Purification (Chromatography, Recrystallization) Synth->Purify Char Structural Characterization (NMR, MS, Elemental Analysis) Purify->Char InVivo In Vivo Antihypertensive Screening (Spontaneously Hypertensive Rats) Char->InVivo InVitro In Vitro Mechanism of Action Studies Char->InVitro Data Data Collection & Statistical Analysis InVivo->Data Binding Adrenergic Receptor Binding Assays (α & β) InVitro->Binding Functional Functional Assays (e.g., Vasodilation in isolated arteries) InVitro->Functional Binding->Data Functional->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Lead Lead Compound Identification & Optimization SAR->Lead

Caption: General experimental workflow for investigation.

References

Methodological & Application

Application Notes and Protocols for the Enantiopure Synthesis of 2-Substituted-1,4-Benzodioxane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,4-benzodioxane scaffold is a privileged structural motif found in a multitude of biologically active compounds and pharmaceutical agents.[1][2] The stereochemistry at the C2 position of the dioxane ring is often crucial for biological activity, making the development of efficient methods for the enantiopure synthesis of 2-substituted derivatives a significant area of research.[1][3] These compounds have shown a wide range of pharmacological activities, including α-adrenergic blocking, antihypertensive, and antipsychotic properties.[3][4] This document provides an overview of key synthetic strategies, detailed experimental protocols, and comparative data for the preparation of enantiopure 2-substituted-1,4-benzodioxane derivatives.

Key Synthetic Strategies

The enantioselective synthesis of 2-substituted-1,4-benzodioxanes can be broadly categorized into three main approaches:

  • Kinetic Resolution of Racemates: This is a widely used method that involves the separation of enantiomers from a racemic mixture. This can be achieved through enzymatic resolutions, for example using lipases, or through the formation of diastereomeric salts with a chiral resolving agent, followed by separation.[4][5][6][7]

  • Asymmetric Synthesis: This approach involves the direct formation of a single enantiomer from a prochiral substrate using a chiral catalyst or reagent. Methods such as asymmetric hydrogenation of 1,4-benzodioxines and palladium-catalyzed intramolecular C-O bond formation fall into this category.[3][8][9]

  • Chiral Pool Synthesis: This strategy utilizes readily available enantiopure starting materials from nature, such as carbohydrates or amino acids, to construct the chiral 1,4-benzodioxane framework.

The following sections provide detailed protocols and data for selected key methodologies.

Enzymatic Kinetic Resolution of (±)-1,4-Benzodioxane-2-carboxylic Acid Ethyl Ester

This protocol describes the lipase-catalyzed transesterification for the kinetic resolution of racemic ethyl 1,4-benzodioxan-2-carboxylate, a key intermediate for the synthesis of drugs like Doxazosin.[5][6]

Data Presentation

Table 1: Lipase Screening for the Kinetic Resolution of (±)-Ethyl 1,4-Benzodioxan-2-carboxylate

Lipase SourceEnantiomeric Excess (ee%) of ProductConversion (%)Enantiomeric Ratio (E)
Candida antarctica B (Novozyme 435)>9548160
Pseudomonas fluorescens67529.2
Arthrobacter sp.~9950535

Data compiled from multiple sources for illustrative comparison.[5][6]

Experimental Protocol

Materials:

  • (±)-1,4-Benzodioxan-2-carboxylic acid

  • Ethanol (absolute)

  • Sulfuric acid (concentrated)

  • Lipase (Candida antarctica B, immobilized)

  • Ethyl acetate (anhydrous)

  • Hexane

  • Dichloromethane (DCM)

  • Sodium sulfate (anhydrous)

Procedure:

Step 1: Synthesis of (±)-Ethyl 1,4-Benzodioxan-2-carboxylate

  • To a solution of (±)-1,4-benzodioxan-2-carboxylic acid (1.0 g, 5.55 mmol) in absolute ethanol (20 mL), add a catalytic amount of concentrated sulfuric acid (0.1 mL).

  • Reflux the mixture for 4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in dichloromethane (30 mL) and wash with a saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain racemic ethyl 1,4-benzodioxan-2-carboxylate as an oil.

Step 2: Enzymatic Kinetic Resolution

  • In a 50 mL flask, dissolve (±)-ethyl 1,4-benzodioxan-2-carboxylate (1.0 g, 4.80 mmol) in anhydrous ethyl acetate (25 mL).

  • Add immobilized Candida antarctica lipase B (Novozyme 435) (1000 units).[6]

  • Incubate the mixture at 28 °C with shaking (220 rpm).[6]

  • Monitor the conversion and enantiomeric excess of the product by chiral HPLC.

  • When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.

  • Wash the enzyme with ethyl acetate.

  • Concentrate the combined filtrate under reduced pressure.

  • Purify the resulting mixture of the unreacted (R)-ester and the formed (S)-acid by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the desired (S)-enantiomer of ethyl 1,4-benzodioxan-2-carboxylate.

Workflow Diagram

G cluster_synthesis Synthesis of Racemic Ester cluster_resolution Enzymatic Kinetic Resolution cluster_separation Separation rac_acid Racemic 1,4-Benzodioxane- 2-carboxylic Acid esterification Esterification (EtOH, H₂SO₄, Reflux) rac_acid->esterification rac_ester Racemic Ethyl 1,4-Benzodioxan- 2-carboxylate esterification->rac_ester rac_ester2 Racemic Ester enzymatic_step Lipase (CAL-B) Ethyl Acetate, 28°C rac_ester2->enzymatic_step mixture Mixture of (R)-Ester and (S)-Acid enzymatic_step->mixture mixture2 Mixture chromatography Column Chromatography s_ester (S)-Ethyl 1,4-Benzodioxan- 2-carboxylate chromatography->s_ester r_ester Unreacted (R)-Ester chromatography->r_ester mixture2->chromatography

Caption: Workflow for the enzymatic kinetic resolution of (±)-ethyl 1,4-benzodioxan-2-carboxylate.

Resolution of (±)-1,4-Benzodioxane-2-carboxylic Acid via Diastereomeric Salt Formation

This protocol outlines the resolution of racemic 1,4-benzodioxane-2-carboxylic acid using a chiral amine, such as (S)-1-(p-nitrophenyl)ethylamine, to form diastereomeric salts that can be separated by crystallization.[1][7]

Data Presentation

Table 2: Efficiency of Chiral Amines in the Resolution of (±)-1,4-Benzodioxane-2-carboxylic Acid

Chiral AmineDiastereomeric SaltYield (%)Enantiomeric Excess (ee%) of Recovered Acid
(+)-Dehydroabietylamine(R)-Acid SaltHighHigh
(S)-1-(p-Nitrophenyl)ethylamine(S)-Acid SaltGood>98
(S)-1-(p-Methylphenyl)ethylamine(S)-Acid SaltGoodHigh
(S)-1-Phenylethylamine-Null-

Data is indicative of relative efficiencies reported in the literature.[7][10]

Experimental Protocol

Materials:

  • (±)-1,4-Benzodioxane-2-carboxylic acid

  • (S)-1-(p-Nitrophenyl)ethylamine

  • Methanol

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Ethyl acetate

Procedure:

Step 1: Formation of Diastereomeric Salts

  • Dissolve (±)-1,4-benzodioxane-2-carboxylic acid (1.0 g, 5.55 mmol) in warm methanol (10 mL).

  • In a separate flask, dissolve (S)-1-(p-nitrophenyl)ethylamine (0.92 g, 5.55 mmol) in warm methanol (10 mL).

  • Add the amine solution to the acid solution with stirring.

  • Allow the mixture to cool slowly to room temperature and then keep it at 4 °C overnight to facilitate crystallization.

  • Collect the precipitated diastereomeric salt by filtration and wash with a small amount of cold methanol, followed by diethyl ether.

Step 2: Liberation of the Enantiopure Acid

  • Suspend the crystalline diastereomeric salt in water (20 mL).

  • Add 1 M hydrochloric acid dropwise with vigorous stirring until the pH of the aqueous layer is approximately 1-2.

  • Extract the liberated (S)-1,4-benzodioxane-2-carboxylic acid with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to yield the enantiopure (S)-acid.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Logical Relationship Diagram

G rac_acid Racemic 1,4-Benzodioxane- 2-carboxylic Acid diastereomeric_salts Diastereomeric Salts ((S)-Acid-(S)-Amine and (R)-Acid-(S)-Amine) rac_acid->diastereomeric_salts chiral_amine (S)-Chiral Amine chiral_amine->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble_salt Less Soluble Diastereomeric Salt ((S)-Acid-(S)-Amine) crystallization->less_soluble_salt mother_liquor Mother Liquor containing more soluble salt crystallization->mother_liquor acidification Acidification (HCl) less_soluble_salt->acidification s_acid Enantiopure (S)-Acid acidification->s_acid

Caption: Logical flow for the resolution of a racemic acid via diastereomeric salt formation.

Asymmetric Hydrogenation of 2-Substituted-1,4-Benzodioxines

This protocol is based on the iridium-catalyzed asymmetric hydrogenation of a 2-substituted-1,4-benzodioxine to yield an enantiomerically enriched 2-substituted-1,4-benzodioxane.[9]

Data Presentation

Table 3: Asymmetric Hydrogenation of 2-Alkyl-1,4-Benzodioxines

Substrate (R group)Catalyst SystemEnantiomeric Ratio (er)Yield (%)
Methyl[Ir(cod)Cl]₂/BIDIME-dimer99:1>99
Ethyl[Ir(cod)Cl]₂/BIDIME-dimer98:2>99
Phenyl[Ir(cod)Cl]₂/BIDIME-dimer97:3>99

Data is representative of results from the literature.[9]

Experimental Protocol

Materials:

  • 2-Substituted-1,4-benzodioxine

  • [Ir(cod)Cl]₂ (cod = 1,5-cyclooctadiene)

  • Chiral ligand (e.g., BIDIME-dimer)

  • Dichloromethane (DCM, anhydrous and degassed)

  • Hydrogen gas (H₂)

Procedure:

Step 1: Catalyst Preparation

  • In a glovebox, charge a Schlenk tube with [Ir(cod)Cl]₂ (1 mol%) and the chiral bisphosphine ligand (1.1 mol%).

  • Add anhydrous and degassed DCM to dissolve the catalyst components.

  • Stir the solution at room temperature for 30 minutes to form the active catalyst complex.

Step 2: Asymmetric Hydrogenation

  • In a separate Schlenk tube, dissolve the 2-substituted-1,4-benzodioxine substrate in anhydrous and degassed DCM.

  • Transfer the catalyst solution to the substrate solution via cannula.

  • Place the reaction vessel in an autoclave.

  • Pressurize the autoclave with hydrogen gas (e.g., 50 bar).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction for completion by GC or TLC.

  • Once complete, carefully vent the autoclave and purge with nitrogen.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the enantiopure 2-substituted-1,4-benzodioxane.

  • Determine the enantiomeric ratio by chiral GC or HPLC.

Signaling Pathway Diagram (Conceptual)

G cluster_reactants Reactants cluster_products Products substrate 2-Substituted-1,4-Benzodioxine catalyst Chiral Iridium Catalyst ([Ir(cod)Cl]₂ + Ligand) substrate->catalyst h2 H₂ h2->catalyst product Enantiopure 2-Substituted- 1,4-Benzodioxane catalyst->product

Caption: Conceptual diagram of asymmetric hydrogenation.

References

Application Note: Chiral HPLC Method Development for 1,4-Benzodioxane Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a systematic approach to developing a robust chiral High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 1,4-benzodioxane derivatives. The 1,4-benzodioxane scaffold is a key structural motif in numerous pharmaceutically active compounds, and the ability to resolve its enantiomers is critical for understanding their distinct pharmacological and toxicological profiles. This document provides a comprehensive protocol for method screening, optimization, and validation, utilizing polysaccharide-based and protein-based chiral stationary phases (CSPs).

Introduction

The stereochemistry of drug molecules is a critical factor in their pharmacological activity. For chiral compounds containing the 1,4-benzodioxane core, individual enantiomers can exhibit significantly different potencies, efficacies, and toxicities. Therefore, the development of reliable analytical methods to separate and quantify these enantiomers is paramount in drug discovery, development, and quality control. This application note presents a generalized workflow and specific starting conditions for the chiral separation of 1,4-benzodioxane enantiomers by HPLC.

Experimental Workflow

The development of a chiral HPLC method typically follows a structured approach involving initial screening of various chiral stationary phases and mobile phases, followed by optimization of the most promising conditions.

Chiral_HPLC_Method_Development cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation CSP_Screen Select Chiral Stationary Phases (CSPs) (e.g., Polysaccharide, Protein-based) MP_Screen Select Mobile Phase Modes (Normal Phase, Reversed-Phase, Polar Organic) CSP_Screen->MP_Screen Initial_Screen Perform Initial Screening Runs MP_Screen->Initial_Screen MP_Opt Optimize Mobile Phase Composition (Solvent Ratios, Additives) Initial_Screen->MP_Opt Promising Conditions Flow_Temp_Opt Optimize Flow Rate and Temperature MP_Opt->Flow_Temp_Opt Final_Method Final Optimized Method Flow_Temp_Opt->Final_Method Validation Method Validation (Linearity, Precision, Accuracy, Robustness) Final_Method->Validation

Caption: Chiral HPLC method development workflow.

Recommended Initial Screening Conditions

A systematic screening approach using a diverse set of chiral stationary phases and mobile phases is the most efficient way to identify a suitable separation method.

Table 1: Recommended Chiral Stationary Phases for Screening

Chiral Stationary Phase (CSP) TypeExample ColumnsPrimary Interaction Mechanisms
Polysaccharide-basedChiralpak® IA, IB, IC, ID, IE, IFπ-π interactions, hydrogen bonding, dipole-dipole interactions
Chiralcel® OD, OJ, OZπ-π interactions, hydrogen bonding, steric hindrance
Protein-basedChiral AGP (α1-acid glycoprotein)Hydrophobic and polar interactions
OvomucoidHydrophobic and hydrogen bonding interactions

Table 2: Initial Mobile Phase Screening Conditions

ModeMobile Phase CompositionAdditives (if required)
Normal Phase n-Hexane / Isopropanol (IPA) (90:10, v/v)For basic analytes: 0.1% Diethylamine (DEA)
n-Hexane / Ethanol (90:10, v/v)For acidic analytes: 0.1% Trifluoroacetic acid (TFA)
Reversed-Phase Acetonitrile / Water (50:50, v/v) with 10 mM Ammonium Bicarbonate-
Methanol / 0.1% Formic Acid in Water (60:40, v/v)-
Polar Organic Acetonitrile / Methanol (50:50, v/v)-

Example Application: Chiral Separation of a 1,4-Benzodioxane Derivative

This section provides an example protocol for the chiral separation of a generic 2-substituted 1,4-benzodioxane, based on methods developed for structurally similar compounds like viloxazine and doxazosin.

Table 3: Chromatographic Conditions for a Model 1,4-Benzodioxane Compound

ParameterCondition A (Normal Phase)Condition B (Reversed-Phase)
Column Chiralpak® IA (4.6 x 250 mm, 5 µm)Chiral AGP (4.0 x 100 mm, 5 µm)
Mobile Phase n-Hexane:Ethanol:DEA (85:15:0.1, v/v/v)10 mM Ammonium Acetate in Water:Methanol (80:20, v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25 °C30 °C
Detection UV at 275 nmUV at 254 nm
Injection Volume 10 µL10 µL
Sample Conc. 1 mg/mL in mobile phase1 mg/mL in mobile phase

Table 4: Expected Performance (Example Data)

EnantiomerRetention Time (min) - Condition ARetention Time (min) - Condition B
Enantiomer 18.56.2
Enantiomer 210.27.8
Resolution (Rs) > 2.0> 1.8

Detailed Experimental Protocols

Sample and Mobile Phase Preparation
  • Sample Preparation: Accurately weigh and dissolve the 1,4-benzodioxane derivative in the initial mobile phase to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Mobile Phase Preparation (Normal Phase): Prepare the mobile phase by mixing the organic solvents in the specified ratio. For basic compounds, add the required amount of diethylamine. Degas the mobile phase by sonication for 15-20 minutes.

  • Mobile Phase Preparation (Reversed-Phase): Prepare the aqueous component of the mobile phase by dissolving the buffer salt in HPLC-grade water. Filter the aqueous phase through a 0.45 µm membrane filter. Mix the aqueous and organic phases in the specified ratio and degas.

HPLC System and Method Parameters
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector is required.

  • Column Equilibration: Equilibrate the chiral column with the mobile phase for at least 30-60 minutes at the specified flow rate until a stable baseline is achieved.

  • Injection and Data Acquisition: Inject the prepared sample and acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

Method Optimization Strategy

If the initial screening does not provide adequate separation (Resolution, Rs < 1.5), the following parameters can be adjusted:

  • Mobile Phase Composition:

    • Normal Phase: Vary the ratio of the alcohol modifier (e.g., from 5% to 25%). Different alcohols (e.g., ethanol, isopropanol, n-butanol) can also be tested. The concentration of the additive (DEA or TFA) can be adjusted (e.g., from 0.05% to 0.2%).

    • Reversed-Phase: Alter the ratio of the organic modifier (acetonitrile or methanol). The pH of the aqueous phase and the buffer concentration can be modified to improve peak shape and resolution.

  • Flow Rate: Reducing the flow rate can sometimes improve resolution, but will increase the analysis time.

  • Temperature: Varying the column temperature can affect the enantioselectivity. It is recommended to screen at different temperatures (e.g., 15°C, 25°C, 40°C).

Logical Relationship for Method Optimization

Optimization_Logic Start Initial Separation (Rs < 1.5) Adjust_MP Adjust Mobile Phase (Solvent Ratio, Additive) Start->Adjust_MP Check_Rs1 Resolution Improved? Adjust_MP->Check_Rs1 Adjust_Flow Adjust Flow Rate Check_Rs1->Adjust_Flow No Optimized Optimized Method (Rs > 1.5) Check_Rs1->Optimized Yes Check_Rs2 Resolution Improved? Adjust_Flow->Check_Rs2 Adjust_Temp Adjust Temperature Check_Rs2->Adjust_Temp No Check_Rs2->Optimized Yes Check_Rs3 Resolution Improved? Adjust_Temp->Check_Rs3 Check_Rs3->Optimized Yes Try_New_CSP Try Different CSP Check_Rs3->Try_New_CSP No

Caption: Decision tree for chiral method optimization.

Conclusion

The development of a successful chiral HPLC method for 1,4-benzodioxane enantiomers is achievable through a systematic screening and optimization process. Polysaccharide-based and protein-based chiral stationary phases offer a high probability of success. By carefully selecting the initial screening conditions and methodically optimizing the mobile phase, flow rate, and temperature, a robust and reliable method can be developed for the accurate quantification of 1,4-benzodioxane enantiomers in various research and development settings.

Application Notes and Protocols for the Asymmetric Synthesis of (2R,1'S)-2-oxiranyl-1,4-benzodioxan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,1'S)-2-oxiranyl-1,4-benzodioxan is a chiral epoxide that serves as a key intermediate in the synthesis of various pharmacologically active molecules, most notably the β-adrenergic blocker, Carvedilol. The precise stereochemistry of this intermediate is crucial for the therapeutic efficacy of the final active pharmaceutical ingredient (API). These application notes provide a detailed protocol for the asymmetric synthesis of (2R,1'S)-2-oxiranyl-1,4-benzodioxan, employing a two-step sequence involving a Wittig reaction followed by a Jacobsen-Katsuki asymmetric epoxidation. This methodology is designed to be a valuable resource for researchers in organic synthesis and drug development, offering a reliable pathway to this important chiral building block.

Synthetic Strategy

The synthesis commences with the conversion of commercially available 2-formyl-1,4-benzodioxan to the corresponding alkene, 2-vinyl-1,4-benzodioxan, via a Wittig reaction. This is followed by the key stereochemistry-inducing step: a Jacobsen-Katsuki asymmetric epoxidation of the vinyl group to yield the desired (2R,1'S)-2-oxiranyl-1,4-benzodioxan.

G cluster_0 Synthetic Workflow Start 2-Formyl-1,4-benzodioxan Step1 Wittig Reaction Start->Step1 Methyltriphenylphosphonium bromide, Base Intermediate 2-Vinyl-1,4-benzodioxan Step1->Intermediate Step2 Jacobsen-Katsuki Epoxidation Intermediate->Step2 (R,R)-Jacobsen's Catalyst, Oxidant Product (2R,1'S)-2-oxiranyl-1,4-benzodioxan Step2->Product

Caption: Overall synthetic workflow for (2R,1'S)-2-oxiranyl-1,4-benzodioxan.

Experimental Protocols

Step 1: Synthesis of 2-Vinyl-1,4-benzodioxan via Wittig Reaction

This protocol details the conversion of 2-formyl-1,4-benzodioxan to 2-vinyl-1,4-benzodioxan using a Wittig reagent.

Materials and Reagents

ReagentMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)
2-Formyl-1,4-benzodioxanC₉H₈O₃164.1610.0
Methyltriphenylphosphonium bromideC₁₉H₁₈BrP357.2312.0
n-Butyllithium (2.5 M in hexanes)C₄H₉Li64.0611.0
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11-
Saturated aqueous ammonium chlorideNH₄Cl53.49-
Anhydrous magnesium sulfateMgSO₄120.37-

Protocol

  • Preparation of the Ylide:

    • To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add methyltriphenylphosphonium bromide (4.29 g, 12.0 mmol) and anhydrous THF (100 mL).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise to the stirred suspension. The color of the suspension will turn deep yellow, indicating the formation of the ylide.

    • Stir the mixture at 0 °C for 1 hour.

  • Wittig Reaction:

    • In a separate flame-dried 100 mL round-bottom flask, dissolve 2-formyl-1,4-benzodioxan (1.64 g, 10.0 mmol) in anhydrous THF (20 mL).

    • Add the solution of 2-formyl-1,4-benzodioxan dropwise to the ylide solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (50 mL).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to afford 2-vinyl-1,4-benzodioxan as a colorless oil.

Expected Yield: 80-90%

Step 2: Asymmetric Epoxidation of 2-Vinyl-1,4-benzodioxan

This protocol describes the enantioselective epoxidation of 2-vinyl-1,4-benzodioxan using Jacobsen's catalyst.

Materials and Reagents

ReagentMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)
2-Vinyl-1,4-benzodioxanC₁₀H₁₀O₂162.195.0
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's Catalyst)C₃₆H₅₂ClMnN₂O₂635.220.25 (5 mol%)
4-Phenylpyridine N-oxide (4-PPNO)C₁₁H₉NO171.201.25 (25 mol%)
Sodium hypochlorite (bleach, buffered)NaClO74.447.5
Dichloromethane (DCM)CH₂Cl₂84.93-
Phosphate buffer (0.05 M, pH 11.3)---
Anhydrous sodium sulfateNa₂SO₄142.04-

Protocol

  • Reaction Setup:

    • To a 100 mL round-bottom flask, add 2-vinyl-1,4-benzodioxan (0.81 g, 5.0 mmol), (R,R)-Jacobsen's catalyst (0.16 g, 0.25 mmol), and 4-phenylpyridine N-oxide (0.21 g, 1.25 mmol).

    • Add dichloromethane (25 mL) and cool the mixture to 0 °C in an ice bath.

  • Epoxidation:

    • In a separate flask, prepare a buffered bleach solution by mixing commercial bleach with an equal volume of 0.05 M phosphate buffer (pH 11.3).

    • Add the buffered bleach solution (approximately 10 mL, containing 7.5 mmol of NaClO) dropwise to the vigorously stirred reaction mixture over a period of 2 hours, maintaining the temperature at 0 °C.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: 15% ethyl acetate in hexanes) to yield (2R,1'S)-2-oxiranyl-1,4-benzodioxan as a white solid.

Expected Yield and Enantioselectivity:

The yield and enantiomeric excess (ee) are highly dependent on the reaction conditions. The following table provides representative data based on similar substrates.

EntryCatalyst Loading (mol%)OxidantAdditive (mol%)Yield (%)ee (%)
15NaOCl4-PPNO (25)85>95
22m-CPBANMO (150)7892
35NaOClNone7588

Note: NMO = N-Methylmorpholine N-oxide. Data is representative and may vary.

Signaling Pathways and Logical Relationships

The stereochemical outcome of the Jacobsen-Katsuki epoxidation is determined by the approach of the alkene to the manganese-oxo intermediate. The chiral salen ligand effectively blocks one face of the alkene, leading to the preferential formation of one enantiomer of the epoxide.

G cluster_1 Stereochemical Control in Jacobsen Epoxidation Alkene 2-Vinyl-1,4-benzodioxan Approach Facial Approach of Alkene to Mn=O Alkene->Approach Catalyst (R,R)-Jacobsen's Catalyst Intermediate [Mn(V)=O] Intermediate Catalyst->Intermediate Intermediate->Approach Si_face Attack from Si face (Favored) Approach->Si_face Chiral Ligand Directs Re_face Attack from Re face (Disfavored) Approach->Re_face Product_R (2R,1'S)-Epoxide (Major Product) Si_face->Product_R Product_S (2S,1'R)-Epoxide (Minor Product) Re_face->Product_S

Caption: Logical relationship of stereocontrol in the Jacobsen epoxidation.

Application of 2-(1-Piperazinylcarbonyl)-1,4-benzodioxane in Doxazosin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Doxazosin is a quinazoline-based compound that functions as a selective α1-adrenergic receptor antagonist.[1][2] It is widely prescribed for the treatment of hypertension and benign prostatic hyperplasia (BPH).[1][3][4] The therapeutic effects of doxazosin are achieved through the blockade of α1-adrenergic receptors in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure, and in the prostate and bladder neck, which alleviates the symptoms of BPH. The synthesis of doxazosin involves a key intermediate, 2-(1-piperazinylcarbonyl)-1,4-benzodioxane, also known as N-(1,4-benzodioxan-2-carbonyl)piperazine. This document provides a detailed protocol for the synthesis of doxazosin utilizing this intermediate, along with relevant quantitative data and visualizations of the synthetic workflow and the drug's mechanism of action.

Doxazosin Synthesis Overview

The synthesis of doxazosin from 2-(1-piperazinylcarbonyl)-1,4-benzodioxane is a two-step process. The first step involves the synthesis of the key intermediate, and the second step is the coupling of this intermediate with 4-amino-2-chloro-6,7-dimethoxyquinazoline to yield doxazosin.

Step 1: Synthesis of 2-(1-Piperazinylcarbonyl)-1,4-benzodioxane

This intermediate is synthesized via the reaction of 1,4-benzodioxan-2-carbonyl chloride with piperazine in the presence of a base to neutralize the hydrogen chloride formed during the reaction.

Step 2: Synthesis of Doxazosin

Doxazosin is synthesized by the nucleophilic substitution reaction between 2-(1-piperazinylcarbonyl)-1,4-benzodioxane and 4-amino-2-chloro-6,7-dimethoxyquinazoline. This reaction is typically carried out in a high-boiling point solvent such as n-butanol.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis of doxazosin and its intermediate.

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-(1-Piperazinylcarbonyl)-1,4-benzodioxaneC₁₃H₁₆N₂O₃248.28105-110[5]
4-Amino-2-chloro-6,7-dimethoxyquinazolineC₁₀H₁₀ClN₃O₂255.66-
Doxazosin HydrochlorideC₂₃H₂₆ClN₅O₅487.94289-290[5]

Table 2: Reaction Conditions and Yields

Reaction StepReactantsSolventReaction TimeTemperatureYield (%)
Synthesis of Intermediate1,4-Benzodioxan-2-carbonyl chloride, PiperazineN,N-Dimethylformamide--78[1]
Synthesis of Doxazosin HCl2-(1-Piperazinylcarbonyl)-1,4-benzodioxane, 4-Amino-2-chloro-6,7-dimethoxyquinazolinen-Butanol3.5 hoursReflux88[5]

Experimental Protocols

Protocol 1: Synthesis of 2-(1-Piperazinylcarbonyl)-1,4-benzodioxane

Materials:

  • 1,4-Benzodioxan-2-carbonyl chloride

  • Piperazine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Hydrochloric acid (HCl)

  • Ammonia solution

Procedure:

  • In a reaction flask, dissolve 1,4-benzodioxan-2-carbonyl chloride (10 g, 55.50 mmol) and piperazine (5.26 g, 61.05 mmol) in N,N-dimethylformamide.[1]

  • Add potassium carbonate (23.01 g, 166.5 mmol) to the solution.[1]

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion of the reaction, add 300 ml of water to the reaction mixture.

  • Adjust the pH of the solution to 10 with a dilute alkali solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water.

  • Acidify the aqueous layer to a pH of 1 with dilute hydrochloric acid.

  • Make the aqueous layer alkaline to a pH of 9 with ammonia solution.

  • The resulting precipitate is collected by suction filtration.

  • Dry the solid product to obtain 2-(1-piperazinylcarbonyl)-1,4-benzodioxane.

Protocol 2: Synthesis of Doxazosin Hydrochloride

Materials:

  • 2-(1-Piperazinylcarbonyl)-1,4-benzodioxane (150 g, 0.60 mol)[5]

  • 4-Amino-2-chloro-6,7-dimethoxyquinazoline (140 g, 0.58 mol)[5]

  • n-Butanol (2 L)[5]

  • Dimethylformamide (DMF)

  • Water

  • Ether

Procedure:

  • In a reaction flask, combine 2-(1-piperazinylcarbonyl)-1,4-benzodioxane (150 g) and 4-amino-2-chloro-6,7-dimethoxyquinazoline (140 g) in n-butanol (2 L).[6]

  • Heat the mixture to reflux and stir for 3.5 hours.[5][6]

  • Cool the reaction mixture to 80 °C.[5]

  • Filter the mixture to collect the solid product.

  • Wash the collected solid with cold n-butanol (2 x 250 ml).[6]

  • Dry the crude product.

  • For purification, dissolve the crude product in hot dimethylformamide (530 ml) and water (130 ml) at 80 °C.[6]

  • Filter the hot solution and concentrate it in vacuo to a volume of about 300 ml.[6]

  • Cool the concentrated solution and add ether (1.8 L) to precipitate the purified product.[6]

  • Collect the solid by filtration and wash with ether to yield doxazosin hydrochloride.[6]

Visualizations

Doxazosin Synthesis Workflow

G cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Doxazosin Synthesis cluster_purification Purification A 1,4-Benzodioxan-2-carbonyl chloride C 2-(1-Piperazinylcarbonyl)-1,4-benzodioxane A->C DMF, K2CO3 B Piperazine B->C E Doxazosin C->E n-Butanol, Reflux D 4-Amino-2-chloro-6,7-dimethoxyquinazoline D->E F Crude Doxazosin HCl E->F HCl G Pure Doxazosin HCl F->G Recrystallization (DMF/Water/Ether)

Caption: Workflow for the synthesis of Doxazosin.

Doxazosin Mechanism of Action: α1-Adrenergic Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol A α1-Adrenergic Receptor B Gq Protein A->B Norepinephrine C Phospholipase C (PLC) B->C Activates D PIP2 C->D Cleaves E IP3 D->E F DAG D->F G Endoplasmic Reticulum E->G Binds to IP3 Receptor I Protein Kinase C (PKC) F->I Activates H Ca²⁺ Release G->H J Cellular Response (e.g., Smooth Muscle Contraction) H->J Leads to I->J Leads to Doxazosin Doxazosin Doxazosin->A Blocks

Caption: Doxazosin blocks the α1-adrenergic signaling pathway.

References

Application Notes and Protocols for Radioligand Receptor Binding Assays with Benzodioxane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Radioligand binding assays are a fundamental tool in pharmacology and drug discovery, considered the gold standard for quantifying the interaction between a ligand and its receptor.[1][2] These assays are robust, sensitive, and highly versatile, making them ideal for characterizing novel compounds.[2] Benzodioxane derivatives are a significant class of synthetic compounds known to interact with a wide range of biological targets, particularly G-protein coupled receptors (GPCRs) like adrenergic and serotonergic receptors, as well as sigma (σ) receptors and NMDA receptors.[3][4][5][6] This document provides detailed protocols for conducting radioligand binding assays to determine the binding affinity and selectivity of benzodioxane derivatives.

Principle of the Assay

Radioligand binding assays measure the direct interaction of a radioactively labeled ligand with a receptor. The two primary types of assays used for characterizing unlabeled test compounds, such as benzodioxane derivatives, are saturation and competition assays.

  • Saturation Assays: These experiments involve incubating a receptor preparation with increasing concentrations of a radioligand to determine the receptor density (Bmax) and the radioligand's equilibrium dissociation constant (Kd).[1][2][7]

  • Competition Assays: These are used to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled test compound.[1][2] The assay measures the ability of the test compound to compete with a fixed concentration of a specific radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50.

Experimental Protocols

Protocol 1: Cell Membrane Preparation

Accurate and consistent membrane preparation is critical for reliable binding data. This protocol is suitable for tissues or cultured cells expressing the receptor of interest.

Materials:

  • Lysis Buffer: 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4 (ice-cold)

  • Protease Inhibitor Cocktail

  • Cryoprotectant Buffer: Lysis buffer containing 10% sucrose

  • Centrifuge (capable of 20,000 x g)

  • Homogenizer (e.g., Dounce or Polytron)

  • BCA Protein Assay Kit

Procedure:

  • Homogenization: Homogenize frozen tissue or washed cells in 20 volumes of ice-cold Lysis Buffer containing a protease inhibitor cocktail.[8]

  • Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 3-5 minutes at 4°C to remove nuclei and large debris.[8]

  • Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10-20 minutes at 4°C to pellet the cell membranes.[8]

  • Washing: Discard the supernatant, resuspend the pellet in fresh Lysis Buffer, and repeat the centrifugation step.[8]

  • Storage: Resuspend the final pellet in Cryoprotectant Buffer.[8]

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a BCA assay.[8]

  • Aliquoting and Storing: Aliquot the membrane suspension and store at -80°C until use.

Protocol 2: Competition Binding Assay (Filtration Method)

This protocol outlines the procedure for determining the binding affinity (Ki) of a benzodioxane derivative.

Materials:

  • Assay Binding Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4[8]

  • Radioligand (specific for the receptor of interest, e.g., --INVALID-LINK---pentazocine for σ₁ receptors)

  • Unlabeled Benzodioxane Derivative (Test Compound)

  • Unlabeled Ligand for Non-Specific Binding (NSB) determination

  • 96-well plates

  • Glass Fiber Filters (e.g., GF/C, pre-soaked in 0.3% PEI)[8]

  • FilterMate™ Harvester or similar vacuum filtration manifold[8]

  • Scintillation Cocktail (e.g., Betaplate Scint)

  • Microplate Scintillation Counter (e.g., Wallac TriLux MicroBeta)[8]

Procedure:

  • Assay Preparation: On the day of the assay, thaw the membrane preparation and resuspend it in the final Assay Binding Buffer to a predetermined optimal concentration (e.g., 50-120 µg protein per well for tissue).[8]

  • Plate Setup: Assays are typically performed in a 96-well plate with a final volume of 250 µL per well.[8] Set up wells for Total Binding (TB), Non-Specific Binding (NSB), and the test compound at various concentrations (typically 10 concentrations over a five-log unit range).[1]

  • Reagent Addition:

    • To each well, add 150 µL of the membrane suspension.

    • Add 50 µL of Assay Binding Buffer (for TB wells) or a saturating concentration of an appropriate unlabeled ligand (for NSB wells) or the benzodioxane test compound at varying dilutions.[8]

    • Add 50 µL of the radioligand at a fixed concentration (typically at or near its Kd).[8]

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[7][8]

  • Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[1][8]

  • Washing: Quickly wash the filters four times with ice-cold wash buffer to remove any remaining unbound radioactivity.[8]

  • Drying and Counting: Dry the filters for 30 minutes at 50°C.[8] Add scintillation cocktail and count the radioactivity trapped on the filters using a microplate scintillation counter.[8]

Data Analysis
  • Calculate Specific Binding: For each concentration of the test compound, calculate the specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the CPM of the test wells.

    • Specific Binding = Total Binding - Non-Specific Binding[7]

  • Determine IC50: Plot the specific binding as a percentage of the maximum specific binding against the log concentration of the benzodioxane derivative. Use non-linear regression analysis (e.g., in Prism® Graphpad Software) to fit a sigmoidal dose-response curve and determine the IC50 value.[8]

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + ([L]/Kd))

    • Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.[8]

Data Presentation

The following tables summarize representative binding affinity data for a series of aminobutyl-substituted 1,3-dioxane derivatives, a class related to benzodioxanes. The data illustrates how affinity and selectivity are determined and presented.

Table 1: Binding Affinities (Ki [nM]) of N-benzylamine Benzodioxane Analogs at Various Receptors [3]

Compoundσ₁ Receptorσ₂ ReceptorNMDA (PCP site)NMDA (ifenprodil site)
17a 31513> 10,000973
17b 2247> 10,00025
18a 621,170> 10,000> 10,000
18b 43299> 10,00033

Data adapted from Wiese et al., describing affinity of 1,3-dioxane derivatives. Lower Ki values indicate higher binding affinity.[3]

Table 2: Receptor Selectivity Ratios [3]

Compoundσ₁ vs σ₂ (Ki σ₂ / Ki σ₁)σ₁ vs NMDA (ifenprodil)
17a 16.531.4
17b 2.11.1
18a 18.9> 161
18b 7.00.8

Selectivity is calculated as a ratio of Ki values. A higher ratio indicates greater selectivity for the σ₁ receptor over the other tested sites.[3]

Visualizations

// Node Definitions prep [label="1. Membrane Preparation\n(Homogenization, Centrifugation)", fillcolor="#F1F3F4", fontcolor="#202124"]; plate [label="2. Assay Plate Setup\n(Total, Non-Specific, Test Compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; incubate [label="3. Incubation\n(Membranes + Radioligand + Test Compound)", fillcolor="#FBBC05", fontcolor="#202124"]; filter [label="4. Filtration & Washing\n(Separate Bound from Free Ligand)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; count [label="5. Scintillation Counting\n(Quantify Bound Radioactivity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="6. Data Analysis\n(Calculate IC50 and Ki)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges prep -> plate [color="#5F6368"]; plate -> incubate [color="#5F6368"]; incubate -> filter [color="#5F6368"]; filter -> count [color="#5F6368"]; count -> analyze [color="#5F6368"]; } ends-dot Caption: Workflow for a competition radioligand binding assay.

// Nodes ligand [label="Benzodioxane Ligand", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; receptor [label="GPCR\n(7-Transmembrane Receptor)", fillcolor="#F1F3F4", fontcolor="#202124", shape=house]; g_protein_inactive [label="Inactive G-Protein\n(GDP Bound)", fillcolor="#FBBC05", fontcolor="#202124"]; g_protein_active [label="Active G-Protein\n(GTP Bound)", fillcolor="#34A853", fontcolor="#FFFFFF"]; subunits [label="Dissociation\n(α-GTP and βγ subunits)", fillcolor="#F1F3F4", fontcolor="#202124"]; effector [label="Effector Protein\n(e.g., Adenylyl Cyclase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; response [label="Cellular Response", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=ellipse];

// Edges ligand -> receptor [label="Binding", color="#5F6368", fontcolor="#202124"]; receptor -> g_protein_inactive [label="Activation", color="#5F6368", fontcolor="#202124"]; g_protein_inactive -> g_protein_active [label="GDP/GTP Exchange", color="#5F6368", fontcolor="#202124"]; g_protein_active -> subunits [color="#5F6368"]; subunits -> effector [label="Modulation", color="#5F6368", fontcolor="#202124"]; effector -> response [color="#5F6368"]; } ends-dot Caption: G-Protein Coupled Receptor (GPCR) signaling pathway.[9][10][11][12]

// Node Definitions ic50 [label="{IC50|Concentration of test drug\nthat inhibits 50% of\nspecific radioligand binding}", fillcolor="#FBBC05", fontcolor="#202124"]; inputs [label="{[L]|Radioligand Concentration\n(Known)} | {Kd|Radioligand Affinity\n(Known)}", fillcolor="#F1F3F4", fontcolor="#202124"]; equation [label="{Cheng-Prusoff Equation|Ki = IC50 / (1 + [L]/Kd)}", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ki [label="{Ki|Inhibition Constant|Affinity of the test drug\nfor the receptor}", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges ic50 -> equation [color="#5F6368"]; inputs -> equation [color="#5F6368"]; equation -> ki [color="#5F6368"]; } ends-dot Caption: Logical relationship for Ki calculation.[8]

References

Application Notes and Protocols: 2-(1-Aminoethyl)-1,4-benzodioxane as a Centrally Acting Muscle Relaxant

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of specific data on 2-(1-Aminoethyl)-1,4-benzodioxane, these application notes and protocols have been developed using information on a closely related analogue, Ambenoxan (2-(3′,6′-dioxaheptyl)-aminomethyl-1:4-benzodioxane) , which is a known centrally acting muscle relaxant.[1][2] The experimental protocols provided are standard methods for evaluating centrally acting muscle relaxants and can be adapted for the specified compound.

Introduction

Centrally acting muscle relaxants are a class of drugs that reduce muscle tone and spasms through their action on the central nervous system (CNS).[3][4][5] Compounds containing the 1,4-benzodioxane scaffold have shown a variety of biological activities, and analogues such as Ambenoxan have been identified as effective centrally acting skeletal muscle relaxants.[1][2] These agents are thought to depress spinal and supraspinal polysynaptic reflexes that are involved in the regulation of muscle tone.[6] This document provides an overview of the pharmacological profile of a representative 1,4-benzodioxane derivative and detailed protocols for its preclinical evaluation as a centrally acting muscle relaxant.

Pharmacological Profile of Ambenoxan

Ambenoxan has been shown to be an effective centrally acting skeletal muscle relaxant in various animal models, including mice, rats, rabbits, dogs, and monkeys, without causing a loss of the righting reflex.[1][2] Its mechanism of action is distinguished from peripherally acting muscle relaxants as it does not exhibit neuromuscular blocking properties.[1][2] Key pharmacological characteristics include the depression or abolishment of decerebrate rigidity in rabbits and the potentiation of hexobarbitone-induced sleeping time, a common feature of CNS depressants.[1][2]

Data Presentation

The following tables present illustrative quantitative data for a representative centrally acting muscle relaxant, based on typical findings for compounds in this class.

Table 1: In Vivo Efficacy of a Representative Centrally Acting Muscle Relaxant

Experimental ModelAnimal SpeciesRoute of AdministrationEndpointED₅₀ (mg/kg) [Illustrative]
Rota-rod TestMouseIntraperitoneal (i.p.)Motor Incoordination15
Inclined Plane TestRatOral (p.o.)Loss of Righting Reflex25
Grip Strength TestMouseIntraperitoneal (i.p.)Reduction in Grip Strength20

Note: The ED₅₀ values presented in this table are for illustrative purposes and represent typical potencies for centrally acting muscle relaxants.

Table 2: Acute Toxicity of a Representative Centrally Acting Muscle Relaxant in Mice

Route of AdministrationLD₅₀ (mg/kg) [Illustrative]
Intravenous (i.v.)50
Subcutaneous (s.c.)150
Oral (p.o.)500

Note: The LD₅₀ values presented in this table are for illustrative purposes.

Experimental Protocols

Rota-rod Test for Motor Coordination

This test is used to assess the effect of a test compound on motor coordination and is a primary screening method for centrally acting muscle relaxants.[7][8]

Materials:

  • Rota-rod apparatus

  • Test animals (mice, 20-30g)

  • Test compound solution

  • Vehicle control solution

  • Standard muscle relaxant (e.g., Diazepam)

  • Syringes and needles for administration

Procedure:

  • Animal Acclimatization: Allow mice to acclimatize to the laboratory environment for at least one week before the experiment.

  • Training Phase:

    • Set the rota-rod to a constant speed (e.g., 20 rpm).[7]

    • Place each mouse on the rotating rod.

    • Conduct three training trials with a 10-15 minute interval between each trial.[7]

    • Select mice that can remain on the rod for a predetermined period (e.g., 3-5 minutes).

  • Drug Administration:

    • Divide the trained mice into groups (e.g., vehicle control, test compound at various doses, and positive control).

    • Administer the vehicle, test compound, or standard drug via the desired route (e.g., intraperitoneal).

  • Test Phase:

    • At a specified time after drug administration (e.g., 30 minutes), place each mouse back on the rota-rod.[7]

    • Record the latency to fall from the rod for each animal. A cut-off time (e.g., 300 seconds) should be set.

  • Data Analysis:

    • Calculate the mean latency to fall for each group.

    • Compare the latencies of the test compound groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

    • The dose at which 50% of the mice fail to remain on the rod for the predetermined time can be calculated as the ED₅₀.

Inclined Plane Test

This test evaluates the ability of an animal to maintain its posture on an inclined surface, which is indicative of muscle tone.

Materials:

  • Inclined plane apparatus (adjustable angle)

  • Test animals (rats or mice)

  • Test compound solution

  • Vehicle control solution

  • Standard muscle relaxant

Procedure:

  • Apparatus Setup: Set the inclined plane to a specific angle (e.g., 65 degrees).

  • Animal Grouping and Administration:

    • Divide animals into control and test groups.

    • Administer the vehicle, test compound, or standard drug.

  • Testing:

    • At various time points after administration (e.g., 30, 60, and 90 minutes), place each animal on the upper part of the inclined plane.

    • Observe the animal for a set period (e.g., 30 seconds).

    • Record whether the animal is able to hold its position or slides down the plane.

  • Data Analysis:

    • Calculate the percentage of animals in each group that fail to remain on the inclined plane.

    • Determine the ED₅₀, the dose at which 50% of the animals fail the test.

Grip Strength Test

This test measures the muscle strength of an animal's limbs and can be used to quantify the effects of muscle relaxants.

Materials:

  • Grip strength meter (dynamometer)

  • Test animals (mice or rats)

  • Test compound solution

  • Vehicle control solution

  • Standard muscle relaxant

Procedure:

  • Animal Grouping and Administration:

    • Divide animals into control and test groups.

    • Administer the vehicle, test compound, or standard drug.

  • Measurement of Grip Strength:

    • At a predetermined time after administration, hold the animal over the grip strength meter's grid.

    • Allow the animal to grasp the grid with its forelimbs.

    • Gently pull the animal away from the grid in a horizontal plane until it releases its grip.

    • The meter will record the peak force exerted.

    • Perform three consecutive measurements for each animal and calculate the average.

  • Data Analysis:

    • Calculate the mean grip strength for each group.

    • Compare the grip strength of the test compound groups to the vehicle control group using appropriate statistical analysis.

    • A significant reduction in grip strength indicates muscle relaxant activity.

Visualizations

Proposed Signaling Pathway

G cluster_CNS Central Nervous System (Spinal Cord) UMN Upper Motor Neuron (Descending Pathways) Interneuron Inhibitory Interneuron (e.g., GABAergic) UMN->Interneuron Excitatory Input LMN Lower Motor Neuron (Alpha Motor Neuron) UMN->LMN Excitatory Input (Glutamate) Interneuron->LMN Inhibitory Input (GABA) Muscle Skeletal Muscle LMN->Muscle Acetylcholine Release & Muscle Contraction Compound Centrally Acting Muscle Relaxant Compound->Interneuron Enhances Inhibition

Caption: Proposed mechanism of a centrally acting muscle relaxant.

Experimental Workflow

G cluster_workflow Preclinical Evaluation Workflow A Compound Synthesis & Characterization B Primary Screening: Rota-rod Test (Mice) A->B C Secondary Screening: Inclined Plane & Grip Strength B->C D Dose-Response & ED₅₀ Determination C->D E Pharmacokinetic Studies (ADME) D->E F Safety & Toxicity Studies (LD₅₀) D->F G Lead Optimization E->G F->G

Caption: General workflow for preclinical evaluation.

References

Application Notes and Protocols for the Enzymatic Synthesis of Chiral 2,3-Dihydro-1,4-Benzodioxane Motifs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral 2,3-dihydro-1,4-benzodioxane scaffolds are crucial components in a wide array of pharmaceuticals and biologically active compounds.[1][2] The stereochemistry at the C2 position of the benzodioxane ring significantly influences the biological activity of these molecules, making the development of efficient and highly selective synthetic routes to enantiopure forms a critical area of research.[2] Biocatalysis, particularly the use of enzymes, has emerged as a powerful and sustainable alternative to traditional chemical methods for producing these chiral building blocks.[2][3] This document provides detailed application notes and protocols for the enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motifs, with a focus on lipase-catalyzed kinetic resolutions.

Enzymatic Approaches

The primary enzymatic strategy for obtaining chiral 2,3-dihydro-1,4-benzodioxanes is through the kinetic resolution of a racemic mixture. This approach leverages the stereoselectivity of enzymes, most notably lipases, to preferentially catalyze the transformation of one enantiomer, allowing for the separation of the unreacted enantiomer and the product in high enantiomeric purity.

Lipase-Catalyzed Kinetic Resolution

Lipases (EC 3.1.1.3) are versatile enzymes that can catalyze hydrolysis, esterification, and transesterification reactions.[2] In the context of 2,3-dihydro-1,4-benzodioxane synthesis, they are employed to selectively hydrolyze a racemic ester or esterify a racemic carboxylic acid. Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a widely used and effective biocatalyst for these transformations.[2][4] Recent studies have also demonstrated the potential of engineered CALB mutants and lipases from other microbial sources to achieve high enantioselectivity and efficiency.[1][2][5]

Data Presentation

The following tables summarize the quantitative data from key studies on the lipase-catalyzed kinetic resolution for the synthesis of chiral 2,3-dihydro-1,4-benzodioxane derivatives.

Table 1: Kinetic Resolution of (±)-Methyl 1,4-Benzodioxane-2-carboxylate using Engineered Candida antarctica Lipase B (CALB)

EnzymeSubstrate Concentration (mM)Co-solventTemperature (°C)e.e.s (%)E-valueReference
CALB Mutant A225F/T103A5020% n-butanol3097278[1][2]

Table 2: Kinetic Resolution of (±)-1,4-Benzodioxan-2-carboxylic Acid and its Esters using Various Lipases

EnzymeSubstrateReaction TypeSolvent/Acyl Donore.e.p or e.e.s (%)E-valueReference
Arthrobacter sp. lipase (immobilized)(±)-1,4-benzodioxan-2-carboxylic acid esterResolutionn-butanol~99535[5]
Candida antarctica Lipase B (CALB)(±)-1,4-benzodioxan-2-carboxylic acidTransesterificationEthyl acetate>95 (product)160[4][6]

Experimental Protocols

Protocol 1: Kinetic Resolution of (±)-Methyl 1,4-Benzodioxane-2-carboxylate via Hydrolysis using Engineered CALB

This protocol is based on the work describing the use of engineered Candida antarctica lipase B mutants.[2]

Materials:

  • Racemic (±)-methyl 1,4-benzodioxane-2-carboxylate

  • Engineered CALB mutant (e.g., A225F/T103A)

  • Phosphate buffer saline (PBS)

  • n-Butanol

  • Shaking incubator

  • HPLC with a chiral column for analysis

Procedure:

  • Prepare a 5 mL reaction mixture containing 4 mL of PBS buffer and 1 mL of n-butanol.

  • Add 5 mg of the racemic substrate solution to the reaction mixture and ensure it is fully dissolved.

  • Initiate the reaction by adding 1 mg of the engineered CALB mutant.

  • Incubate the reaction mixture at 30 °C in a shaker at 220 rpm for 1 hour.[2]

  • Monitor the progress of the reaction and determine the enantiomeric excess of the substrate and product using chiral HPLC.

Protocol 2: Kinetic Resolution of (±)-1,4-Benzodioxan-2-carboxylic Acid via Transesterification using CALB

This protocol is adapted from studies on the lipase-catalyzed transesterification of the corresponding carboxylic acid.[4][6]

Materials:

  • (±)-1,4-benzodioxan-2-carboxylic acid

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Ethyl acetate (serving as both solvent and acyl donor)

  • Orbital shaker

  • TLC for reaction monitoring

  • HPLC with a chiral column for analysis

Procedure:

  • In a stoppered conical flask, dissolve 1 mM of (±)-1,4-benzodioxan-2-carboxylic acid in 10 mL of ethyl acetate.

  • Add 1000 units of immobilized CALB to the solution.

  • Place the flask on an orbital shaker at 220 rpm and maintain the temperature at 28 °C.[6]

  • Monitor the reaction progress using TLC.

  • Upon reaching approximately 50% conversion, terminate the reaction by filtering off the enzyme.

  • Analyze the enantiomeric excess of the resulting S-ester product and the remaining R-acid substrate by chiral HPLC. An enantiomeric excess of >95% for the product can be achieved.[4]

Visualizations

Enzymatic Kinetic Resolution Workflow

G Workflow for Lipase-Catalyzed Kinetic Resolution cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_analysis Analysis & Separation Racemic_Substrate Racemic Substrate (Ester or Acid) Reaction_Vessel Incubation (Controlled Temp. & Shaking) Racemic_Substrate->Reaction_Vessel Enzyme Lipase (e.g., CALB) Enzyme->Reaction_Vessel Solvent Solvent (e.g., Buffer, Organic Solvent) Solvent->Reaction_Vessel Monitoring Reaction Monitoring (TLC/HPLC) Reaction_Vessel->Monitoring Separation Separation of Product and Substrate Monitoring->Separation Analysis Chiral HPLC Analysis (e.e. determination) Separation->Analysis

Caption: General experimental workflow for the enzymatic kinetic resolution of 2,3-dihydro-1,4-benzodioxane derivatives.

Lipase-Catalyzed Kinetic Resolution of a Racemic Ester

G Kinetic Resolution of Racemic Ester via Hydrolysis Racemic_Ester Racemic (R,S)-Ester Lipase Lipase Racemic_Ester->Lipase R_Ester (R)-Ester (unreacted) S_Acid (S)-Acid (product) Lipase->R_Ester Slow Lipase->S_Acid Fast H2O H₂O H2O->Lipase

References

Application Notes and Protocols for the Characterization of 2,3-dihydro-1,4-benzodioxine Diastereomers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged structural motif found in a multitude of biologically active compounds and pharmaceuticals. The stereochemistry of substituents on the dioxine ring is often a critical determinant of a molecule's pharmacological and toxicological properties. Consequently, the accurate characterization and separation of 2,3-dihydro-1,4-benzodioxine diastereomers are of paramount importance in drug discovery and development. These application notes provide detailed protocols for the analytical techniques employed in the characterization of these diastereomers, including chiral High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Key Analytical Techniques

The characterization of 2,3-dihydro-1,4-benzodioxine diastereomers primarily relies on a combination of chromatographic and spectroscopic techniques. Chiral chromatography is essential for the physical separation of diastereomers, allowing for their individual analysis and quantification. NMR spectroscopy, particularly two-dimensional techniques, is a powerful tool for elucidating the relative stereochemistry of the separated isomers.

Application Note 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation of stereoisomers. The choice of a suitable chiral stationary phase (CSP) is critical for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used and have demonstrated broad enantioselectivity for a variety of compounds, including 2,3-dihydro-1,4-benzodioxine derivatives.

Experimental Protocol: Chiral HPLC Separation

This protocol outlines a general method for the separation of 2,3-dihydro-1,4-benzodioxine diastereomers using a polysaccharide-based chiral stationary phase.

1. Sample Preparation:

  • Dissolve the sample containing the 2,3-dihydro-1,4-benzodioxine diastereomers in a suitable solvent (e.g., mobile phase, or a solvent compatible with the mobile phase like ethanol or isopropanol) to a concentration of approximately 0.5-1.0 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based column is often effective. Examples include columns with cellulose or amylose derivatives coated or immobilized on a silica support (e.g., Daicel CHIRALCEL® series, Phenomenex Lux® series).[1]

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) is commonly used. A typical starting point is a ratio of 90:10 (v/v) n-hexane:isopropanol.[1][2] The composition can be optimized to improve resolution. For acidic or basic analytes, the addition of a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additive may be necessary to improve peak shape and resolution.

  • Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, typically between 20-40 °C, to ensure reproducible retention times.

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm for aromatic compounds).[1]

  • Injection Volume: 5-20 µL.

3. Data Analysis:

  • Integrate the peak areas of the separated diastereomers.

  • The diastereomeric ratio can be calculated from the relative peak areas.

Quantitative Data Summary
DiastereomerRetention Time (min)Resolution (Rs)Diastereomeric Excess (%)
Diastereomer 112.52.198.5
Diastereomer 214.8--
Note: The data presented in this table is illustrative and will vary depending on the specific compound, chiral stationary phase, and chromatographic conditions.

Workflow for Chiral HPLC Method Development

HPLC_Workflow cluster_prep Sample Preparation cluster_method_dev Method Development cluster_analysis Analysis Prep Dissolve and Filter Sample Screen Screen Chiral Columns (e.g., Polysaccharide-based) Prep->Screen Initial Screening Optimize_MP Optimize Mobile Phase (Hexane/IPA ratio) Screen->Optimize_MP Select Best Column Optimize_Flow Optimize Flow Rate and Temperature Optimize_MP->Optimize_Flow Fine-tune Separation Inject Inject Sample Optimize_Flow->Inject Final Method Detect UV Detection Inject->Detect Quantify Quantify Diastereomers Detect->Quantify

Caption: Workflow for Chiral HPLC Method Development.

Application Note 2: Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced organic solvent consumption, and unique selectivity. SFC is particularly well-suited for the separation of less polar compounds.

Experimental Protocol: Chiral SFC Separation

This protocol provides a general method for the chiral separation of 2,3-dihydro-1,4-benzodioxine diastereomers using SFC.

1. Sample Preparation:

  • Dissolve the sample in a solvent compatible with the SFC mobile phase, such as methanol, ethanol, or a mixture of co-solvents. The sample concentration is typically in the range of 0.5-1.0 mg/mL.

  • Ensure the sample is fully dissolved to prevent precipitation in the system.

  • Filter the sample solution through a 0.45 µm syringe filter.

2. SFC System and Conditions:

  • SFC System: A system equipped with a CO₂ pump, a co-solvent pump, an autosampler, a column oven, a back-pressure regulator, and a detector (e.g., UV or Mass Spectrometer).

  • Chiral Stationary Phase: Polysaccharide-based chiral columns are also widely used in SFC and often exhibit different selectivity compared to HPLC.

  • Mobile Phase:

    • Supercritical Fluid: Supercritical CO₂ is the primary mobile phase component.

    • Co-solvent (Modifier): An organic solvent, typically an alcohol like methanol or ethanol, is added to increase the mobile phase polarity and analyte solubility. The percentage of co-solvent is a critical parameter for optimizing the separation.

  • Gradient or Isocratic Elution: A gradient of increasing co-solvent percentage can be used for screening, followed by optimization to an isocratic method for routine analysis.

  • Flow Rate: Typically 1-5 mL/min.

  • Back Pressure: Maintained at a constant pressure, usually between 100-200 bar.

  • Column Temperature: Controlled, often between 30-50 °C.

  • Detection: UV detection at an appropriate wavelength or mass spectrometry for enhanced sensitivity and structural information.

3. Data Analysis:

  • Similar to HPLC, integrate the peak areas of the separated diastereomers to determine their relative ratios.

Quantitative Data Summary
DiastereomerRetention Time (min)Resolution (Rs)
Diastereomer 13.22.5
Diastereomer 24.1-
Note: This data is illustrative. Actual retention times in SFC are typically shorter than in HPLC.

Logical Relationship of SFC Parameters

SFC_Parameters cluster_params Key SFC Parameters cluster_outcomes Impact on Separation CoSolvent Co-solvent (%) Retention Retention Time CoSolvent->Retention influences Selectivity Selectivity CoSolvent->Selectivity affects Pressure Back Pressure Pressure->Retention influences Temperature Temperature Temperature->Selectivity affects FlowRate Flow Rate FlowRate->Retention influences Resolution Resolution Retention->Resolution impacts Selectivity->Resolution determines

Caption: Interplay of Key SFC Parameters.

Application Note 3: NMR Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including the determination of the relative stereochemistry of diastereomers. One-dimensional ¹H NMR can provide initial clues through differences in chemical shifts and coupling constants. However, two-dimensional Nuclear Overhauser Effect Spectroscopy (2D-NOESY) is often required for unambiguous assignment.

Experimental Protocol: 2D-NOESY for Diastereomer Characterization

This protocol describes the use of 2D-NOESY to determine the relative configuration of 2,3-dihydro-1,4-benzodioxine diastereomers. The NOESY experiment detects through-space interactions between protons that are in close proximity, providing information about the 3D structure of the molecule.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified diastereomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • The choice of solvent can be critical for achieving good signal dispersion.

  • Filter the sample into a 5 mm NMR tube.

2. NMR Instrument and Parameters:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • Experiment: A standard 2D-NOESY pulse sequence.

  • ¹H Pulse Width: Calibrate the 90° pulse width for the specific sample and probe.

  • Spectral Width: Set the spectral width to encompass all proton signals.

  • Number of Scans: Typically 8-16 scans per increment.

  • Number of Increments: 256-512 increments in the indirect dimension (t₁).

  • Mixing Time (t_mix): This is a crucial parameter. For small molecules, a mixing time in the range of 300-800 ms is a good starting point. It may need to be optimized to observe the desired NOE correlations.

  • Relaxation Delay (d₁): Set to at least 1-2 times the longest T₁ relaxation time of the protons of interest (typically 1-2 s).

3. Data Processing and Analysis:

  • Process the 2D-NOESY data using appropriate window functions (e.g., sine-bell) in both dimensions.

  • Perform a Fourier transform to obtain the 2D spectrum.

  • Analyze the cross-peaks in the NOESY spectrum. A cross-peak between two protons indicates that they are spatially close (typically < 5 Å).

  • By identifying key NOE correlations between substituents on the stereocenters and the dioxine ring protons, the relative stereochemistry can be determined. For example, a strong NOE between a proton on a substituent at C2 and a proton at C3 would indicate a cis relationship.

Signaling Pathway for Stereochemical Assignmentdot

NMR_Logic cluster_data NMR Data Acquisition cluster_analysis Data Analysis cluster_interpretation Structural Interpretation H1_NMR 1D ¹H NMR ChemShift Chemical Shifts H1_NMR->ChemShift Coupling Coupling Constants H1_NMR->Coupling NOESY 2D-NOESY NOE_Crosspeaks NOE Cross-peaks NOESY->NOE_Crosspeaks Dihedral Dihedral Angles Coupling->Dihedral Karplus Relationship Proximity Proton Proximity NOE_Crosspeaks->Proximity Stereochem Relative Stereochemistry Proximity->Stereochem Dihedral->Stereochem

References

Application Notes and Protocols: Functional Assays for Determining Antagonist Affinity of Benzodioxane Analogues at α1-Adrenoceptors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: α1-Adrenoceptors are members of the G protein-coupled receptor (GPCR) superfamily that mediate physiological responses to the catecholamines norepinephrine and epinephrine.[1] They are crucial in the regulation of the cardiovascular system, particularly in smooth muscle contraction.[1] Three distinct subtypes have been cloned: α1A, α1B, and α1D. These subtypes are Gq/11-coupled receptors, and their activation leads to the mobilization of intracellular calcium.[1][2]

Benzodioxane analogues, such as WB4101, represent a significant class of compounds that exhibit antagonist activity at α1-adrenoceptors.[3][4] Determining the affinity and potency of these analogues is critical for understanding their structure-activity relationships and for the development of selective therapeutic agents for conditions like hypertension and benign prostatic hyperplasia.[5][6] This document provides detailed protocols for key functional assays used to characterize the antagonist properties of benzodioxane derivatives at α1-adrenoceptors.

α1-Adrenoceptor Signaling Pathway

α1-Adrenoceptors primarily signal through the Gq alpha subunit of heterotrimeric G proteins. Upon agonist binding, the receptor activates Gq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[2][7] The elevated intracellular Ca2+ and DAG together activate Protein Kinase C (PKC), leading to various downstream cellular responses, including smooth muscle contraction.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (e.g., Norepinephrine) Receptor α1-Adrenoceptor Agonist->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Ca_release Ca_ion ↑ [Ca²⁺]i Ca_release->Ca_ion Release Ca_ion->PKC Activates Response Cellular Response (e.g., Contraction) Ca_ion->Response PKC->Response Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep Membrane Preparation (from cells/tissue expressing α1-AR) incubation Incubation (Membranes + Radioligand + Competitor) prep->incubation radioligand Prepare Radioligand (e.g., [³H]prazosin) radioligand->incubation competitor Prepare Benzodioxane Analogue (serial dilutions) competitor->incubation separation Separation (Rapid filtration to separate bound from free radioligand) incubation->separation counting Scintillation Counting (Quantify bound radioactivity) separation->counting curve Generate Competition Curve (% Specific Binding vs. [Competitor]) counting->curve ic50 Determine IC₅₀ Value curve->ic50 ki Calculate Ki Value (using Cheng-Prusoff equation) ic50->ki Calcium_Assay_Workflow cluster_prep Preparation cluster_assay Assay (in FLIPR) cluster_analysis Data Analysis cells Cell Culture (Plate cells expressing α1-AR in 96/384-well plates) dye Dye Loading (Incubate cells with a Ca²⁺-sensitive fluorescent dye, e.g., Fluo-4 AM) cells->dye antagonist Antagonist Addition (Add benzodioxane analogue and incubate) dye->antagonist agonist Agonist Challenge (Add agonist, e.g., phenylephrine) antagonist->agonist measure Fluorescence Measurement (Monitor fluorescence change in real-time) agonist->measure curves Generate Dose-Response Curves (Agonist response vs. [Agonist] at each antagonist concentration) measure->curves schild Schild Plot Analysis (Plot log(DR-1) vs. log[Antagonist]) curves->schild pa2 Determine pA₂ Value schild->pa2 IP1_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cells Cell Culture (Plate cells expressing α1-AR) antagonist Antagonist Pre-incubation (Add benzodioxane analogue) cells->antagonist agonist Agonist Stimulation (Add agonist in the presence of LiCl) antagonist->agonist lysis Cell Lysis agonist->lysis htrf HTRF Reagent Addition (IP1-d2 acceptor and anti-IP1-cryptate) lysis->htrf read TR-FRET Measurement htrf->read curves Generate Inhibition Curves (HTRF signal vs. [Antagonist]) read->curves ic50 Determine IC₅₀ Value curves->ic50 kb Calculate Kₑ Value (using Gaddum equation) ic50->kb

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4-Benzodioxane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of chiral 1,4-benzodioxane derivatives. The following sections address common issues related to racemization and offer practical solutions to maintain enantiomeric purity.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern in 1,4-benzodioxane synthesis?

A1: Racemization is the process in which an enantiomerically pure or enriched substance is converted into a mixture containing equal amounts of both enantiomers (a racemate), resulting in a loss of optical activity. In the context of 1,4-benzodioxane synthesis, this is a critical issue because the biological activity of these compounds is often highly dependent on the specific stereochemistry at the C2 position of the dioxane ring.[1] The desired therapeutic effect may be associated with only one enantiomer, while the other may be inactive or even cause undesirable side effects. Therefore, maintaining high enantiomeric excess (e.e.) is crucial for the development of effective and safe pharmaceutical agents.

Q2: What are the general causes of racemization during the synthesis of chiral 2-substituted 1,4-benzodioxanes?

A2: Racemization in 2-substituted 1,4-benzodioxane synthesis can be triggered by several factors, primarily related to the reaction conditions. The chiral center at the C2 position is susceptible to epimerization, especially under harsh conditions. Key contributors to racemization include:

  • Basic or Acidic Conditions: The 1,4-benzodioxane scaffold can be unstable under certain pH conditions. Basic conditions, in particular, are known to promote racemization.[2]

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for racemization, leading to a decrease in enantiomeric excess.[1]

  • Inappropriate Solvent Choice: The polarity and coordinating ability of the solvent can influence the stability of stereocenters and the stereoselectivity of the reaction.

  • Prolonged Reaction Times: Extended reaction times, especially under suboptimal conditions, increase the likelihood of racemization.

  • Work-up and Purification: Racemization can also occur during the work-up and purification steps if care is not taken to control pH and temperature.

Troubleshooting Guide: Racemization

This guide is designed to help you identify and resolve common issues leading to a loss of enantiomeric excess (e.e.) in your 1,4-benzodioxane synthesis.

Issue 1: Low or complete loss of enantiomeric excess observed after the reaction.

This is a common problem that can arise from several factors during the reaction. The following troubleshooting workflow can help pinpoint the cause.

G A Low or No Enantiomeric Excess (e.e.) B Check Reaction Conditions A->B C Is the reaction run under basic conditions? B->C D Is the reaction temperature too high? B->D E Is the solvent appropriate? B->E F Is the catalyst loading optimal? B->F G Reduce base concentration or use a milder base (e.g., K3PO4, Cs2CO3). C->G Yes H Lower the reaction temperature. Monitor reaction progress closely to avoid prolonged heating. D->H Yes I Screen alternative solvents. Consider the polarity and coordinating ability. E->I Yes J Optimize catalyst loading. Both too low and too high concentrations can be detrimental. F->J Yes

Caption: Troubleshooting workflow for low enantiomeric excess.

Detailed Troubleshooting Steps:

  • Q: My reaction is performed under basic conditions. Could this be the cause of racemization?

    • A: Yes, basic conditions are a well-documented cause of racemization in 2-substituted 1,4-benzodioxanes. The acidic proton at the C2 position can be abstracted by a base, leading to the formation of a planar enolate intermediate, which upon reprotonation can yield a racemic mixture. It has been demonstrated that basic hydrolysis of a methyl ester of 1,4-benzodioxan-2-carboxylic acid leads to racemization.[2]

    • Recommendation: If your protocol allows, consider using milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). If a strong base is required, use the minimum stoichiometric amount and maintain a low temperature.

  • Q: I am running my reaction at an elevated temperature. How does this affect enantioselectivity?

    • A: High temperatures can significantly impact enantioselectivity. For instance, in the enzymatic kinetic resolution of (±)-methyl 1,4-benzodioxan-2-carboxylate, the optimal temperature was found to be 30°C. Increasing the temperature beyond this point led to a decrease in the enantiomeric excess of the substrate.[1] This is because higher temperatures can lead to enzyme denaturation or provide enough energy for the uncatalyzed racemization to occur.

    • Recommendation: Optimize the reaction temperature by running small-scale experiments at different temperatures to find the optimal balance between reaction rate and enantioselectivity.

  • Q: Could the solvent be the reason for my poor results?

    • A: The choice of solvent can have a profound effect on the stereochemical outcome of a reaction. The solvent can influence the conformation of the substrate and the catalyst, as well as the stability of the transition states leading to the different enantiomers. For example, in the enzymatic resolution of 1,4-benzodioxane-2-carboxylic acid methyl ester, n-butanol was found to be a superior cosolvent compared to more polar solvents like DMSO and acetonitrile, which led to poor enantioselectivity.[1]

    • Recommendation: Screen a range of solvents with varying polarities. For enzymatic reactions, consider the use of co-solvents to enhance both solubility and enantioselectivity.

  • Q: I am using a chiral catalyst. Can the catalyst loading affect the enantiomeric excess?

    • A: Yes, the catalyst loading can influence the enantioselectivity. While a higher catalyst loading might increase the reaction rate, it can sometimes lead to the formation of less selective catalytic species or promote background reactions, resulting in a lower e.e. Conversely, a catalyst loading that is too low may result in a slow reaction, allowing for background racemization to occur over extended reaction times.

    • Recommendation: Perform a catalyst loading study to determine the optimal concentration that provides a good reaction rate while maintaining high enantioselectivity.

Issue 2: Good initial enantiomeric excess, but it decreases during work-up and purification.

If you have confirmed that the reaction itself provides high enantioselectivity, but you observe a loss of e.e. after work-up and purification, the following steps can help you troubleshoot the issue.

G A e.e. Decreases During Work-up/Purification B Review Work-up Procedure A->B C Is the work-up acidic or basic? B->C D Is the purification method appropriate? B->D G Is purification performed at high temperature? B->G E Avoid harsh acidic or basic washes. Use neutral water or brine. C->E Yes F Consider alternative purification methods. e.g., crystallization instead of chromatography on silica/alumina. D->F Yes H Perform purification at lower temperatures. G->H Yes

Caption: Troubleshooting workflow for racemization during work-up.

Detailed Troubleshooting Steps:

  • Q: My work-up involves an acid or base wash. Could this be the problem?

    • A: Yes, exposure to acidic or basic aqueous solutions during work-up can cause racemization of the 1,4-benzodioxane product. Even brief contact can be detrimental to the enantiomeric purity. For instance, the hydrolysis of a 1,4-benzodioxane ester with aqueous HCl in acetone was shown to proceed with retention of enantiomeric excess, suggesting that carefully controlled acidic conditions might be tolerated in some cases, whereas basic hydrolysis is more problematic.[2]

    • Recommendation: Whenever possible, use neutral work-up procedures. Wash with deionized water or brine. If an acid or base wash is unavoidable, use dilute solutions, keep the contact time to a minimum, and perform the extraction at low temperatures.

  • Q: I am purifying my product by silica gel chromatography. Can this cause racemization?

    • A: Silica gel is acidic and can potentially cause racemization of sensitive compounds. The prolonged contact time and the acidic nature of the stationary phase can be problematic.

    • Recommendation: If you suspect racemization on silica gel, you can try neutralizing the silica gel with a suitable base (e.g., triethylamine) before use. Alternatively, consider using a different stationary phase like alumina (which can be basic, neutral, or acidic) or C18 (reverse phase). In some cases, purification by crystallization may be a better option to avoid racemization.

Data Summary Tables

Table 1: Effect of Temperature on Enzymatic Kinetic Resolution of (±)-methyl 1,4-benzodioxan-2-carboxylate

Temperature (°C)Conversion (%)Enantiomeric Excess of Substrate (e.e.s %)
15~30~95
20~40~96
25~45~97
30~5097
35~55~96
40~60~95

Data synthesized from information in reference[1]. The values are illustrative approximations based on the trends described in the source.

Table 2: Effect of Co-solvent on Enzymatic Kinetic Resolution

Co-solvent (20% v/v)Conversion (%)Enantiomeric Excess of Substrate (e.e.s %)
n-Butanol~50>90
DMSO~100<10
Acetonitrile~100<10
Isopropyl ether<40~60
Toluene<30~70

Data synthesized from information in reference[1]. The values are illustrative approximations based on the trends described in the source.

Experimental Protocols

Protocol 1: Chiral HPLC Analysis of 2-Substituted 1,4-Benzodioxane Derivatives

This protocol is a general guideline for the chiral HPLC analysis of 1,4-benzodioxane derivatives and should be optimized for specific compounds.[2]

  • Column: Phenomenex Lux 3µ Cellulose-1

  • Mobile Phase:

    • For Weinreb amide and methyl ketone derivatives: n-hexane/IPA (90:10, v/v)

    • For carboxylic acid derivatives: n-hexane/IPA (85:15, v/v) + 1.5% formic acid

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm)

  • Injection Volume: 20 µL

  • Sample Preparation: Dissolve the sample (crude reaction mixture or purified product) in the mobile phase at a concentration of approximately 0.5-1 mg/mL. Filter through a 0.45 µm filter before injection.

  • System Preparation: Before analysis, flush the column with the mobile phase until the pressure stabilizes. Degas the mobile phase by sonication for at least 10 minutes before use.

Protocol 2: General Procedure for Enzymatic Kinetic Resolution of (±)-methyl 1,4-benzodioxan-2-carboxylate

This protocol is based on the work by Li et al. and should be adapted and optimized for specific enzyme variants and substrates.[1]

  • Reaction Setup:

    • To a 5 mL reaction vessel, add 4 mL of PBS buffer and 1 mL of n-butanol.

    • Add 5 mg of (±)-methyl 1,4-benzodioxan-2-carboxylate.

    • Stir the mixture until the substrate is fully dissolved.

    • Add 1 mg of the desired lipase (e.g., a variant of Candida antarctica lipase B).

  • Reaction Conditions:

    • Place the reaction vessel in a shaker incubator at 30°C and 220 rpm.

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC.

  • Work-up:

    • Once the desired conversion is reached, quench the reaction (e.g., by adding a water-immiscible organic solvent and separating the phases).

    • Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the unreacted substrate and the product by column chromatography or crystallization, taking care to avoid harsh conditions that could lead to racemization.

References

Stability and storage conditions for 2-(1-Aminoethyl)-1,4-benzodioxane

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is based on data for structurally similar compounds and general chemical principles. Specific stability and storage data for 2-(1-Aminoethyl)-1,4-benzodioxane is not publicly available. It is crucial to perform in-house stability testing for your specific application and storage conditions.

This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability and storage of this compound to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: Based on guidelines for similar aminoalkyl benzodioxane derivatives, long-term storage at 2-8°C in a tightly sealed container is recommended to minimize potential degradation. For extended periods, storage at -20°C may be preferable. The key is to keep the compound cool, dry, and protected from light and air.

Q2: Is this compound sensitive to light?

A2: While specific photostability data is unavailable, many amine-containing compounds and benzodioxane derivatives can be sensitive to light. It is best practice to store the compound in an amber vial or a light-blocking container to prevent potential photodegradation.

Q3: How should I handle the compound to avoid moisture contamination?

A3: this compound, containing an amine group, is likely hygroscopic. To prevent moisture absorption, it is recommended to handle the compound in a dry, inert atmosphere (e.g., in a glovebox with nitrogen or argon). If a glovebox is not available, work quickly and ensure containers are sealed promptly and securely after use.

Q4: Can I store solutions of this compound? If so, what are the recommended conditions?

A4: The stability of this compound in solution is not documented. If you need to prepare solutions for experimental use, it is advisable to prepare them fresh. If short-term storage is necessary, use an anhydrous, aprotic solvent and store the solution at low temperatures (2-8°C or -20°C) under an inert atmosphere. Conduct a small-scale stability test to ensure the compound remains stable in your chosen solvent over the required timeframe.

Q5: What are potential signs of degradation of this compound?

A5: Visual signs of degradation can include a change in color (e.g., from white/off-white to yellow or brown), clumping of the solid (due to moisture absorption), or a noticeable change in solubility. For a more definitive assessment, analytical techniques such as HPLC can be used to check for the appearance of new peaks or a decrease in the main peak's area over time.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results over time. Compound degradation due to improper storage.Review your storage conditions. Ensure the compound is stored at the recommended temperature, protected from light and moisture. Perform an analytical check (e.g., HPLC, NMR) to assess the purity of your current stock.
The compound has changed color or become clumpy. Exposure to light, air (oxidation), or moisture.This indicates probable degradation. It is recommended to use a fresh batch of the compound for critical experiments. For future prevention, store the compound under an inert atmosphere and in a light-protected, tightly sealed container.
Difficulty dissolving the compound in a previously used solvent. The compound may have degraded or absorbed moisture, altering its solubility.Confirm the identity and purity of your compound using analytical methods. If moisture is suspected, drying the compound under vacuum may help, but be aware that this could also potentially degrade the sample if it is thermally labile. Using a fresh vial is the most reliable solution.
Unexpected peaks appear in analytical chromatograms (e.g., HPLC, LC-MS). Degradation of the compound.Identify the storage or handling conditions that may have led to degradation. Common causes include prolonged exposure to ambient conditions, storage in an inappropriate solvent, or repeated freeze-thaw cycles. Prepare fresh solutions for each experiment and re-evaluate your storage protocol.

Stability and Storage Data Summary

The following table summarizes the recommended, albeit extrapolated, storage and handling conditions for this compound based on data from structurally related compounds.

Parameter Recommendation Source/Justification
Storage Temperature 2-8°C (short-term); -20°C (long-term)General recommendation for amine-containing pharmaceutical intermediates.
Protection from Light Store in an amber or opaque container.Benzodioxane and amine moieties can be light-sensitive.
Protection from Moisture Store in a tightly sealed container, preferably under an inert atmosphere (e.g., Argon, Nitrogen).Amine groups are often hygroscopic.
Protection from Air Store in a tightly sealed container, preferably under an inert atmosphere.Amines can be susceptible to oxidation.
Recommended Solvents for Stock Solutions Anhydrous aprotic solvents (e.g., DMSO, DMF).To minimize reactivity. Stability in solution should be verified.
Solution Storage Prepare fresh. If necessary, store at -20°C or -80°C for a short duration. Avoid repeated freeze-thaw cycles.General best practice for potentially unstable compounds in solution.

Experimental Protocols

Protocol 1: Handling and Weighing of this compound

  • Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.

  • If available, perform all manipulations within a glovebox under an inert atmosphere (e.g., nitrogen or argon).

  • If a glovebox is not available, work in a fume hood with low air-flow to minimize exposure to atmospheric moisture and oxygen.

  • Use clean, dry spatulas and weighing instruments.

  • Weigh the desired amount of the compound quickly and transfer it to a suitable container for your experiment.

  • Immediately and tightly reseal the main container of this compound. Purging with an inert gas before sealing is recommended.

  • Return the main container to the recommended storage conditions promptly.

Protocol 2: Preparation and Short-Term Storage of a Stock Solution

  • Use an anhydrous, aprotic solvent (e.g., DMSO, DMF) that is compatible with your experimental system.

  • Add the solvent to the pre-weighed this compound in a clean, dry vial.

  • If necessary, sonicate briefly to aid dissolution.

  • Once dissolved, if not for immediate use, purge the headspace of the vial with an inert gas.

  • Seal the vial tightly with a cap containing a chemically resistant septum.

  • For short-term storage, place the vial in a freezer at -20°C.

  • Before the next use, allow the solution to thaw completely and warm to room temperature. Vortex briefly to ensure homogeneity.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Compound Stability Issues start Inconsistent Experimental Results Observed check_purity Assess Compound Purity (e.g., HPLC, LC-MS) start->check_purity is_pure Is the Compound Pure? check_purity->is_pure review_storage Review Storage Conditions: - Temperature? - Light protection? - Moisture protection? is_pure->review_storage No (Degradation Suspected) review_protocol Review Experimental Protocol: - Solvent choice? - Solution stability? - Handling procedure? is_pure->review_protocol Yes improper_storage Improper Storage Identified review_storage->improper_storage correct_storage Implement Correct Storage: - Store at 2-8°C or -20°C - Use amber vials - Seal tightly, use inert gas improper_storage->correct_storage new_batch Order a Fresh Batch of the Compound correct_storage->new_batch end Proceed with Experiment new_batch->end protocol_issue Potential Protocol Issue review_protocol->protocol_issue modify_protocol Modify Protocol: - Use fresh solutions - Handle under inert gas - Validate solvent stability protocol_issue->modify_protocol modify_protocol->end

Caption: Troubleshooting workflow for stability issues.

Storage_Best_Practices Best Practices for Storing this compound cluster_storage Storage Conditions cluster_handling Handling Procedures compound This compound temperature Temperature (2-8°C or -20°C) compound->temperature Store at light Light Protection (Amber Vial) compound->light Protect from moisture Moisture Protection (Tightly Sealed) compound->moisture Protect from atmosphere Inert Atmosphere (Argon or Nitrogen) compound->atmosphere Store under equilibrate Equilibrate to Room Temp Before Opening compound->equilibrate When handling inert_handling Handle in Glovebox or Quickly equilibrate->inert_handling reseal Reseal Promptly and Tightly inert_handling->reseal

Caption: Key storage and handling best practices.

Technical Support Center: Chiral Separation of 1,4-Benzodioxane Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chiral separation of 1,4-benzodioxane enantiomers.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral separation of 1,4-benzodioxane enantiomers.

Problem Potential Cause(s) Suggested Solution(s)
No Separation or Poor Resolution Inappropriate chiral stationary phase (CSP).Screen different types of CSPs (e.g., polysaccharide-based like cellulose or amylose derivatives, or cyclodextrin-based). Polysaccharide-based CSPs are often a good starting point for 1,4-benzodioxane derivatives.[1][2]
Incorrect mobile phase composition.Optimize the mobile phase. For normal phase, vary the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., isopropanol, ethanol). For reversed-phase, adjust the water/acetonitrile/methanol ratio.[1]
Mobile phase additives are required but absent.For acidic analytes (e.g., 1,4-benzodioxane-2-carboxylic acid), add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase. For basic analytes, add a basic modifier like diethylamine (DEA) or triethylamine (TEA).[1][2][3]
Inappropriate temperature.Vary the column temperature. Lower temperatures often improve resolution, but this is not always the case.[4][5]
Low flow rate.While lower flow rates can sometimes improve efficiency, an excessively low flow rate can lead to band broadening. Experiment with flow rates typically between 0.5 and 1.5 mL/min for analytical HPLC.
Peak Tailing or Poor Peak Shape Sample solvent incompatible with the mobile phase.Dissolve the sample in the mobile phase whenever possible. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[6][7]
Secondary interactions with the silica support.Add a mobile phase modifier to mask active sites on the stationary phase. For example, a small amount of a basic additive can help with tailing of basic compounds.[2]
Column overload.Reduce the sample concentration or injection volume. Chiral stationary phases can have lower capacity than achiral phases.[8]
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. Be aware of solvent restrictions for coated polysaccharide CSPs.[6][7]
Inconsistent Retention Times Inadequate column equilibration.Ensure the column is fully equilibrated with the mobile phase before each injection, especially when using gradient elution or after changing the mobile phase.[3]
Fluctuation in temperature.Use a column oven to maintain a constant temperature.[4]
Mobile phase composition changing over time.Prepare fresh mobile phase daily and ensure it is well-mixed.
Change in Elution Order Change in separation mechanism.A change in temperature, mobile phase composition, or additive concentration can sometimes lead to a reversal in elution order.[4] This is an important consideration when identifying enantiomers based on elution order.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a chiral separation method for a new 1,4-benzodioxane derivative?

A1: The initial and most critical step is the selection of the chiral stationary phase (CSP).[6] A screening approach using a few columns with different selectivities is highly recommended. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often successful for a wide range of compounds, including 1,4-benzodioxane derivatives.[1][2]

Q2: How do I choose between normal-phase, reversed-phase, and polar organic modes for my separation?

A2: The choice of separation mode depends on the solubility and polarity of your 1,4-benzodioxane enantiomers.

  • Normal Phase (NP): Often the first choice for chiral separations, using a non-polar mobile phase like hexane or heptane with a polar modifier like isopropanol or ethanol.[1]

  • Reversed-Phase (RP): Suitable for more polar analytes that are soluble in water/organic mixtures. Mobile phases typically consist of water with acetonitrile or methanol.

  • Polar Organic Mode: Uses polar organic solvents like acetonitrile or methanol without water. This can offer different selectivity compared to NP and RP modes.

Q3: Why are acidic or basic additives necessary in the mobile phase?

A3: Additives are used to improve peak shape and selectivity by suppressing the ionization of acidic or basic analytes and minimizing undesirable interactions with the stationary phase.[8][9] For acidic 1,4-benzodioxane derivatives, an acid like formic acid is often added.[1] For basic derivatives, a base like diethylamine is commonly used.[2]

Q4: Can I use Supercritical Fluid Chromatography (SFC) for the chiral separation of 1,4-benzodioxane enantiomers?

A4: Yes, SFC is an excellent alternative to HPLC for chiral separations and is often faster and uses less organic solvent.[10][11] The same polysaccharide-based CSPs used in HPLC are also highly effective in SFC. The mobile phase in SFC typically consists of supercritical carbon dioxide with a polar co-solvent like methanol or ethanol.[12]

Q5: Is Gas Chromatography (GC) a viable option for separating 1,4-benzodioxane enantiomers?

A5: Chiral GC can be used for volatile and thermally stable 1,4-benzodioxane derivatives.[13][14] The separation is achieved using a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.[13][15] Derivatization may be necessary to increase the volatility of some compounds.

Q6: My sample is not soluble in the mobile phase. What should I do?

A6: Ideally, the sample should be dissolved in the mobile phase.[6] If solubility is an issue, you can use a stronger solvent, but be cautious as this can lead to poor peak shape or sample precipitation on the column.[7] It is recommended to inject the smallest possible volume of the sample dissolved in the stronger solvent.

Experimental Protocols

Protocol 1: Chiral HPLC Separation of 2-Substituted-1,4-Benzodioxane Derivatives (Normal Phase)

This protocol is a general guideline based on successful separations of 2-substituted-1,4-benzodioxane derivatives.[1]

  • Column: Phenomenex Lux® 3 µm Cellulose-1 (150 x 4.6 mm).

  • Mobile Phase: A mixture of n-hexane and isopropanol (IPA). A typical starting ratio is 90:10 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C (controlled by a column oven).

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection Volume: 5-10 µL.

  • Optimization: If resolution is not optimal, adjust the percentage of IPA in the mobile phase. Decreasing the IPA content generally increases retention and may improve resolution. For acidic compounds, the addition of 0.1% formic acid to the mobile phase may be beneficial.[1]

Protocol 2: Chiral HPLC Separation of 1,4-Benzodioxane-2-Carboxylic Acid Methyl Ester (Normal Phase)

This protocol is based on the reported separation of the enantiomers of 1,4-benzodioxane-2-carboxylic acid methyl ester.[16]

  • Column: Daicel CHIRALCEL® OJ-H (5 µm, 250 x 4.6 mm).

  • Mobile Phase: n-hexane/isopropanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Injection Volume: Not specified, a starting volume of 10 µL is recommended.

Quantitative Data Summary

Table 1: HPLC Methods for Chiral Separation of 1,4-Benzodioxane Derivatives

CompoundChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Temperature (°C)DetectionReference
2-substituted-1,4-benzodioxanesPhenomenex Lux® 3µm Cellulose-1n-hexane/IPA (90:10, v/v)Not SpecifiedNot Specified254 nm[1]
1,4-benzodioxane-2-carboxylic acidPhenomenex Lux® 3µm Cellulose-1n-hexane/IPA (85:15, v/v) + 1.5% formic acidNot SpecifiedNot Specified254 nm[1]
1,4-benzodioxane-2-carboxylic acid methyl esterDaicel CHIRALCEL® OJ-Hn-hexane/IPA (90:10, v/v)1.030220 nm[16]
1-(1,4-benzodioxane-2-formyl)piperazine (as diastereomers)ODS (C18)Methanol/0.02M KH2PO4 (50:50, v/v)Not SpecifiedNot Specified250 nm[17]

Visualizations

Chiral_Method_Development_Workflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_final Phase 3: Final Method start Racemic 1,4-Benzodioxane Sample screen_cols Screen 2-4 Polysaccharide-based CSPs (e.g., Cellulose, Amylose derivatives) start->screen_cols Inject screen_mp Use Generic Mobile Phases (e.g., Hexane/IPA, Hexane/EtOH) screen_cols->screen_mp eval_res Evaluate Resolution (Rs) screen_mp->eval_res opt_mp Optimize Mobile Phase (Modifier % and Type) eval_res->opt_mp Rs < 1.5 final_method Optimized Chiral Separation Method eval_res->final_method Rs >= 1.5 opt_add Add Acidic/Basic Modifier (if needed) opt_mp->opt_add opt_temp_flow Optimize Temperature and Flow Rate opt_add->opt_temp_flow opt_temp_flow->eval_res Re-evaluate Troubleshooting_Decision_Tree decision decision issue issue solution solution start Start Troubleshooting q1 Is there any separation? start->q1 q2 Is resolution (Rs) >= 1.5? q1->q2 Yes s1 1. Change CSP 2. Drastically change mobile phase composition q1->s1 No q3 Are peaks tailing? q2->q3 No s2 Method is acceptable. Consider further optimization for speed. q2->s2 Yes s3 1. Add acidic/basic modifier 2. Check sample solvent 3. Reduce sample load q3->s3 Yes s4 Optimize mobile phase strength, temperature, and flow rate. q3->s4 No

References

Overcoming challenges in the purification of 2-(1-Aminoethyl)-1,4-benzodioxane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming challenges associated with the purification of 2-(1-Aminoethyl)-1,4-benzodioxane and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities include unreacted starting materials, side-products from incomplete reactions, and regioisomers. The formation of regioisomers, particularly when substituting the benzene ring, can be a significant issue, making their separation from the target compound challenging.[1][2]

Q2: Why is controlling stereochemistry important for this compound?

A2: The stereochemistry at the C2 position of the 1,4-benzodioxane ring is crucial for its biological activity.[3] Many biologically active compounds with this scaffold are enantiopure, and even small amounts of the other enantiomer can affect the pharmacological profile. Therefore, preserving the chiral center during synthesis and purification is mandatory.[3]

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: A combination of techniques is recommended. Thin-Layer Chromatography (TLC) is useful for monitoring reaction progress and for a quick purity check.[4] For detailed purity analysis, High-Performance Liquid Chromatography (HPLC) is essential.[5] To determine enantiomeric purity, a chiral HPLC method should be employed.[3] For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) are indispensable.[6]

Q4: Can I use recrystallization for the final purification step?

A4: Recrystallization can be an effective method for final purification, especially for removing minor impurities and obtaining a crystalline solid. However, its success depends on finding a suitable solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution.

Troubleshooting Guide

Problem 1: My TLC plate shows multiple spots after column chromatography.

  • Possible Cause: Incomplete separation of the product from impurities or regioisomers.

  • Troubleshooting Steps:

    • Optimize the Solvent System: Experiment with different solvent systems for your column chromatography. A good starting point is a solvent system that gives your product an Rf value of 0.2-0.3 on the TLC plate. Try varying the polarity of the mobile phase.

    • Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina or reverse-phase silica (C18).

    • Use Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased, can often improve the separation of compounds with similar polarities.

    • Check for Compound Degradation: Ensure your compound is stable on the stationary phase. Some compounds can degrade on silica gel. If you suspect this, you can deactivate the silica gel with a small amount of a suitable base like triethylamine.

Problem 2: I am having difficulty separating the enantiomers of my compound.

  • Possible Cause: The enantiomers have identical physical properties, making them inseparable by standard chromatographic or recrystallization techniques.

  • Troubleshooting Steps:

    • Diastereomeric Salt Formation: Convert the racemic amine into a pair of diastereomeric salts by reacting it with a chiral acid (e.g., (R)-mandelic acid).[7] These diastereomers have different physical properties and can be separated by fractional crystallization. After separation, the chiral acid can be removed to yield the pure enantiomers.

    • Chiral Chromatography: Use a chiral HPLC column for preparative separation of the enantiomers. This method can be very effective but may be more expensive for large-scale purifications.

    • Enzymatic Resolution: Employ an enzyme that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer.[7]

Problem 3: My product is an oil and will not crystallize.

  • Possible Cause: The presence of impurities is inhibiting crystallization, or the compound is inherently an oil at room temperature.

  • Troubleshooting Steps:

    • Further Purification: The most common reason for failure to crystallize is the presence of impurities. Try re-purifying your compound using column chromatography.

    • Solvent Screening: Systematically screen a wide range of solvents and solvent mixtures to induce crystallization. Start with solvents in which your compound has moderate solubility.

    • Trituration: If your compound is an oil, try dissolving it in a small amount of a solvent in which it is highly soluble, and then add a solvent in which it is insoluble. The product may precipitate as a solid.

    • Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution to induce crystallization.

Quantitative Data

Table 1: Chiral HPLC Conditions for Analysis of 2-Substituted 1,4-Benzodioxanes [3]

ParameterValue
ColumnPhenomenex Lux 3µ-Cellulose 1
Mobile PhaseVaries depending on the derivative
Flow RateTypically 1.0 mL/min
DetectionUV at a suitable wavelength (e.g., 254 nm)

Experimental Protocols

Protocol 1: General Procedure for Silica Gel Column Chromatography

  • Prepare the Column: Slurry silica gel in the initial mobile phase solvent and pour it into the column. Allow the silica to settle, ensuring there are no air bubbles.

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elute the Column: Begin eluting the column with the mobile phase. If using a gradient, gradually increase the polarity of the mobile phase.

  • Collect Fractions: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification via Diastereomeric Salt Formation

  • Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., methanol, ethanol). Add one equivalent of a chiral resolving agent (e.g., (R)-mandelic acid).

  • Fractional Crystallization: Allow the solution to cool slowly. One diastereomeric salt should crystallize out. Filter the crystals and wash them with a small amount of cold solvent.

  • Liberate the Free Amine: Dissolve the purified diastereomeric salt in water and basify the solution with a suitable base (e.g., NaOH) to liberate the free amine.

  • Extraction: Extract the free amine with an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent to obtain the enantiomerically pure product.

  • Analyze Enantiomeric Purity: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC.

Visualizations

Purification_Workflow Crude_Product Crude Product Column_Chromatography Column Chromatography (Silica Gel) Crude_Product->Column_Chromatography Purity_Check_1 Purity Check (TLC/HPLC) Column_Chromatography->Purity_Check_1 Recrystallization Recrystallization Purity_Check_1->Recrystallization Impure Pure_Product Pure Product Purity_Check_1->Pure_Product Pure Purity_Check_2 Final Purity Check (HPLC, NMR, MS) Recrystallization->Purity_Check_2 Purity_Check_2->Pure_Product

Caption: General purification workflow for this compound.

Troubleshooting_Tree Start Purification Issue Multiple_Spots Multiple Spots on TLC? Start->Multiple_Spots Optimize_Solvent Optimize Mobile Phase Multiple_Spots->Optimize_Solvent Yes No_Crystals Product is an Oil? Multiple_Spots->No_Crystals No Change_Stationary Change Stationary Phase Optimize_Solvent->Change_Stationary Success Problem Solved Change_Stationary->Success Further_Purify Re-purify by Chromatography No_Crystals->Further_Purify Yes Enantiomer_Separation Enantiomer Separation Issue? No_Crystals->Enantiomer_Separation No Solvent_Screen Solvent Screening Further_Purify->Solvent_Screen Solvent_Screen->Success Diastereomeric_Salts Diastereomeric Salt Formation Enantiomer_Separation->Diastereomeric_Salts Yes Enantiomer_Separation->Success No Chiral_HPLC Preparative Chiral HPLC Diastereomeric_Salts->Chiral_HPLC Chiral_HPLC->Success

Caption: Troubleshooting decision tree for common purification problems.

Diastereomeric_Resolution cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation of Amine Racemic_Amine Racemic Amine (R/S) Mix Reaction Racemic_Amine->Mix Chiral_Acid Chiral Acid (R) Chiral_Acid->Mix Diastereomers Diastereomeric Salts (R,R) and (S,R) Mix->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization Diastereomer_RR Pure (R,R) Salt (Less Soluble) Crystallization->Diastereomer_RR Diastereomer_SR Pure (S,R) Salt (in Mother Liquor) Crystallization->Diastereomer_SR Base_Addition_1 Add Base Diastereomer_RR->Base_Addition_1 Base_Addition_2 Add Base Diastereomer_SR->Base_Addition_2 Enantiomer_R Pure (R)-Amine Base_Addition_1->Enantiomer_R Enantiomer_S Pure (S)-Amine Base_Addition_2->Enantiomer_S

Caption: Workflow for enantiomeric resolution via diastereomeric salt formation.

References

Addressing matrix effects in the analysis of biological samples containing 2-(1-Aminoethyl)-1,4-benzodioxane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the analysis of 2-(1-Aminoethyl)-1,4-benzodioxane in biological samples.

Troubleshooting Guides

This section offers solutions to common problems encountered during the bioanalysis of this compound, with a focus on mitigating matrix effects.

Problem 1: Poor reproducibility and accuracy in analytical results.

  • Question: My quantitative results for this compound in plasma samples are inconsistent and inaccurate. What could be the cause?

  • Answer: Poor reproducibility and accuracy are often symptoms of unaddressed matrix effects.[1][2][3] Endogenous components in biological samples, such as phospholipids and proteins, can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[1][3] This directly impacts the accuracy and precision of quantification.

    Troubleshooting Steps:

    • Evaluate Matrix Effect: Perform a post-extraction addition experiment to quantify the extent of ion suppression or enhancement.

    • Optimize Sample Preparation: The most effective way to combat matrix effects is to improve the sample cleanup process.[1][4] Consider switching from a simple protein precipitation method to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1][4]

    • Chromatographic Separation: Modify your LC method to better separate this compound from co-eluting matrix components.[5][6]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, providing more reliable quantification.[1]

Problem 2: Low signal intensity and poor sensitivity.

  • Question: I am struggling to achieve the required limit of quantification (LOQ) for this compound in urine samples. The signal intensity is very low. Why is this happening?

  • Answer: Low signal intensity and poor sensitivity are classic indicators of ion suppression, a significant matrix effect.[1][3] Co-eluting endogenous compounds from the urine matrix are likely competing with your analyte for ionization in the mass spectrometer source.

    Troubleshooting Steps:

    • Enhance Sample Cleanup: Urine is a complex matrix. Implement a robust sample preparation method like SPE with a mixed-mode or ion-exchange cartridge to remove interfering salts and polar compounds.

    • Sample Dilution: A simple yet effective strategy can be to dilute the urine sample.[7] This reduces the concentration of matrix components, but ensure that the analyte concentration remains above the instrument's detection limit.

    • Optimize MS Source Conditions: Adjust parameters such as gas flows, temperature, and voltages to favor the ionization of this compound.

    • Change Ionization Mode: If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects for certain compounds.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of bioanalysis?

A1: The matrix effect is the alteration of ionization efficiency of a target analyte by the presence of co-eluting, undetected components in the sample matrix.[2][8] In biological samples, these components can include salts, proteins, lipids (especially phospholipids), and metabolites.[1] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, compromising the accuracy of quantitative analysis.[1][3]

Q2: How can I quantitatively assess the matrix effect for this compound analysis?

A2: The matrix effect can be quantified by comparing the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as:

  • MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

A value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.

Q3: Which sample preparation technique is best for minimizing matrix effects when analyzing this compound?

A3: The choice of sample preparation technique depends on the biological matrix and the required sensitivity.

  • Protein Precipitation (PPT): This is a simple and fast method but often results in significant matrix effects as many interfering components remain in the supernatant.[4]

  • Liquid-Liquid Extraction (LLE): LLE offers better sample cleanup than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.[4] The pH of the aqueous sample should be adjusted to ensure this compound, which is basic, is in its uncharged form for efficient extraction.[4]

  • Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences.[1] By using an appropriate sorbent, it can selectively retain the analyte while washing away interfering compounds.

Q4: Can I just use a stable isotope-labeled internal standard to compensate for matrix effects?

A4: While a stable isotope-labeled internal standard (SIL-IS) is highly recommended and can compensate for matrix effects to a large extent, it is not a complete solution.[1] Severe ion suppression can reduce the signal of both the analyte and the SIL-IS to a point where sensitivity is compromised. Therefore, it is always best to minimize matrix effects through effective sample preparation and chromatography first, and then use a SIL-IS to account for any remaining variability.[4][8]

Quantitative Data Summary

The following tables present hypothetical data from experiments designed to evaluate and mitigate matrix effects in the analysis of this compound in human plasma.

Table 1: Comparison of Matrix Effects from Different Sample Preparation Techniques

Sample Preparation MethodMean Peak Area (Neat Solution)Mean Peak Area (Post-Spiked Plasma Extract)Matrix Factor (MF)% Ion Suppression
Protein Precipitation (PPT)1,250,000487,5000.3961%
Liquid-Liquid Extraction (LLE)1,250,000975,0000.7822%
Solid-Phase Extraction (SPE)1,250,0001,175,0000.946%

Table 2: Impact of Sample Preparation on Method Performance

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Accuracy (% Bias) -25.8%-8.2%-2.1%
Precision (%RSD) 18.5%7.9%3.2%
Lower Limit of Quantification (ng/mL) 5.01.00.5

Experimental Protocols

Protocol 1: Quantification of Matrix Effect using Post-Extraction Addition

  • Prepare Blank Matrix Samples: Extract six different lots of blank human plasma using your chosen sample preparation method (PPT, LLE, or SPE).

  • Prepare Neat Solutions: Prepare a solution of this compound in the final mobile phase composition at a concentration representing a mid-point in the calibration curve.

  • Spike Blank Extracts: Spike the prepared blank plasma extracts with the analyte solution from step 2.

  • Analysis: Analyze both the neat solutions and the spiked extracts via LC-MS/MS.

  • Calculation: Calculate the Matrix Factor as described in FAQ 2.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Plasma

  • Sample Aliquot: Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add Internal Standard: Add 10 µL of the working internal standard solution (e.g., this compound-d4).

  • pH Adjustment: Add 50 µL of 1M sodium hydroxide to basify the sample.

  • Extraction: Add 500 µL of methyl tert-butyl ether (MTBE). Vortex for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing start Biological Sample (Plasma/Urine) ppt Protein Precipitation start->ppt Select Method lle Liquid-Liquid Extraction start->lle Select Method spe Solid-Phase Extraction start->spe Select Method lcms LC-MS/MS Analysis ppt->lcms lle->lcms spe->lcms data Data Acquisition lcms->data quant Quantification data->quant results Final Results quant->results

Caption: A generalized workflow for the bioanalysis of this compound.

troubleshooting_logic cluster_investigation Investigation cluster_solutions Potential Solutions issue Poor Reproducibility / Low Sensitivity check_me Assess Matrix Effect (Post-Extraction Addition) issue->check_me check_is Verify Internal Standard Performance issue->check_is optimize_sp Improve Sample Prep (LLE/SPE) check_me->optimize_sp Matrix Effect Confirmed optimize_lc Optimize Chromatography check_me->optimize_lc Matrix Effect Confirmed dilute Dilute Sample check_me->dilute Matrix Effect Confirmed optimize_ms Adjust MS Parameters check_is->optimize_ms IS Signal Low/Variable result Improved Performance? optimize_sp->result Re-evaluate optimize_lc->result Re-evaluate optimize_ms->result Re-evaluate dilute->result Re-evaluate

Caption: A decision tree for troubleshooting common bioanalytical issues.

References

Enhancing the resolution of 1,4-benzodioxane-2-carboxylic acid with 1-phenylethylamines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the resolution of racemic 1,4-benzodioxane-2-carboxylic acid using 1-phenylethylamines.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the resolution experiments.

Question Answer
Why am I not getting any precipitate after adding the chiral amine? 1. Choice of Resolving Agent: Unsubstituted (S)-1-phenylethylamine is known to have null efficiency for the diastereoselective crystallization of 1,4-benzodioxane-2-carboxylic acid[1]. Consider using a para-substituted analogue like (S)-1-(p-methylphenyl)ethylamine or (S)-1-(p-nitrophenyl)ethylamine, which have demonstrated high resolution ability[1].2. Solvent and Concentration: The concentration of the diastereomeric salts in the solution may be below the saturation point. Try to carefully reduce the solvent volume by evaporation. Ensure you are using an appropriate solvent; alcoholic solvents like methanol are commonly used[1].3. Supersaturation: The solution might be supersaturated. Try inducing crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired diastereomeric salt.
The enantiomeric/diastereomeric excess (e.e./d.e.) of my resolved acid is low. How can I improve it? 1. Recrystallization: A single crystallization step may not be sufficient for complete separation. Perform one or more recrystallizations of the obtained diastereomeric salt. The purity should be monitored after each step using techniques like chiral HPLC.2. Cooling Rate: A rapid cooling rate can lead to the entrapment of the more soluble diastereomer in the crystal lattice. Allow the solution to cool slowly to room temperature and then gradually cool it further in an ice bath or refrigerator to promote the formation of purer crystals.3. Molar Ratio of Resolving Agent: The stoichiometry between the racemic acid and the resolving agent is crucial. While a 1:1 molar ratio is theoretically required, slight adjustments might be necessary. An orthogonal experimentation approach investigating the molar ratio, solvent, and temperature can help optimize the resolution[2].4. Alternative Method: If diastereomeric salt crystallization consistently yields low e.e., consider the diastereomeric amide formation method. This involves converting the acid to an amide with (S)-1-phenylethylamine, separating the diastereomeric amides by chromatography or crystallization, and then hydrolyzing the desired amide to obtain the enantiopure acid. This method has been reported to yield diastereomeric excess of >98%[1][3].
I am having trouble separating the two diastereomeric amides. What should I do? The diastereomeric N-1-phenylethylamides of (S)- and (R)-1,4-benzodioxane-2-carboxylic acid have different physical properties and can be separated[1].1. Chromatography: Flash column chromatography on silica gel is an effective method for separating the diastereomeric amides.2. Fractional Crystallization: Due to differences in solubility, it may be possible to separate the amides by fractional crystallization from a suitable solvent system. The less soluble diastereomer can be precipitated, while the more soluble one remains in the mother liquor[3].
The hydrolysis of the resolved amide back to the carboxylic acid is not working well. Acidic hydrolysis is typically used to convert the amide back to the carboxylic acid. Ensure that the acid concentration (e.g., HCl) and reaction temperature are adequate for the reaction to proceed to completion without causing degradation or racemization.
How do I recover the second enantiomer from the mother liquor? The mother liquor is enriched in the more soluble diastereomeric salt. 1. Evaporate the solvent from the mother liquor.2. Liberate the acid from the diastereomeric salt by treating the residue with a strong acid (e.g., HCl) and extracting the enriched enantiomer into an organic solvent.3. To achieve high enantiomeric purity, you may need to perform a resolution of this enriched acid using the opposite enantiomer of the resolving agent.

Frequently Asked Questions (FAQs)

Question Answer
Which resolving agent is best for the diastereomeric salt crystallization of (±)-1,4-benzodioxane-2-carboxylic acid? Unsubstituted 1-phenylethylamine is ineffective[1]. High resolution efficiency is achieved with para-substituted (S)-1-phenylethylamines, such as (S)-1-(p-methylphenyl)ethylamine and (S)-1-(p-nitrophenyl)ethylamine[1][4]. The choice between them may depend on factors like cost, availability, and ease of handling.
What is the underlying principle of this resolution? The resolution is based on the reaction of a racemic mixture of the carboxylic acid with a single enantiomer of a chiral amine. This reaction forms a mixture of two diastereomeric salts[5]. Diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization[6]. Once separated, the pure enantiomer of the acid can be recovered from its salt.
Can I use (R)-1-phenylethylamine instead of (S)-1-phenylethylamine? Yes. Using the (R)-enantiomer of the resolving agent will invert the solubilities of the resulting diastereomeric salts. This means that if the (S)-amine preferentially crystallizes the salt with the (S)-acid, the (R)-amine will preferentially crystallize the salt with the (R)-acid.
What is the difference between resolution via diastereomeric salt formation and via diastereomeric amides? Diastereomeric Salt Formation: This is an acid-base reaction forming salts that are separated by crystallization. The resolving agent is easily removed by an acid-base extraction[6].Diastereomeric Amide Formation: This involves forming a covalent bond between the carboxylic acid and the chiral amine. The resulting diastereomeric amides are typically separated by chromatography or crystallization, followed by a chemical step (hydrolysis) to cleave the amide bond and recover the resolved acid and amine[3]. This method can be very effective when salt crystallization fails or gives low purity[3].
How can I determine the enantiomeric purity of my final product? Chiral High-Performance Liquid Chromatography (HPLC) is a common and reliable method for determining the enantiomeric excess (e.e.) of the resolved 1,4-benzodioxane-2-carboxylic acid.
What is the significance of the crystal structure of the diastereomeric salts? The crystal structure reveals the intermolecular interactions, such as hydrogen bonding, that are responsible for the different packing and, consequently, the different solubilities of the diastereomers. For instance, studies have shown that hydrogen bond interactions involving the ammonium group of the amine and the carboxylic oxygens of the acid are a common characteristic in these salt structures[4].

Data Presentation

Table 1: Comparison of 1-Phenylethylamine-based Resolving Agents

Resolving AgentMethodEfficiencyDiastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.)Reference
(S)-1-PhenylethylamineDiastereomeric Salt CrystallizationNullNot Applicable[1]
(S)-1-(p-Methylphenyl)ethylamineDiastereomeric Salt CrystallizationVery HighData not specified in search results[1][4]
(S)-1-(p-Nitrophenyl)ethylamineDiastereomeric Salt CrystallizationVery HighData not specified in search results[1][4]
(S)-1-PhenylethylamineDiastereomeric Amide Formation & SeparationHigh>98% d.e. (less soluble amide)[1][3]

Table 2: Physical Properties of Diastereomeric Amides

Diastereomeric AmideSeparation MethodRecovery (less soluble)Recovery (more soluble)Reference
N-((S)-1-phenylethyl)-(S)-1,4-benzodioxane-2-carboxamidePrecipitation / Chromatography95%-[1]
N-((S)-1-phenylethyl)-(R)-1,4-benzodioxane-2-carboxamideChromatography of mother liquor-80%[1]

Experimental Protocols

Disclaimer: The following protocols are constructed based on the available literature and general principles of organic chemistry. Researchers should adapt these procedures as necessary and refer to the original publications for more context.

Protocol 1: Resolution via Diastereomeric Salt Crystallization

This protocol is based on the use of a para-substituted 1-phenylethylamine.

  • Salt Formation:

    • In a suitable flask, dissolve racemic (±)-1,4-benzodioxane-2-carboxylic acid (1.0 eq.) in a minimal amount of a warm alcoholic solvent (e.g., methanol or ethanol).

    • In a separate container, dissolve the chiral resolving agent, for example, (S)-1-(p-methylphenyl)ethylamine (0.5 - 1.0 eq.), in the same solvent.

    • Slowly add the amine solution to the acid solution with stirring.

  • Crystallization:

    • Allow the resulting solution to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize.

    • For maximum yield, the flask can be placed in a refrigerator or an ice bath after initial crystal formation at room temperature.

    • Allow crystallization to proceed for several hours or overnight.

  • Isolation and Purification:

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

    • The obtained crystals can be recrystallized from the same solvent to improve diastereomeric purity.

  • Liberation of the Enantiopure Acid:

    • Suspend the purified diastereomeric salt in water.

    • Add an aqueous solution of a strong acid (e.g., 2M HCl) until the pH is acidic, which will protonate the carboxylic acid and dissolve the salt.

    • Extract the liberated enantiopure 1,4-benzodioxane-2-carboxylic acid with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and evaporate the solvent under reduced pressure to yield the resolved acid.

  • Analysis:

    • Determine the enantiomeric excess of the product using chiral HPLC.

    • Measure the specific rotation using a polarimeter.

Protocol 2: Resolution via Diastereomeric Amide Formation

This protocol is based on the method described for unsubstituted (S)-1-phenylethylamine[1][3].

  • Amide Formation:

    • Dissolve racemic (±)-1,4-benzodioxane-2-carboxylic acid (1.0 eq.) in a dry, inert solvent like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

    • Add a coupling agent (e.g., DCC, EDC) and an activator (e.g., HOBt, DMAP).

    • Add (S)-1-phenylethylamine (1.0 eq.) to the mixture.

    • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Work-up and Isolation of Diastereomers:

    • Filter off any solid byproducts (e.g., DCU if DCC is used).

    • Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude mixture of diastereomeric amides.

  • Separation of Diastereomers:

    • Separate the two diastereomers using flash column chromatography on silica gel. The difference in polarity should allow for their separation.

    • Alternatively, attempt fractional crystallization from a suitable solvent to precipitate the less soluble diastereomer.

  • Hydrolysis of the Separated Amide:

    • Reflux the purified diastereomeric amide in an aqueous acid solution (e.g., 6M HCl) for several hours until the amide is fully hydrolyzed.

    • After cooling, extract the enantiopure carboxylic acid with an organic solvent.

    • The aqueous layer can be basified to recover the chiral amine.

  • Analysis:

    • Confirm the purity and structure of the final acid.

    • Determine the enantiomeric excess by chiral HPLC.

Visualizations

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Crystallization cluster_2 Step 3: Isolation & Liberation racemic_acid Racemic (±)-1,4-Benzodioxane- 2-Carboxylic Acid mixture Hot Solution of Diastereomeric Salts ((S,S) and (R,S)) racemic_acid->mixture chiral_amine Chiral (S)-1-Aryl-ethylamine (e.g., p-methyl substituted) chiral_amine->mixture cooling Slow Cooling mixture->cooling crystals Crystals of Less Soluble Diastereomeric Salt (e.g., (S,S)-Salt) cooling->crystals mother_liquor Mother Liquor Enriched in More Soluble Diastereomer (e.g., (R,S)-Salt) cooling->mother_liquor filtration Filtration crystals->filtration acidification Acidification (e.g., HCl) filtration->acidification extraction Solvent Extraction acidification->extraction final_product Enantiopure Acid (e.g., (S)-Acid) extraction->final_product

Caption: Workflow for Resolution via Diastereomeric Salt Crystallization.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Separation cluster_2 Step 3: Hydrolysis racemic_acid Racemic (±)-Acid amide_mixture Mixture of Diastereomeric Amides ((S,S') and (R,S')) racemic_acid->amide_mixture chiral_amine (S)-1-Phenylethylamine chiral_amine->amide_mixture coupling Coupling Agent coupling->amide_mixture separation Chromatography or Crystallization amide_mixture->separation amide1 Isolated Diastereomeric Amide 1 (e.g., (S,S')) separation->amide1 amide2 Isolated Diastereomeric Amide 2 (e.g., (R,S')) separation->amide2 hydrolysis1 Acid Hydrolysis amide1->hydrolysis1 hydrolysis2 Acid Hydrolysis amide2->hydrolysis2 acid1 Enantiopure Acid 1 (e.g., (S)-Acid) hydrolysis1->acid1 acid2 Enantiopure Acid 2 (e.g., (R)-Acid) hydrolysis2->acid2

Caption: Workflow for Resolution via Diastereomeric Amide Formation.

References

Improving the efficiency of enzymatic kinetic resolution of 1,4-benzodioxane-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on improving the efficiency of the enzymatic kinetic resolution of 1,4-benzodioxane-2-carboxylic acid methyl ester.

Troubleshooting and FAQs

Low or No Conversion

Q1: My reaction shows very low or no conversion of the racemic methyl ester. What are the potential causes and solutions?

A1: Several factors can lead to low or no conversion. Consider the following troubleshooting steps:

  • Enzyme Activity: The enzyme may be inactive. Verify the activity of your lipase batch. Lipases like Candida antarctica lipase B (CALB), often immobilized as Novozym 435, are commonly used and have shown good results.[1][2] If necessary, use a fresh batch of the enzyme.

  • Reaction Conditions:

    • Temperature: The optimal temperature is crucial. For CALB, reactions are often run at temperatures between 28-40°C.[3][4] Temperatures that are too high can denature the enzyme, while temperatures that are too low will result in a very slow reaction rate.[5][6]

    • pH: For hydrolysis reactions, the pH of the buffer system is critical. Most lipases function optimally in a neutral to slightly alkaline pH range (pH 7-8).[5] Extreme pH values can lead to irreversible denaturation of the enzyme.[5]

    • Solvent: The choice of solvent significantly impacts enzyme activity and selectivity. For transesterification, ethyl acetate can serve as both the solvent and the acyl donor.[1][3] Other organic solvents like n-butanol, diisopropyl ether (DIPE), and toluene have also been used.[2][7] In some cases, polar solvents like DMSO and acetonitrile can lead to high conversion but with no selectivity.[2]

  • Substrate/Inhibitor Concentration: High concentrations of substrate or product can sometimes inhibit the enzyme.[8] Try running the reaction at a lower substrate concentration, for example, starting with 50 mM.[2] Also, ensure that the starting material is free of impurities that could act as inhibitors.

Low Enantiomeric Excess (ee)

Q2: The conversion is acceptable, but the enantiomeric excess (ee) of my product or remaining substrate is low. How can I improve enantioselectivity?

A2: Low enantioselectivity is a common issue. Here are some strategies to improve it:

  • Choice of Enzyme: Not all lipases will exhibit high enantioselectivity for this substrate. Candida antarctica lipase B (CALB/Novozym 435) has been reported to provide high enantiomeric ratios (E > 100).[1][3] Engineered CALB mutants, such as A225F and A225F/T103A, have also demonstrated very high enantioselectivity (E = 278).[2] Lipase from Arthrobacter sp. has also been used effectively.[7][9]

  • Optimize the Solvent (Co-solvent): The solvent environment can modulate the enzyme's conformation and, thus, its selectivity. The addition of a co-solvent like n-butanol (e.g., 20%) to a buffer system has been shown to yield excellent resolution results (e.e.s > 97%).[2]

  • Control the Conversion: In kinetic resolutions, the enantiomeric excess of the product (eeP) is highest at the beginning of the reaction and typically decreases as the conversion exceeds 50%.[1][10] Conversely, the enantiomeric excess of the remaining substrate (eeS) increases with conversion.[10] To obtain a product with high ee, it is often necessary to stop the reaction at or before 50% conversion.[1] For the unreacted substrate, higher conversions lead to higher ee.[10]

  • Acyl Donor: For transesterification or acetylation reactions, the choice of acyl donor is important. Vinyl acetate is commonly used and often gives good results.[11]

Slow Reaction Rate

Q3: The reaction is proceeding with good selectivity, but it is extremely slow. How can I increase the reaction rate?

A3: To increase the reaction rate without compromising selectivity, consider the following:

  • Enzyme Concentration: Increasing the enzyme concentration will generally increase the reaction rate, provided the substrate is not limiting.[5][6]

  • Temperature: Increasing the temperature towards the enzyme's optimum will increase the reaction rate.[5] However, be cautious, as excessively high temperatures can decrease stability and selectivity. An optimal temperature of around 30-40°C is often a good starting point for lipases like CALB.[2][4]

  • Mass Transfer Limitations: In heterogeneous systems with immobilized enzymes, agitation is crucial. Ensure the reaction mixture is being stirred effectively (e.g., 220 rpm) to minimize mass transfer limitations between the bulk liquid and the enzyme particles.[3]

  • Water Content: For reactions in organic solvents, a small amount of water is often essential for enzyme activity. The optimal water content depends on the specific enzyme and solvent system.

Quantitative Data Summary

Table 1: Comparison of Different Lipases for Kinetic Resolution
Lipase SourceReaction TypeSolventConversion (c)Product ee (eeP)Enantiomeric Ratio (E)Reference
Candida antarctica B (Novozym 435)TransesterificationEthyl Acetate~50%>95%160[1][3]
Engineered CALB (A225F/T103A)Hydrolysis20% n-butanol~50%>97% (substrate ee)278[2]
Arthrobacter sp. lipase (ABL)Hydrolysis20% n-butanol43%>99% (substrate ee)535[7][9]
Arthrobacter sp. lipase (ABL)Hydrolysis20% DIPE55%79% (product ee)33[7]
Table 2: Effect of Co-Solvent on Kinetic Resolution with Engineered CALB Mutants
Co-SolventConversion (c)Substrate ee (eeS)NotesReference
n-Butanol~50%>90%Favorable for enzyme catalysis.[2]
DMSO~100%~0%No selectivity observed.[2]
Acetonitrile~100%~0%No selectivity observed.[2]
Isopropyl EtherLowPartial selectivityNot as effective as n-butanol.[2]
TolueneLowPartial selectivityNot as effective as n-butanol.[2]

Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-1,4-Benzodioxane-2-Carboxylic Acid Methyl Ester

This protocol is a general guideline based on typical hydrolysis reactions.

  • Preparation of Reaction Mixture:

    • Prepare a 0.1 M phosphate buffer solution and adjust the pH to 7.5.

    • In a temperature-controlled reaction vessel, add the racemic 1,4-benzodioxane-2-carboxylic acid methyl ester to the buffer to achieve the desired concentration (e.g., 50 mM).

    • Add a co-solvent, such as n-butanol, to a final concentration of 20% (v/v) to aid in substrate solubility and improve selectivity.[2][7]

  • Enzyme Addition:

    • Add the selected lipase (e.g., Novozym 435 or ABL immobilized cells) to the reaction mixture. The amount of enzyme will need to be optimized but can start at 10-20% of the substrate weight.

  • Reaction Execution:

    • Stir the mixture at a constant speed (e.g., 200-250 rpm) and maintain the temperature at the desired setpoint (e.g., 30°C).[2]

    • Monitor the reaction progress by taking samples at regular intervals.

  • Sample Preparation for Analysis:

    • For each time point, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

    • Quench the reaction immediately, for example, by adding a water-immiscible organic solvent like ethyl acetate and acidifying with dilute HCl to protonate the carboxylate product.

    • Vortex the sample and centrifuge to separate the phases.

    • Extract the organic layer containing the unreacted ester and the acid product.

  • Reaction Termination and Product Isolation:

    • Once the desired conversion (typically ~50%) is reached, stop the reaction by filtering off the immobilized enzyme.

    • Acidify the aqueous phase with dilute HCl to a pH below 2 to precipitate the carboxylic acid product.

    • Extract the unreacted (R)-methyl ester and the (S)-carboxylic acid product using an organic solvent like ethyl acetate.

    • Separate the ester and acid using standard chemical methods (e.g., extraction with a basic solution to isolate the acid).

Protocol 2: Analysis of Enantiomeric Excess (ee) by Chiral HPLC
  • Column and Mobile Phase:

    • Use a chiral stationary phase column suitable for this class of compounds, such as a Chiralcel OD column.[1]

    • A typical mobile phase is a mixture of petroleum ether and isopropanol (e.g., 90:10 v/v).[1] The exact ratio may need to be optimized to achieve baseline separation of the enantiomers.

  • Sample Preparation:

    • The unreacted ester can be analyzed directly after extraction and dilution in the mobile phase.

    • The carboxylic acid product should be derivatized back to its methyl ester (e.g., using diazomethane or TMS-diazomethane) for easier analysis under the same chromatographic conditions as the starting material.[12]

  • Analysis:

    • Set the HPLC flow rate (e.g., 1.0 mL/min) and UV detection wavelength (e.g., 254 nm).[1]

    • Inject the prepared sample onto the column.

    • Identify the peaks corresponding to the (R) and (S) enantiomers based on retention times, which can be confirmed using authentic chiral standards if available.

  • Calculation:

    • Calculate the enantiomeric excess (ee) using the peak areas (A) of the two enantiomers:

      • ee (%) = [ (A_major - A_minor) / (A_major + A_minor) ] * 100

    • Calculate the conversion (c) and the enantiomeric ratio (E) using the formulas developed by Chen and Sih.[13]

Visual Guides

G cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Termination cluster_workup Workup & Isolation RacemicEster Racemic Methyl Ester ReactionVessel Reaction at Controlled Temp & Agitation RacemicEster->ReactionVessel Buffer Buffer (e.g., Phosphate) Buffer->ReactionVessel Cosolvent Co-solvent (e.g., n-Butanol) Cosolvent->ReactionVessel Enzyme Immobilized Lipase Enzyme->ReactionVessel Sampling Periodic Sampling ReactionVessel->Sampling Monitor HPLC Chiral HPLC Analysis (ee & Conversion) Sampling->HPLC Stop Stop Reaction at ~50% (Filter Enzyme) HPLC->Stop Target Reached Extraction Extraction & Separation Stop->Extraction Product (S)-Carboxylic Acid Extraction->Product Substrate Unreacted (R)-Ester Extraction->Substrate

Caption: Experimental workflow for enzymatic kinetic resolution.

G cluster_conversion Conversion Issues cluster_ee Enantioselectivity Issues cluster_rate Rate Issues Start Problem Encountered (e.g., Low ee or Conversion) CheckEnzyme Check Enzyme Activity (Use fresh batch) Start->CheckEnzyme Low Conversion WrongEnzyme Select Different Enzyme (e.g., CALB, ABL) Start->WrongEnzyme Low ee IncreaseEnzyme Increase Enzyme Amount Start->IncreaseEnzyme Slow Rate CheckTemp Verify Temperature (e.g., 30-40°C) CheckEnzyme->CheckTemp CheckSolvent Is Solvent Appropriate? CheckTemp->CheckSolvent OptimizeSolvent Optimize Co-solvent (e.g., add n-butanol) WrongEnzyme->OptimizeSolvent ControlConversion Stop Reaction at c ≤ 50% for high ee of Product OptimizeSolvent->ControlConversion IncreaseTemp Increase Temperature (within optimal range) IncreaseEnzyme->IncreaseTemp CheckAgitation Ensure Proper Agitation IncreaseTemp->CheckAgitation

Caption: Troubleshooting flowchart for common experimental issues.

G center_node Resolution Efficiency (Conversion, ee, Rate) Enzyme Enzyme Choice (e.g., CALB) center_node->Enzyme Temperature Temperature center_node->Temperature Solvent Solvent System (Co-solvents) center_node->Solvent SubstrateConc Substrate Concentration center_node->SubstrateConc Agitation Agitation (RPM) center_node->Agitation pH pH (for Hydrolysis) center_node->pH AcylDonor Acyl Donor center_node->AcylDonor

Caption: Key factors influencing enzymatic kinetic resolution.

References

Validation & Comparative

A Comparative Guide to the Quantification of 2-(1-Aminoethyl)-1,4-benzodioxane: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 2-(1-Aminoethyl)-1,4-benzodioxane, a chiral amine with potential pharmacological activity, is crucial. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the determination of this compound. The information presented is based on established analytical methodologies for similar compounds and general principles of bioanalytical method validation.

Quantitative Performance Comparison

The choice of analytical method often depends on the specific requirements of the study, such as the need for enantioselective separation, sensitivity, and sample throughput. Below is a summary of typical performance characteristics for HPLC and GC-MS methods tailored for the analysis of small chiral amines.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.995> 0.99
Accuracy (% Bias) Within ±15%Within ±15%
Precision (% RSD) < 15%< 15%
Limit of Detection (LOD) 1-10 ng/mL0.1-5 ng/mL
Lower Limit of Quantification (LLOQ) 5-20 ng/mL0.5-10 ng/mL
Enantioselectivity Achievable with chiral stationary phasesRequires derivatization with a chiral reagent
Sample Throughput Moderate to HighModerate

Note: The values presented in this table are representative of typical validated methods for similar small molecule pharmaceuticals and may vary depending on the specific instrumentation, column/reagent selection, and matrix effects.

Experimental Protocols

Detailed methodologies are essential for reproducing analytical results. The following sections outline typical experimental protocols for the quantification of this compound using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phase

This method is particularly suited for the enantioselective quantification of this compound, allowing for the separation and independent measurement of its R and S enantiomers.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
  • For biological matrices, a protein precipitation or liquid-liquid extraction step may be necessary, followed by evaporation and reconstitution in the mobile phase.

2. Chromatographic Conditions:

  • Column: A chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives (e.g., CHIRALCEL® OD-H, LUX® Cellulose-3), is crucial for enantiomeric separation.[1]
  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) is commonly used. For basic compounds like amines, the addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape.[2]
  • Flow Rate: Typically 0.5 - 1.5 mL/min.
  • Column Temperature: Ambient or controlled (e.g., 25°C).
  • Injection Volume: 5 - 20 µL.
  • Detection: UV detection at a wavelength where the analyte exhibits maximum absorbance (e.g., ~270 nm for the benzodioxane ring).

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against its concentration for a series of standards.
  • Determine the concentration of the analyte in the samples by interpolating their peak areas on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, making it a powerful tool for quantification. For chiral analysis of amines, a derivatization step is typically required.

1. Sample Preparation and Derivatization:

  • Extract the analyte from the sample matrix using an appropriate solvent.
  • Evaporate the solvent and reconstitute the residue in a suitable solvent.
  • Derivatize the amine group with a chiral derivatizing agent (e.g., a chiral acid chloride) to form diastereomers that can be separated on a standard achiral GC column. Alternatively, a chiral GC column can be used to separate the enantiomers directly.

2. GC-MS Conditions:

  • Column: A standard non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
  • Carrier Gas: Helium at a constant flow rate.
  • Inlet Temperature: Typically 250-280°C.
  • Oven Temperature Program: A temperature gradient is used to ensure good separation and peak shape (e.g., start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min).
  • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
  • Ionization: Electron Ionization (EI) is commonly used.

3. Data Analysis:

  • Generate a calibration curve using the peak areas of a specific ion fragment of the analyte.
  • Quantify the analyte in samples by comparing their peak areas to the calibration curve.

Methodology and Workflow Diagrams

Visual representations of the experimental workflows can aid in understanding the analytical processes.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter dissolve->filter hplc HPLC System (Chiral Column) filter->hplc Inject detector UV Detector hplc->detector chromatogram Chromatogram detector->chromatogram Signal quantification Quantification chromatogram->quantification

Caption: Workflow for HPLC quantification of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample extract Solvent Extraction start->extract derivatize Derivatization (Optional) extract->derivatize gcms GC-MS System derivatize->gcms Inject ms Mass Spectrometer gcms->ms mass_spec Mass Spectrum ms->mass_spec Data quantification Quantification mass_spec->quantification

Caption: Workflow for GC-MS quantification of this compound.

Conclusion

Both HPLC and GC-MS are suitable techniques for the quantification of this compound. The choice between the two will be guided by the specific analytical needs. HPLC with a chiral stationary phase is the preferred method for direct enantioselective analysis. GC-MS, on the other hand, offers higher sensitivity and specificity but may require a derivatization step for chiral separation. For any selected method, a thorough validation according to regulatory guidelines (e.g., ICH, FDA) is imperative to ensure the reliability and accuracy of the generated data.[3][4]

References

Comparative Analysis of WB4101 Analogues and 2-(1-Aminoethyl)-1,4-benzodioxane as Adrenergic Receptor Ligands

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the pharmacological properties and experimental evaluation of key α1-adrenergic receptor antagonists.

This guide provides a comparative analysis of the well-characterized α1-adrenergic receptor antagonist WB4101 and its analogues, alongside a discussion of 2-(1-Aminoethyl)-1,4-benzodioxane. The focus is on their binding affinities for α1-adrenergic receptor subtypes, presented with supporting experimental data and detailed methodologies.

Quantitative Data Presentation

The following tables summarize the binding affinities (pKi) and antagonist potencies (pA2) of WB4101 and a selection of its analogues for human α1a, α1b, and α1d-adrenergic receptors. Higher pKi and pA2 values indicate greater affinity and potency, respectively.

Table 1: Binding Affinities (pKi) of WB4101 and Analogues at Human α1-Adrenergic Receptor Subtypes

Compound8-substituentEnantiomerα1a-AR (pKi)α1b-AR (pKi)α1d-AR (pKi)
(S)-WB4101 HS9.558.799.82
Analogue 1 FS9.368.619.67
Analogue 2 ClS9.498.819.84
Analogue 3 OMeS9.119.259.48

Data sourced from studies on unichiral 8-substituted analogues of WB4101.[1]

Table 2: Antagonist Potencies (pA2) of (S)-WB4101 Analogues at Human α1-Adrenergic Receptor Subtypes

Compound8-substituentEnantiomerα1A-AR (pA2)α1B-AR (pA2)α1D-AR (pA2)
(S)-WB4101 HS9.308.809.60
Analogue 1 FS9.158.829.45
Analogue 2 ClS9.289.039.58
Analogue 3 OMeS8.879.589.21

Data sourced from functional assays on tissues expressing human α1-adrenergic receptor subtypes.[1]

Experimental Protocols

The quantitative data presented above are typically determined through radioligand binding assays and functional antagonism assays. Below are detailed methodologies for these key experiments.

Radioligand Binding Assay for α1-Adrenergic Receptors

This protocol outlines the determination of binding affinity (Ki) of a test compound for α1-adrenergic receptor subtypes.

1. Membrane Preparation:

  • Cells stably expressing the human α1a, α1b, or α1d-adrenergic receptor subtype are harvested.

  • The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in the assay buffer.

2. Binding Assay:

  • The assay is performed in a 96-well plate format.

  • Each well contains the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]-prazosin for α1 receptors), and varying concentrations of the unlabeled test compound.

  • The plate is incubated to allow for competitive binding to reach equilibrium.

3. Separation and Counting:

  • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled competitor) from the total binding.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis of the competition curve.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (pA2 Determination)

This protocol describes the determination of the antagonist potency (pA2) of a test compound in a functional tissue-based assay.

1. Tissue Preparation:

  • An isolated tissue preparation expressing the target receptor (e.g., rat vas deferens for α1A-AR, guinea pig spleen for α1B-AR, or rat aorta for α1D-AR) is mounted in an organ bath containing a physiological salt solution at 37°C and aerated with 95% O2 / 5% CO2.

  • The tissue is allowed to equilibrate under a resting tension.

2. Cumulative Concentration-Response Curve:

  • A cumulative concentration-response curve to a specific agonist (e.g., phenylephrine or noradrenaline) is constructed to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response).

3. Antagonist Incubation:

  • The tissue is washed and then incubated with a fixed concentration of the antagonist for a predetermined period.

4. Second Concentration-Response Curve:

  • In the presence of the antagonist, a second cumulative concentration-response curve to the same agonist is constructed. A competitive antagonist will cause a parallel rightward shift of the curve.

5. Schild Analysis:

  • The dose ratio (DR) is calculated as the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

  • This procedure is repeated with at least two other concentrations of the antagonist.

  • A Schild plot is constructed by plotting log(DR-1) against the negative logarithm of the molar concentration of the antagonist.

  • The pA2 value is the intercept on the x-axis, which represents the negative logarithm of the antagonist concentration that produces a dose ratio of 2.

Mandatory Visualization

Signaling Pathway of α1-Adrenergic Receptors

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Agonist (e.g., Norepinephrine) Receptor α1-Adrenergic Receptor Ligand->Receptor Binds to G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: Canonical signaling pathway of α1-adrenergic receptors.

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture with Receptor Expression Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubation: Membranes + Radioligand + Test Compound Membrane_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50 & Ki Determination) Counting->Data_Analysis

Caption: General experimental workflow for a radioligand binding assay.

References

A Comparative Guide to the Structure-Affinity Relationship of 1,3-Dioxane-Based Receptor Ligands

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the structure-affinity relationships (SAR) of receptor ligands incorporating the 1,3-dioxane scaffold. The focus is on how chemical modifications to this structure influence binding affinity to various receptors, with a particular emphasis on sigma-1 (σ₁) and NMDA receptors. The information presented is intended for researchers, scientists, and professionals involved in drug development.

Structure-Affinity Relationships

The 1,3-dioxane moiety serves as a versatile scaffold in medicinal chemistry. Studies have shown that stereochemistry and substitution patterns on the 1,3-dioxane ring can lead to selective interactions with different receptors. For instance, systematic modifications of homologous aminobutyl substituted 1,3-dioxanes have been conducted to develop ligands that selectively target either σ receptors or NMDA receptors[1][2].

A key finding is that N-benzylamines within a series of 1,3-dioxane derivatives exhibit the highest σ₁ affinity with significant selectivity over the PCP binding site of the NMDA receptor[1][2]. Specifically, the benzylamine 17a and the pyrrolidine 19a have been identified as promising σ₁ ligands when considering both their affinity and lipophilicity[1][2]. In contrast, primary amines derived from propiophenone showed moderate interaction with the PCP binding site of the NMDA receptor[1][2].

The orientation of substituents on the 1,3-dioxane ring is also critical. For example, enantiomerically pure 2-(2-phenyl-1,3-dioxan-4-yl)ethanamines with an axially oriented phenyl moiety at the 2-position show high affinity and enantioselectivity for the PCP binding site of the NMDA receptor. Conversely, the introduction of an N-benzyl group in a compound with an equatorially oriented phenyl group at the 2-position leads to potent σ₁ ligands[3].

Beyond σ₁ and NMDA receptors, the 1,3-dioxane scaffold has been explored for other targets. For instance, it has been used in the development of 5-HT1A receptor agonists and α₁-adrenoceptor ligands[4][5]. Additionally, 1,3-dioxane derivatives have shown potential as modulators for overcoming multidrug resistance (MDR)[6][7].

Quantitative Data Summary

The following table summarizes the binding affinities (Kᵢ in nM) of selected 1,3-dioxane derivatives for σ₁, σ₂, the PCP binding site of the NMDA receptor, and the ifenprodil binding site of the NMDA receptor. Data is sourced from radioligand receptor binding studies[1].

CompoundStructureKᵢ (σ₁) [nM]Kᵢ (σ₂) [nM]Kᵢ (PCP) [nM]Kᵢ (Ifenprodil) [nM]
14b Primary amine derivative from propiophenone>10,000>10,000731>10,000
17a N-benzylamine derivative from benzaldehyde311,018>10,000948
17b N-benzylamine derivative from propiophenone112431,18012
18a N,N-dibenzylamine derivative from benzaldehyde3118>10,000147
18b N,N-dibenzylamine derivative from propiophenone2262,75010
19a Pyrrolidine derivative from benzaldehyde1541,941>10,000>10,000
24b Primary amine derivative from propiophenone1,3503,120524>10,000

Note: A lower Kᵢ value indicates a higher binding affinity.

Experimental Protocols

The binding affinities presented in this guide were determined using standard radioligand binding assays. Below are the detailed methodologies for the key experiments.

Radioligand Binding Assays for σ₁ and σ₂ Receptors:

  • Source: Guinea pig brain membranes.

  • σ₁ Receptor Assay:

    • Radioligand: (+)-[³H]Pentazocine.

    • Procedure: A suspension of the membrane preparation is incubated with the radioligand and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of unlabeled haloperidol. After incubation, the bound and free radioligands are separated by filtration. The radioactivity of the filters is then measured by liquid scintillation counting.

  • σ₂ Receptor Assay:

    • Radioligand: [³H]Di-o-tolylguanidine ([³H]DTG).

    • Procedure: Similar to the σ₁ assay, but with [³H]DTG as the radioligand. To mask the σ₁ sites, a high concentration of unlabeled (+)-pentazocine is included in the incubation mixture. Non-specific binding is determined using a high concentration of unlabeled haloperidol.

Radioligand Binding Assays for NMDA Receptor Binding Sites:

  • Source: Pig brain preparations[1].

  • PCP Binding Site Assay:

    • Radioligand: --INVALID-LINK---MK-801.

    • Procedure: The assay is performed with pig brain membrane preparations. The incubation mixture contains the membrane homogenate, the radioligand, and the test compound at various concentrations. Non-specific binding is determined in the presence of a high concentration of unlabeled phencyclidine (PCP). The reaction is terminated by filtration, and the radioactivity is quantified.

  • Ifenprodil Binding Site Assay:

    • Radioligand: [³H]Ifenprodil.

    • Procedure: The experimental setup is similar to the PCP binding site assay, using [³H]ifenprodil as the radioligand and unlabeled ifenprodil to determine non-specific binding.

Visualizations

General Workflow for Radioligand Binding Assay

G cluster_prep Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Membrane_Prep Receptor Source (e.g., Guinea Pig Brain) Incubation Incubation of Membrane, Radioligand, and Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Solution (e.g., 3H-Pentazocine) Radioligand_Prep->Incubation Compound_Prep Test Compound (Varying Concentrations) Compound_Prep->Incubation Filtration Separation of Bound and Free Ligand (Filtration) Incubation->Filtration Scintillation Quantification of Radioactivity (Liquid Scintillation Counting) Filtration->Scintillation Calculation Calculation of Ki Values Scintillation->Calculation G Ligand σ₁ Receptor Ligand (e.g., 1,3-Dioxane Derivative) Sigma1 σ₁ Receptor (Endoplasmic Reticulum) Ligand->Sigma1 IP3R IP3 Receptor Sigma1->IP3R interacts with Ca_Release Ca²⁺ Release Modulation IP3R->Ca_Release Cellular_Response Downstream Cellular Responses (e.g., Neuronal Regulation) Ca_Release->Cellular_Response G Scaffold Core Scaffold (1,3-Dioxane) Modification Structural Modifications - Stereochemistry - Substituents (R₁, R₂) - N-alkylation/arylation Scaffold->Modification Affinity Measure Binding Affinity (e.g., Ki from Binding Assay) Modification->Affinity SAR Establish Structure-Affinity Relationship (SAR) Affinity->SAR Optimization Lead Optimization SAR->Optimization

References

Enantioselectivity of 1,4-Dioxane Derivatives: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the stereospecific interactions of (R)- and (S)-enantiomers of 1,4-dioxane derivatives reveals significant differences in their biological activities, underscoring the critical role of chirality in drug design and development. This guide provides a comparative analysis of the enantiomers of two distinct classes of 1,4-dioxane derivatives, highlighting their differential affinities for aminergic G-protein coupled receptors (GPCRs) and muscarinic receptors, as well as their impact on cancer cell proliferation.

The spatial arrangement of atoms in a molecule can dramatically influence its interaction with biological targets. In the case of chiral molecules, which exist as non-superimposable mirror images or enantiomers, one enantiomer may exhibit significantly higher potency, a different pharmacological profile, or even opposing effects compared to its counterpart. This guide delves into the stereochemical nuances of 1,4-dioxane derivatives, a versatile scaffold in medicinal chemistry, by presenting key experimental data on their enantioselective biological activities.

Reversed Enantioselectivity at α1-Adrenergic and 5-HT1A Receptors

A study by Bonifazi et al. (2013) demonstrated a fascinating case of reversed enantioselectivity for a series of 1,4-dioxane derivatives at α1-adrenergic and 5-HT1A receptors. The (S)-enantiomer of a specific derivative proved to be a potent agonist at the 5-HT1A receptor, while showing high selectivity over α1-adrenoceptor subtypes. In contrast, the chirality of other derivatives influenced their anticancer activity in human prostate cancer cells (PC-3), with the (R)-enantiomer of one compound being the most potent, an effect linked to the α1d-adrenoceptor subtype.[1][2]

Quantitative Analysis of Receptor Binding Affinity

The binding affinities of the (R)- and (S)-enantiomers of key 1,4-dioxane derivatives for α1-adrenergic and 5-HT1A receptors were determined using radioligand binding assays. The data, summarized in the table below, clearly illustrate the reversed stereochemical requirements of these two receptor systems.

CompoundEnantiomerα1a Ki (nM)α1b Ki (nM)α1d Ki (nM)5-HT1A Ki (nM)
1 (R)15 ± 220 ± 35 ± 1 150 ± 20
1 (S)120 ± 15150 ± 2545 ± 58 ± 1
2 (R)25 ± 4 40 ± 612 ± 2250 ± 30
2 (S)210 ± 30280 ± 40110 ± 1515 ± 2

Table 1: Binding affinities (Ki, nM) of the (R)- and (S)-enantiomers of 1,4-dioxane derivatives at human α1-adrenergic receptor subtypes and the 5-HT1A receptor. Data are presented as mean ± SEM.

dot

cluster_enantiomers 1,4-Dioxane Enantiomers cluster_receptors Biological Targets cluster_effects Biological Effects R_enantiomer (R)-enantiomer alpha1d_AR α1d-Adrenergic Receptor R_enantiomer->alpha1d_AR High Affinity S_enantiomer (S)-enantiomer HT1A_R 5-HT1A Receptor S_enantiomer->HT1A_R High Affinity anticancer Anticancer Activity (PC-3 cells) alpha1d_AR->anticancer Mediates agonism Receptor Agonism HT1A_R->agonism Leads to

Figure 1: Reversed enantioselectivity of 1,4-dioxane derivatives.

Enantioselective Anticancer Activity

The differential effects of the enantiomers were also observed in their ability to inhibit the proliferation of PC-3 human prostate cancer cells. The (R)-enantiomer of compound 1 was found to be the most potent, and this anticancer activity was shown to be dependent on the α1d-adrenoceptor subtype.

CompoundEnantiomerPC-3 Cell Viability IC50 (µM)
1 (R)1.5 ± 0.2
1 (S)12 ± 1.5
2 (R)3.2 ± 0.4
2 (S)25 ± 3.1

Table 2: In vitro anticancer activity (IC50, µM) of the (R)- and (S)-enantiomers of 1,4-dioxane derivatives against PC-3 human prostate cancer cells. Data are presented as mean ± SEM.

dot

start PC-3 Cells treatment Treatment with (R)- or (S)-enantiomer start->treatment incubation Incubation (e.g., 48 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay measurement Measure Absorbance (570 nm) mtt_assay->measurement analysis Calculate IC50 measurement->analysis cluster_enantiomers 1,4-Dioxane Enantiomers cluster_receptors Muscarinic Receptors cluster_activity Pharmacological Activity eutomer (2S, 6S)-enantiomer (Eutomer) m_receptors M1-M5 Subtypes eutomer->m_receptors High Affinity distomer (2R, 6R)-enantiomer (Distomer) distomer->m_receptors Low Affinity antagonism Potent Antagonism m_receptors->antagonism weak_antagonism Weak Antagonism m_receptors->weak_antagonism

References

Navigating the Maze of Bioanalytical Method Cross-Validation: A Guide for Benzodioxane Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of bioanalytical data across different laboratories is paramount. When pharmacokinetic or bioequivalence studies for benzodioxane compounds are conducted at multiple sites, a rigorous cross-validation of the analytical method is not just a recommendation—it is a regulatory necessity. [1][2][3][4] This guide provides an objective comparison of the performance parameters and detailed experimental protocols essential for the successful cross-validation of bioanalytical methods for this important class of compounds.

The globalization of clinical trials and the increasing use of contract research organizations (CROs) necessitate the transfer of bioanalytical methods between laboratories.[3][5] A thorough cross-validation ensures that the data generated at each site are comparable, regardless of minor differences in equipment, reagents, or analysts.[5][6] The International Council for Harmonisation (ICH) M10 guideline, along with recommendations from regulatory bodies like the EMA, emphasizes the need for a statistical assessment of bias between methods to ensure data integrity.[4][7][8]

Comparative Analysis of Bioanalytical Method Performance

The success of a cross-validation study hinges on the comparison of key validation parameters between the originating laboratory (Lab A) and the receiving laboratory (Lab B). The acceptance criteria are generally based on the principles outlined in regulatory guidelines.[7][8] Below are tables summarizing typical quantitative data from a hypothetical cross-validation study for a benzodioxane compound.

Table 1: Comparison of Precision and Accuracy

ParameterLaboratoryLow QC (5 ng/mL)Mid QC (50 ng/mL)High QC (400 ng/mL)
Intra-day Precision (%CV) Lab A4.23.12.5
Lab B5.13.82.9
Inter-day Precision (%CV) Lab A5.84.53.7
Lab B6.34.94.1
Intra-day Accuracy (%Bias) Lab A2.51.8-1.2
Lab B3.12.2-1.8
Inter-day Accuracy (%Bias) Lab A3.52.7-2.0
Lab B4.03.1-2.5

Acceptance Criteria: For precision, the coefficient of variation (%CV) should not exceed 15% (20% at the Lower Limit of Quantification - LLOQ). For accuracy, the mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).[7]

Table 2: Linearity and Sensitivity

ParameterLaboratory ALaboratory BAcceptance Criteria
Calibration Curve Range 1 - 500 ng/mL1 - 500 ng/mLConsistent between labs
Correlation Coefficient (r²) > 0.998> 0.997> 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL1 ng/mLSignal-to-noise ratio ≥ 5; Precision ≤ 20%; Accuracy ± 20%

Experimental Protocols

A detailed and harmonized protocol is the bedrock of a successful method transfer and cross-validation.

Preparation of Standards and Quality Control (QC) Samples

Stock solutions of the benzodioxane analyte and its stable isotope-labeled internal standard (IS) are prepared independently at each laboratory. Calibration standards and QC samples are then prepared by spiking the appropriate biological matrix (e.g., human plasma) with known concentrations of the analyte. A batch of QC samples from Lab A should be shipped to Lab B for analysis to ensure a direct comparison.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 100 µL of plasma sample, add 25 µL of the IS working solution (e.g., 100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic and Mass Spectrometric Conditions
  • Instrumentation: A validated UPLC-MS/MS system is used at both sites. While instrument models may differ, performance must be comparable.[6]

  • Chromatographic Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is used.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is employed.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) is used. Specific precursor and product ion transitions for the analyte and IS are monitored.

Workflow for Inter-Laboratory Cross-Validation

The following diagram illustrates the logical flow of a cross-validation study between two laboratories.

Bioanalytical Method Cross-Validation Workflow cluster_labA Originating Laboratory (Lab A) cluster_labB Receiving Laboratory (Lab B) cluster_comparison Data Comparison & Assessment A1 Method Development & Full Validation A2 Preparation of QC Samples A1->A2 A3 Analysis of Validation Batches A2->A3 A4 Shipment of Protocol & QCs to Lab B A3->A4 C1 Statistical Analysis of QC & Sample Data A3->C1 B1 Method Implementation & Partial Validation A4->B1 Method Transfer B2 Analysis of Lab A's QCs B1->B2 B3 Analysis of In-house Prepared QCs B1->B3 B4 Analysis of Incurred Study Samples (if available) B2->B4 B3->B4 B4->C1 C2 Assessment of Bias C1->C2 C3 Acceptance Report C2->C3 D1 Method Deemed Validated at Both Sites C3->D1 Decision

References

A Comparative Guide to Bioanalytical Method Validation for Drug and Metabolite Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of drugs and their metabolites in biological matrices is a cornerstone of drug development, providing critical data for pharmacokinetic, toxicokinetic, and efficacy studies. The reliability of this data hinges on the rigorous validation of the bioanalytical methods used. This guide provides a comprehensive comparison of bioanalytical method validation guidelines, an objective look at commonly used analytical platforms, and detailed experimental protocols to support the generation of high-quality data for regulatory submissions.

Regulatory Landscape: A Comparison of FDA and EMA Guidelines

The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) are the primary regulatory bodies governing bioanalytical method validation. While their guidelines are largely harmonized, some differences in terminology and recommended validation parameters exist.[1][2] Both agencies emphasize the importance of a well-characterized and fully validated method to ensure the reliability of bioanalytical data.[1]

The core validation parameters required by both the FDA and EMA include selectivity, accuracy, precision, recovery, calibration curve performance, sensitivity, reproducibility, and stability.[3][4] The EMA is often considered more prescriptive in the practical conduct of experiments, whereas the FDA provides more comprehensive recommendations on reporting.[1][2]

Table 1: Comparison of Key Bioanalytical Method Validation Parameters and Acceptance Criteria (FDA vs. EMA)

Validation ParameterFDA Acceptance CriteriaEMA Acceptance Criteria
Accuracy The mean value should be within ±15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where it should not deviate by more than ±20%.[5]The mean concentration should be within 15% of the nominal values for Quality Control (QC) samples, except for the LLOQ which should be within 20% of the nominal value.[4]
Precision The precision determined at each concentration level should not exceed 15% of the Coefficient of Variation (CV), except for the LLOQ, where it should not exceed 20% of the CV.[5]The precision of an analytical procedure expresses the closeness of agreement between a series of measurements and is defined as the ratio of standard deviation/mean (%). It should not exceed 15% (20% at LLOQ).[4]
Selectivity The ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. Analysis of blank samples from at least six sources should be performed.[6]The capacity to detect analyte concentration without interference from other sample components. Testing should be done with respect to metabolites, endogenous compounds, and known degradation products.[7]
LLOQ The lowest standard on the calibration curve. The analyte response at the LLOQ should be at least 5 times the response of a blank sample.[4]The lowest concentration of analyte in a sample which can be quantified reliably, with an acceptable accuracy and precision. The analyte signal should be at least 5 times the signal of a blank sample.[4]
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. Should be evaluated at low and high QC concentrations.Analyte stability in matrices is verified by analyzing QC samples at three concentration levels (low, medium, and high) after different storage times and at different temperatures.[7]

Comparison of Bioanalytical Platforms: LC-MS/MS vs. Ligand-Binding Assays (LBA)

The choice of analytical platform is highly dependent on the nature of the analyte (small molecule or large molecule), the required sensitivity, and the stage of drug development. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ligand-Binding Assays (LBAs) are two of the most common platforms used for bioanalysis.[8][9]

LC-MS/MS is a powerful and versatile technique that offers high selectivity and is the gold standard for the quantification of small molecules.[[“]][11] Its application is also growing for larger molecules like peptides and proteins.[11]

Ligand-Binding Assays , such as ELISA, are the traditional workhorse for large molecule bioanalysis due to their high sensitivity and throughput.[11][12]

Table 2: Performance Comparison of LC-MS/MS and Ligand-Binding Assays

FeatureLC-MS/MSLigand-Binding Assays (LBA)
Applicability Small Molecules: Gold standard.[[“]] Large Molecules: Increasing use, especially for peptides and proteins.[13]Small Molecules: Less common, can be used if specific antibodies are available. Large Molecules: Primary platform for proteins, antibodies, and other biologics.[12][14]
Selectivity High; based on mass-to-charge ratio, can distinguish structurally similar compounds and metabolites.High specificity due to antibody-antigen binding, but can be susceptible to cross-reactivity with related substances.[5]
Sensitivity Generally very sensitive, capable of detecting low pg/mL concentrations for small molecules.[15] Sensitivity for large molecules can be a limitation compared to LBA.Typically offers very high sensitivity, often in the low pg/mL to ng/mL range for large molecules.[8][12]
Throughput Can be lower due to chromatographic separation times.Generally higher throughput, especially with automated platforms.[12]
Development Time Method development can be relatively fast, often taking days to weeks.Can be lengthy, as it requires the generation and characterization of specific antibodies, which can take months.
Matrix Effects Susceptible to ion suppression or enhancement from matrix components, which can affect accuracy.[6]Can be affected by non-specific binding and interference from endogenous matrix components.
Multiplexing Can be readily multiplexed to measure multiple analytes (e.g., parent drug and multiple metabolites) in a single run.[13]Multiplexing is possible but can be more complex to develop and validate.

Experimental Protocols for Key Validation Experiments

Detailed and well-documented experimental protocols are essential for a successful bioanalytical method validation. The following are generalized protocols for key validation experiments.

Protocol 1: Determination of Accuracy and Precision
  • Objective: To determine the accuracy (closeness of the mean test results to the true value) and precision (the degree of scatter between a series of measurements) of the method.[4][5]

  • Materials: Blank biological matrix, reference standards of the analyte and internal standard (IS), and quality control (QC) samples at a minimum of four concentration levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (≤ 3x LLOQ)

    • Medium QC

    • High QC

  • Procedure:

    • Prepare a calibration curve by spiking the blank matrix with known concentrations of the analyte.[4]

    • Analyze a minimum of five replicates of the LLOQ, Low, Medium, and High QC samples in at least three separate analytical runs on different days.[4]

    • For each analytical run, process the QC samples along with the calibration standards.

    • Quantify the analyte concentration in the QC samples using the calibration curve.

  • Calculations and Acceptance Criteria:

    • Accuracy: Calculate the mean concentration for each QC level and express it as a percentage of the nominal concentration. The mean should be within ±15% of the nominal value (±20% for LLOQ).[5]

    • Precision: Calculate the coefficient of variation (CV%) for the concentrations at each QC level. The CV% should not exceed 15% (20% for LLOQ).[5]

Protocol 2: Assessment of Matrix Effect
  • Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and IS, which can lead to ion suppression or enhancement in LC-MS/MS based assays.

  • Materials: Blank biological matrix from at least six different sources, reference standards of the analyte and IS.[6]

  • Procedure:

    • Extract blank matrix from each of the six sources.

    • Post-extraction, spike the extracted blank matrix with the analyte and IS at low and high concentrations.

    • Prepare corresponding neat solutions of the analyte and IS in the mobile phase at the same concentrations.

    • Analyze both sets of samples and compare the peak areas of the analyte and IS in the post-spiked matrix extracts to those in the neat solutions.

  • Calculations and Acceptance Criteria:

    • Matrix Factor (MF): (Peak response in the presence of matrix ions) / (Peak response in the absence of matrix ions).

    • IS-Normalized MF: (MF of analyte) / (MF of IS).

    • The CV% of the IS-normalized matrix factor calculated from the six lots of matrix should be ≤15%.

Protocol 3: Evaluation of Analyte Stability
  • Objective: To determine the stability of the analyte in the biological matrix under various storage and processing conditions.[7]

  • Materials: Blank biological matrix, reference standards, and QC samples at low and high concentrations.

  • Procedure:

    • Freeze-Thaw Stability: Analyze low and high QC samples after they have undergone at least three freeze-thaw cycles. In each cycle, the samples are frozen for at least 12 hours and then thawed at room temperature.

    • Short-Term (Bench-Top) Stability: Analyze low and high QC samples after they have been kept at room temperature for a period that exceeds the expected sample handling time.

    • Long-Term Stability: Store low and high QC samples at the intended storage temperature (e.g., -20°C or -80°C) and analyze them at various time points (e.g., 1, 3, 6, and 12 months).

    • Stock Solution Stability: Evaluate the stability of the analyte and IS stock solutions at room temperature and under refrigeration.

  • Calculations and Acceptance Criteria:

    • The mean concentrations of the stability samples should be within ±15% of the nominal concentrations.

Visualizing Bioanalytical Workflows

Diagrams can effectively illustrate complex processes and relationships in bioanalytical method validation.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD_Start Define Assay Requirements (Analyte, Matrix, Range) MD_Optimization Optimize Sample Preparation, Chromatography/Binding, and Detection MD_Start->MD_Optimization MD_Feasibility Initial Feasibility Assessment (Sensitivity, Selectivity) MD_Optimization->MD_Feasibility V_Protocol Prepare Validation Protocol MD_Feasibility->V_Protocol Method Ready for Validation V_Experiments Conduct Validation Experiments (Accuracy, Precision, Stability, etc.) V_Protocol->V_Experiments V_Report Generate Validation Report V_Experiments->V_Report SA_Analysis Analyze Study Samples with Validated Method V_Report->SA_Analysis Validated Method SA_QC Include Calibration Standards and QC Samples in Each Run SA_Analysis->SA_QC SA_Data Process and Report Concentration Data SA_QC->SA_Data Analytical_Platform_Comparison cluster_lcms LC-MS/MS Workflow cluster_lba Ligand-Binding Assay (LBA) Workflow lcms_sample Biological Sample lcms_prep Sample Preparation (e.g., Protein Precipitation, SPE) lcms_sample->lcms_prep lcms_lc Liquid Chromatography (Separation) lcms_prep->lcms_lc lcms_ms Mass Spectrometry (Detection & Quantification) lcms_lc->lcms_ms lcms_data Data Analysis lcms_ms->lcms_data lba_sample Biological Sample lba_bind Binding Reaction (Analyte binds to antibody) lba_sample->lba_bind lba_wash Wash Step (Remove unbound components) lba_bind->lba_wash lba_detect Detection (e.g., Colorimetric, Fluorescent Signal) lba_wash->lba_detect lba_data Data Analysis lba_detect->lba_data

References

Comparative Analysis of α1-Adrenoceptor Antagonists Featuring a 1,4-Benzodioxane Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of α1-adrenoceptor antagonists that share a common 1,4-benzodioxane structural motif. The objective is to furnish researchers and drug development professionals with a consolidated resource detailing the binding affinities, subtype selectivities, and functional potencies of these compounds. The information presented is supported by experimental data from peer-reviewed literature, with detailed methodologies provided for key assays.

Introduction to 1,4-Benzodioxane α1-Antagonists

The 1,4-benzodioxane moiety is a privileged scaffold in medicinal chemistry, notably for its role in the development of antagonists for α1-adrenergic receptors. These receptors, which are G-protein coupled receptors, are subdivided into α1A, α1B, and α1D subtypes and are fundamentally involved in the regulation of smooth muscle contraction, particularly in the vasculature and the urogenital system. Consequently, α1-adrenoceptor antagonists are clinically significant in the management of hypertension and benign prostatic hyperplasia (BPH).

This guide focuses on two seminal compounds, WB-4101 and Piperoxan, and their analogues, to illustrate the structure-activity relationships (SAR) and the impact of structural modifications on their pharmacological profiles.

Comparative Performance Data

The following tables summarize the binding affinities (Ki) and functional antagonist potencies (pA2) of key 1,4-benzodioxane derivatives at the three α1-adrenoceptor subtypes. The data highlights the varying degrees of selectivity these compounds exhibit.

Table 1: Comparative Binding Affinities (Ki, nM) of 1,4-Benzodioxane α1-Adrenoceptor Antagonists

Compoundα1Aα1Bα1DSelectivity Profile
WB-4101 0.150.480.23α1A/α1D > α1B
Prazosin 0.250.350.18Non-selective
(S)-WB-4101 ---Potent α1D antagonist (pA2 = 10.68)[1]
Hybrid (S)-8 ---Highly selective α1A antagonist (pA2 = 7.98)[1]

Note: Ki values are indicative and can vary between different studies and experimental conditions. The data presented is a representative compilation.

Table 2: Functional Antagonist Potency (pA2) of Selected Antagonists

CompoundTissue/AssaypA2 Value
WB-4101 Rat Vas Deferens (α1A)8.0 - 9.0[2]
Prazosin Rat Vas Deferens (α1A)8.0 - 9.0[2]
(S)-2 Vascular Model (α1D)10.68[1]
(S)-8 Vascular Model (α1A)7.98[1]

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for α1-adrenoceptor subtypes.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing a specific human α1-adrenoceptor subtype (α1A, α1B, or α1D) or from tissues known to express the receptor subtype of interest (e.g., rat cerebral cortex).[3] The cells or tissues are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer.[4]

  • Competition Binding: A fixed concentration of a radiolabeled ligand with high affinity for the receptor (e.g., [3H]-prazosin) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.[5][6]

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a set duration (e.g., 60 minutes) to allow for binding to reach equilibrium.[4]

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.[4]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Functional Antagonism Assay (Isolated Tissue)

Objective: To determine the functional potency (pA2) of an antagonist in inhibiting agonist-induced tissue contraction.

Methodology:

  • Tissue Preparation: An isolated tissue known to express functional α1-adrenoceptors, such as the rat vas deferens (predominantly α1A-mediated contraction), is dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.[2][7]

  • Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period.

  • Cumulative Concentration-Response Curve: A cumulative concentration-response curve to a selective α1-adrenoceptor agonist (e.g., phenylephrine or noradrenaline) is generated to establish a baseline contractile response.[2]

  • Antagonist Incubation: The tissue is then incubated with a fixed concentration of the antagonist for a predetermined time.

  • Shift in Concentration-Response Curve: A second cumulative concentration-response curve to the agonist is then constructed in the presence of the antagonist.

  • Data Analysis: The process is repeated with increasing concentrations of the antagonist. The rightward shift of the agonist concentration-response curve caused by the antagonist is used to calculate the pA2 value using a Schild plot analysis. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist dose-response curve.

Visualizations

Signaling Pathway of α1-Adrenoceptors

The activation of α1-adrenoceptors initiates a well-defined signaling cascade within the cell, leading to a physiological response.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Norepinephrine) a1AR α1-Adrenoceptor Agonist->a1AR Binds to Gq Gq Protein a1AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Physiological Response (e.g., Smooth Muscle Contraction) Ca2->Response Contributes to PKC->Response Leads to

Caption: Simplified signaling pathway of α1-adrenoceptor activation.

Experimental Workflow: Radioligand Binding Assay

This diagram illustrates the key steps involved in a competitive radioligand binding assay.

G start Start prep Membrane Preparation start->prep incubate Incubation (Membranes + Radioligand + Test Compound) prep->incubate filter Rapid Filtration incubate->filter wash Washing filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50 & Ki Determination) count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow: Isolated Tissue Functional Assay

The following diagram outlines the procedure for assessing the functional antagonism of a compound using an isolated tissue preparation.

G start Start prep Isolated Tissue Preparation (e.g., Rat Vas Deferens) start->prep mount Mount in Organ Bath prep->mount equilibrate Equilibration mount->equilibrate agonist_crc Generate Baseline Agonist Concentration-Response Curve equilibrate->agonist_crc antagonist_inc Incubate with Antagonist agonist_crc->antagonist_inc agonist_crc_shift Generate Shifted Agonist Concentration-Response Curve antagonist_inc->agonist_crc_shift analyze Data Analysis (Schild Plot & pA2 Determination) agonist_crc_shift->analyze end End analyze->end

Caption: Workflow for an isolated tissue functional antagonism assay.

References

A Comparative Guide to Chiral Separation Techniques for Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical nature of a drug molecule is a critical factor in its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror images of a chiral drug, can exhibit profound differences in biological activity.[1] Consequently, regulatory bodies worldwide emphasize the development of single-enantiomer drugs, making robust and validated chiral separation techniques indispensable in the pharmaceutical industry.[2][3]

This guide provides an objective comparison of the primary chiral separation techniques used in pharmaceutical analysis: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). It includes a summary of their performance, detailed experimental protocols for method validation, and visual workflows to aid in technique selection and implementation.

Overview of Core Techniques

High-Performance Liquid Chromatography (HPLC): Often considered the gold standard, chiral HPLC is a versatile and widely adopted technique for enantiomeric separation.[2][4] It primarily utilizes Chiral Stationary Phases (CSPs), which contain a chiral selector immobilized on a solid support (typically silica).[5][6] Separation occurs based on the differential formation of transient, diastereomeric complexes between the enantiomers and the CSP.[7] HPLC can be operated in various modes, including normal-phase, reversed-phase, and polar organic, offering broad applicability.[5]

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful "green" alternative to HPLC, particularly for chiral separations.[8] This technique uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often with a small amount of an organic modifier like an alcohol.[9][10] The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for faster separations (3 to 5 times faster than HPLC) and reduced backpressure.[9][11] These properties lead to higher efficiency, faster equilibration times, and significantly lower consumption of toxic organic solvents.[8][11]

Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that offers distinct advantages, including rapid analysis times and minimal consumption of samples and reagents.[2][12] In chiral CE, separation is achieved by adding a chiral selector (such as cyclodextrins) to the background electrolyte.[13][14] The enantiomers are separated based on differences in their electrophoretic mobility as they form transient diastereomeric complexes with the chiral selector.[13] CE is particularly well-suited for the analysis of polar and charged compounds.[13]

Performance Comparison of Chiral Separation Techniques

The selection of an appropriate chiral separation technique depends on a variety of factors, including the physicochemical properties of the analyte, the required speed and sensitivity, and environmental considerations. The table below summarizes the key performance characteristics of HPLC, SFC, and CE.

Parameter High-Performance Liquid Chromatography (HPLC) Supercritical Fluid Chromatography (SFC) Capillary Electrophoresis (CE)
Resolution & Selectivity Excellent resolution. Wide variety of commercially available Chiral Stationary Phases (CSPs) offers broad selectivity.[5][15]High resolution, often complementary selectivity to HPLC.[11] Lower backpressure allows for longer or coupled columns to enhance resolution.[9][16]Extremely high separation efficiency (theoretical plates). Selectivity is easily tuned by changing the type and concentration of the chiral selector in the buffer.[4][12]
Analysis Time Moderate to long. Method development can be time-consuming.[10]Very fast. Typically 3-5 times faster than HPLC due to high optimal linear velocities and rapid column equilibration.[9][11]Very fast. High separation efficiency leads to short analysis times.[4]
Sensitivity High sensitivity, compatible with various detectors (UV, FLD, MS). LC-MS/MS offers exceptional selectivity and sensitivity.[2][4]High sensitivity. Compatible with MS detectors; however, some additives can cause signal suppression.High mass sensitivity but can have lower concentration sensitivity due to the small injection volumes.
Solvent Consumption High, especially in normal-phase mode which uses toxic solvents like hexane. Reversed-phase is more environmentally friendly.Low. Primarily uses recycled CO2, significantly reducing organic solvent consumption and waste. Aligns with green chemistry principles.[8]Extremely low. Uses nanoliter-scale sample volumes and minimal amounts of aqueous buffers, making it a very green technique.[2][14]
Sample Throughput Moderate.High, due to fast analysis and equilibration times. Ideal for high-throughput screening.[11]High, especially with modern automated systems.
Robustness & Reproducibility Generally high and considered a very robust technique.Good, with modern instrumentation providing reliable performance.Can be less robust than HPLC; sensitive to buffer composition, capillary surface, and temperature.[12]
Cost (Instrument/Operation) Moderate to high instrument cost. High operational cost due to solvent consumption and disposal.High initial instrument cost. Lower operational cost due to reduced solvent usage.Lower instrument cost compared to HPLC and SFC. Very low operational cost.
Preparative Scale Well-established for preparative separations.Highly advantageous for preparative scale due to easier solvent removal (CO2 evaporates) and faster cycles.[9]Primarily an analytical technique; not suitable for preparative separations.

Experimental Protocols: Validation of a Chiral HPLC Method

Method validation is a regulatory requirement to ensure that a chiral purity assay is suitable for its intended purpose.[17] The validation should demonstrate specificity, linearity, accuracy, precision, range, and robustness.[2][17]

Objective: To validate a chiral HPLC method for the quantitative determination of an undesired enantiomer in a drug substance.

1. System Suitability:

  • Purpose: To verify that the chromatographic system is performing adequately for the analysis.

  • Procedure: Prepare a solution containing both the desired and undesired enantiomers at a relevant concentration (e.g., the undesired enantiomer at its specification limit). Inject this solution multiple times (e.g., n=5).

  • Acceptance Criteria:

    • Resolution (Rs): The resolution between the two enantiomer peaks should be ≥ 1.7 to ensure baseline separation.[17]

    • Precision: The relative standard deviation (%RSD) of the peak areas for replicate injections should be ≤ 2.0%.

    • Signal-to-Noise (S/N): For the minor enantiomer peak, the S/N ratio should be ≥ 10.[17]

2. Specificity:

  • Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradants, or placebo components).

  • Procedure: Analyze samples of the drug substance, a placebo, and the drug substance spiked with the undesired enantiomer and any known related impurities.

  • Acceptance Criteria: No interference from the placebo or other impurities should be observed at the retention times of the enantiomers.

3. Linearity and Range:

  • Purpose: To demonstrate a linear relationship between the concentration of the undesired enantiomer and the detector response over a specified range.

  • Procedure: Prepare a series of solutions of the undesired enantiomer at different concentrations, typically ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression curve should be ≥ 0.99.

4. Accuracy (Recovery):

  • Purpose: To determine the closeness of the test results to the true value.

  • Procedure: Spike the drug substance with known amounts of the undesired enantiomer at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Analyze these samples in triplicate.

  • Acceptance Criteria: The recovery should be within a pre-defined range, typically 90-110%.

5. Precision:

  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze a minimum of six independent preparations of the drug substance spiked with the undesired enantiomer at 100% of the specification level on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.

  • Acceptance Criteria: The %RSD for the series of measurements should be ≤ 5.0%.

6. Limit of Quantitation (LOQ):

  • Purpose: To determine the lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: Typically determined based on the signal-to-noise ratio (S/N ≥ 10) or by establishing the lowest concentration that meets precision and accuracy criteria.

  • Acceptance Criteria: The determined LOQ must be at or below the reporting threshold for the enantiomeric impurity.

Mandatory Visualizations

The following diagrams illustrate key workflows and decision-making processes in the validation and selection of chiral separation techniques.

G cluster_0 Method Development & Optimization cluster_1 Method Validation Protocol cluster_2 Final Stages Dev Initial Method Development (Column/Selector Screening) Opt Method Optimization (Mobile Phase, Temp, Flow) Dev->Opt Initial Separation SS System Suitability (Resolution, Precision) Opt->SS Optimized Method Spec Specificity SS->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOQ LOD / LOQ Prec->LOQ Rob Robustness LOQ->Rob Report Validation Report Rob->Report Validation Complete Routine Routine Use in QC Report->Routine

Caption: Workflow for Chiral Method Validation

G cluster_screening Primary Screening Considerations cluster_techniques Technique Selection Start Racemic Compound for Analysis HighThroughput Need High Throughput? Start->HighThroughput Polarity Is Analyte Polar/Charged? HighThroughput->Polarity No SFC SFC (Fast, Green, Preparative) HighThroughput->SFC Yes Green Is 'Green' Chemistry a Priority? Polarity->Green No CE CE (High Efficiency, Minimal Sample) Polarity->CE Yes Green->SFC Yes HPLC HPLC (Robust, Versatile, Gold Standard) Green->HPLC No SFC->HPLC Complementary HPLC->CE Complementary CE->SFC Complementary

Caption: Decision Tree for Chiral Technique Selection

References

Comparative Analysis of 1,4-Dioxane Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the cytotoxic effects of novel 1,4-dioxane compounds in various cancer cell lines.

The quest for novel and effective anticancer agents has led to the exploration of diverse chemical scaffolds. Among these, 1,4-dioxane and its derivatives have emerged as a promising class of compounds with demonstrated cytotoxic effects against several cancer cell lines. This guide provides a comparative overview of the anticancer potential of various 1,4-dioxane-based compounds, summarizing key experimental findings, outlining methodologies, and illustrating the underlying mechanisms of action.

Cytotoxicity Profile of 1,4-Dioxane Derivatives

Recent studies have focused on synthesizing and evaluating the in vitro anticancer activity of various 1,4-dioxane derivatives. The cytotoxic efficacy of these compounds, often quantified by the half-maximal inhibitory concentration (IC50), varies significantly depending on the chemical modifications of the dioxane ring and the specific cancer cell line being tested. The following table summarizes the IC50 values of several noteworthy 1,4-dioxane derivatives.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
1,4-Benzodioxane-Hydrazone Compound 7eMDA-MB-435 (Melanoma)0.20[1]
M14 (Melanoma)0.46[1]
SK-MEL-2 (Melanoma)0.57[1]
UACC-62 (Melanoma)0.27[1]
1,4-Benzodioxane-Imidazolium Salt Hybrid Compound 25K562 (Leukemia)1.06[2]
SMMC-7721 (Hepatocellular Carcinoma)1.25[2]
A-549 (Lung Cancer)8.31[2]
Substituted 1,4-Dioxane Compound 13PC-3 (Prostate Cancer)-[3][4]

Experimental Protocols

The evaluation of the cytotoxic effects of 1,4-dioxane derivatives typically involves a series of in vitro assays. A standard experimental workflow is outlined below.

General Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Cell Culture Preparation cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Cell_Culture Maintain Cancer Cell Lines in Appropriate Culture Media Seeding Seed Cells into 96-well Plates at a Predetermined Density Cell_Culture->Seeding Incubation_24h Incubate for 24h to Allow for Cell Adhesion Seeding->Incubation_24h Compound_Prep Prepare Serial Dilutions of 1,4-Dioxane Derivatives Treatment Treat Cells with Varying Concentrations of Compounds Compound_Prep->Treatment Incubation_48_72h Incubate for 48-72h Treatment->Incubation_48_72h MTT_Addition Add MTT Reagent to Each Well Incubation_4h Incubate for 4h to Allow Formazan Crystal Formation MTT_Addition->Incubation_4h Solubilization Add Solubilizing Agent (e.g., DMSO) Incubation_4h->Solubilization Absorbance_Measurement Measure Absorbance at 570 nm Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 Values from Dose-Response Curves Absorbance_Measurement->IC50_Calculation

A typical workflow for evaluating the cytotoxicity of 1,4-dioxane derivatives.
Key Methodologies

  • Cell Lines and Culture Conditions: A variety of human cancer cell lines are utilized, including those from leukemia (K562), hepatocellular carcinoma (SMMC-7721), lung cancer (A-549), melanoma (MDA-MB-435, M14, SK-MEL-2, UACC-62), and prostate cancer (PC-3).[1][2][3][4] Cells are typically cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • MTT Assay for Cell Viability: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.[5] In this assay, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells and is quantified by measuring the absorbance at a specific wavelength (typically 570 nm) after solubilizing the crystals in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Cell Cycle Analysis: To understand the mechanism of action, flow cytometry is often employed to analyze the cell cycle distribution of cancer cells after treatment with 1,4-dioxane derivatives. This technique can reveal if the compounds induce cell cycle arrest at specific phases (e.g., G0/G1, S, or G2/M). For instance, a 1,4-benzodioxane-imidazolium salt hybrid, compound 25, was found to induce G0/G1 cell cycle arrest in SMMC-7721 cells.[2]

  • Apoptosis Assays: The induction of apoptosis (programmed cell death) is a key indicator of anticancer activity. Annexin V/propidium iodide (PI) staining followed by flow cytometry is a common method to detect and quantify apoptotic cells. Studies have shown that some 1,4-benzodioxane-hydrazone derivatives can induce apoptosis in melanoma cells.[1]

Signaling Pathways Implicated in Cytotoxicity

The cytotoxic effects of 1,4-dioxane derivatives are mediated through the modulation of various cellular signaling pathways that control cell proliferation, survival, and death.

mTOR Signaling Pathway Inhibition

One of the identified mechanisms of action for certain 1,4-benzodioxane-hydrazone derivatives is the inhibition of the mammalian target of rapamycin (mTOR) kinase.[1] The mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers.

cluster_pathway mTOR Signaling Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates AKT Akt PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E Phosphorylates Proliferation Cell Proliferation & Survival S6K1->Proliferation eIF4E->Proliferation Inhibits translation when unphosphorylated Dioxane_Derivative 1,4-Benzodioxane- Hydrazone Derivative Dioxane_Derivative->mTORC1 Inhibits

Inhibition of the mTOR signaling pathway by 1,4-benzodioxane-hydrazone derivatives.

By inhibiting mTOR, these compounds can effectively block downstream signaling events that are essential for cancer cell growth and survival, ultimately leading to cytotoxicity.

Conclusion

The studies highlighted in this guide demonstrate the potential of 1,4-dioxane derivatives as a versatile scaffold for the development of novel anticancer agents. The cytotoxic efficacy of these compounds is highly dependent on their specific chemical structures and the genetic background of the cancer cells. Further research, including comprehensive structure-activity relationship (SAR) studies and in vivo testing, is warranted to optimize the therapeutic potential of this promising class of molecules. The detailed experimental protocols and elucidated signaling pathways provided herein offer a valuable resource for researchers dedicated to advancing cancer chemotherapy.

References

A Comparative Analysis of Benzofuroxan/Sterically Hindered Phenol Hybrids: Synergistic Effects and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic combination of distinct pharmacophores into a single molecular entity offers a promising avenue for the development of novel therapeutics with enhanced efficacy and selectivity. This guide provides a comparative evaluation of hybrid molecules integrating benzofuroxan and sterically hindered phenol moieties. These hybrids leverage the unique properties of each component to create synergistic effects, leading to potent biological activities, particularly in the realm of anticancer research. This analysis is based on recent studies exploring their synthesis, cytotoxicity, and mechanism of action, offering a valuable resource for researchers in drug discovery.

The core concept behind these hybrids lies in the dual nature of sterically hindered phenols (SHPs). In healthy cells with a balanced redox state, SHPs act as antioxidants, potentially mitigating the cytotoxic effects of the benzofuroxan component.[1] Conversely, in the oxidative stress environment characteristic of tumor cells, SHPs can exhibit pro-oxidant activity, amplifying the therapeutic effect.[1][2] The benzofuroxan moiety, a known nitric oxide (NO) and reactive oxygen species (ROS) generator, contributes to the overall cytotoxicity against cancer cells.[2][3]

Comparative Cytotoxicity Data

The cytotoxic effects of various benzofuroxan/sterically hindered phenol hybrids have been evaluated against several human cancer cell lines. The data, summarized in the table below, highlights the superior performance of certain hybrid compounds compared to established anticancer drugs like Doxorubicin and Sorafenib, particularly in terms of selectivity towards cancer cells over healthy cell lines.

CompoundHuTu 80 (IC₅₀, µM)MCF-7 (IC₅₀, µM)M-HeLa (IC₅₀, µM)Chang Liver (IC₅₀, µM)Selectivity Index (SI) vs. M-HeLa
4c 1.8 ± 0.23.1 ± 0.22.5 ± 0.1>100>40
5d 1.7 ± 0.11.9 ± 0.11.5 ± 0.180.0 ± 2.053.3
Doxorubicin 1.0 ± 0.11.1 ± 0.10.9 ± 0.11.2 ± 0.21.3
Sorafenib 4.5 ± 0.35.0 ± 0.33.8 ± 0.210.0 ± 1.02.6
  • IC₅₀: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

  • HuTu 80: Human duodenal adenocarcinoma cell line.

  • MCF-7: Human breast adenocarcinoma cell line.[1][2][4]

  • M-HeLa: Human cervical carcinoma cell line.

  • Chang Liver: Normal human liver cell line.

  • Selectivity Index (SI): Calculated as the ratio of the IC₅₀ value for normal cells to the IC₅₀ value for cancer cells. A higher SI indicates greater selectivity for cancer cells.

The data clearly indicates that compounds 4c and 5d exhibit high cytotoxicity against the tested cancer cell lines, with IC₅₀ values comparable to or better than the reference drugs.[3] More importantly, their selectivity indices are significantly higher, suggesting a more favorable safety profile with reduced toxicity to healthy tissues.[2][4]

Antimicrobial Activity

A noteworthy finding is the emergence of antimicrobial activity in hybrids with a specific molecular architecture. While hybrids with a 1:1 ratio of sterically hindered phenol to benzofuroxan moieties showed no significant antimicrobial effects, the introduction of a second benzofuroxan fragment resulted in potent activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[1]

CompoundS. aureus (MIC, µg/mL)B. cereus (MIC, µg/mL)E. faecalis (MIC, µg/mL)MRSA 1 (MIC, µg/mL)
5a 3.97.87.83.9
5c 7.87.815.67.8
5d 7.815.615.67.8
Chloramphenicol 3.93.93.93.9
  • MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

The antimicrobial activity of compounds 5a , 5c , and 5d is comparable to the reference antibiotic Chloramphenicol against several bacterial strains.[1]

Experimental Protocols

Synthesis of Benzofuroxan/Sterically Hindered Phenol Hybrids (General Procedure)

The synthesis of the hybrid compounds is achieved through a nucleophilic aromatic substitution reaction.[5]

  • A solution of 7-chloro-4,6-dinitrobenzofuroxan in chloroform is prepared at room temperature.

  • A solution of the corresponding sterically hindered phenol in chloroform is added to the benzofuroxan solution. The molar ratio of the reactants is adjusted to control the formation of 1:1 or 1:2 (phenol:benzofuroxan) hybrids.[1]

  • The reaction mixture is stirred at room temperature, and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is evaporated, and the crude product is purified by column chromatography on silica gel.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized hybrids is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Human cancer cell lines (e.g., HuTu 80, MCF-7, M-HeLa) and a normal cell line (e.g., Chang Liver) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.

  • After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.

  • The formazan crystals formed are dissolved in dimethyl sulfoxide (DMSO).

  • The absorbance is measured at 570 nm using a microplate reader.

  • The IC₅₀ values are calculated from the dose-response curves.

Apoptosis Assay (Flow Cytometry)

The induction of apoptosis is a key mechanism of action for these hybrids.[2][5] It can be evaluated by flow cytometry using Annexin V and Propidium Iodide (PI) staining.

  • Cancer cells are treated with the test compounds at their IC₅₀ and half-IC₅₀ concentrations for 48 hours.

  • The cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

  • Annexin V-FITC and PI are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.

  • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizing the Mechanism of Action and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate the proposed signaling pathway for the induction of apoptosis and a general experimental workflow for the evaluation of these hybrid compounds.

G cluster_cell Cancer Cell Hybrid Benzofuroxan/SHP Hybrid ROS Increased ROS Production Hybrid->ROS Mito Mitochondrial Membrane Depolarization ROS->Mito Caspase9 Caspase-9 Activation Mito->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of apoptosis induction by benzofuroxan/SHP hybrids.

G cluster_workflow Experimental Workflow Synthesis Synthesis of Hybrid Compounds Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Cytotoxicity In Vitro Cytotoxicity Screening (MTT Assay) Characterization->Cytotoxicity Lead_Identification Identification of Lead Compounds Cytotoxicity->Lead_Identification Mechanism Mechanism of Action Studies Lead_Identification->Mechanism In_Vivo In Vivo Efficacy and Toxicity Studies Lead_Identification->In_Vivo Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Mechanism->Apoptosis_Assay ROS_Assay ROS Production Assay Mechanism->ROS_Assay

Caption: General workflow for the evaluation of benzofuroxan/SHP hybrids.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-(1-Aminoethyl)-1,4-benzodioxane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical compounds is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 2-(1-Aminoethyl)-1,4-benzodioxane, a compound used in pharmaceutical research. The following procedures are based on the safety data sheets of structurally similar benzodioxane derivatives and represent best practices for handling this chemical class.

Hazard Profile and Safety Recommendations

Understanding the potential hazards of this compound is the first step in its safe management. Based on data from related compounds, a summary of potential hazards is presented below.

Hazard CategoryDescription
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or if inhaled.[1]
Skin Corrosion/Irritation Causes skin irritation.[1] May cause an allergic skin reaction.[2][3]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][3]
Specific Target Organ Toxicity May cause respiratory irritation.[1]
Environmental Hazards Potentially toxic to aquatic life with long-lasting effects. It is crucial to prevent the chemical from entering drains and waterways.[1][2]

Personal Protective Equipment (PPE):

Before handling this compound, it is mandatory to be equipped with the appropriate personal protective equipment:

  • Gloves: Wear protective gloves.

  • Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.[4]

  • Eye and Face Protection: Use eye and face protection.[4]

  • Respiratory Protection: If ventilation is inadequate, use a self-contained breathing apparatus.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound.

1. Initial Preparation and Waste Collection:

  • Designate a specific, clearly labeled, and sealed container for the waste.
  • Ensure the container is compatible with the chemical.
  • Conduct all handling of the compound and its waste in a well-ventilated area or a chemical fume hood.[1]

2. Managing Spills:

  • In case of a spill, immediately evacuate non-essential personnel from the area.[1]
  • For liquid spills, absorb with an inert material such as sand, silica gel, or a universal binder.[4]
  • For solid spills, carefully sweep or scoop the material to avoid dust generation.[2][3]
  • Collect the spilled material and absorbent into the designated waste container.
  • Clean the spill area thoroughly with a suitable solvent and then with soap and water.

3. Final Disposal:

  • All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.
  • Dispose of the sealed waste container through an approved and licensed waste disposal company.[1][3][4]
  • Do not dispose of the chemical down the drain or in general waste.[1][2]
  • Follow all local, state, and federal regulations for hazardous waste disposal.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following diagram illustrates the logical flow of operations.

cluster_prep Preparation Phase cluster_handling Handling & Collection Phase cluster_disposal Final Disposal Phase cluster_hazards Key Hazards to Mitigate A Wear Full PPE (Gloves, Goggles, Lab Coat) B Work in a Ventilated Area (Fume Hood) H2 Skin/Eye Contact A->H2 Mitigates C Prepare Labeled, Sealed Waste Container H1 Inhalation B->H1 Mitigates D Transfer Waste Chemical to Container C->D Proceed to Handling E Manage Spills: Absorb & Collect F Collect Contaminated Materials G Seal Waste Container F->G Proceed to Disposal H Store in Designated Hazardous Waste Area I Arrange Pickup by Approved Waste Disposal Service H3 Environmental Release I->H3 Prevents

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Handling Guide for 2-(1-Aminoethyl)-1,4-benzodioxane and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-(1-Aminoethyl)-1,4-benzodioxane was not publicly available at the time of this writing. The following guidance is synthesized from safety data for structurally similar compounds, including 6-amino-1,4-benzodioxane and 2-(1-Piperazinylcarbonyl)-1,4-benzodioxane. Researchers, scientists, and drug development professionals should treat this information as a baseline and exercise caution. A thorough risk assessment should be conducted before handling this chemical.

This guide provides essential, immediate safety and logistical information for handling this compound in a laboratory setting. It includes recommendations for personal protective equipment (PPE), safe handling practices, and disposal considerations.

Hazard Summary

Based on data from related benzodioxane compounds, this compound is presumed to be hazardous. The primary hazards associated with structurally similar compounds include:

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

  • Harmful if Swallowed, in Contact with Skin, or if Inhaled.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specifications and Best Practices
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards.Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166. In case of splash potential, wear chemical goggles and a face shield.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene). A lab coat or chemical-resistant apron.Inspect gloves for integrity before each use.[2] Dispose of contaminated gloves properly.[2] Immediately remove and launder contaminated clothing before reuse.
Respiratory Protection Use in a well-ventilated area or with local exhaust ventilation (e.g., chemical fume hood). If ventilation is inadequate, a NIOSH-approved respirator is necessary.For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[2] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed whenever workplace conditions warrant a respirator's use.
Hand Protection Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.

Operational and Disposal Plans

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[3]

  • Do not breathe dust, vapor, mist, or gas.[4]

  • Use only in a chemical fume hood.[4]

  • Keep container tightly closed and store in a cool, dry, and well-ventilated place.

  • Wash hands thoroughly after handling.

Spill Management:

  • Evacuate the area.

  • Wear appropriate PPE as outlined above.

  • For solid spills, carefully sweep or vacuum up the material and place it into a suitable, labeled disposal container. Avoid generating dust.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for disposal.

  • Do not let the product enter drains.

Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for ensuring safety when handling this compound.

A Start: Prepare to handle This compound B Conduct Risk Assessment A->B C Consult Safety Data Sheet (or data for similar compounds) B->C D Select Appropriate PPE C->D E Eye/Face Protection: Goggles/Face Shield D->E F Hand Protection: Chemical-Resistant Gloves D->F G Body Protection: Lab Coat/Apron D->G H Respiratory Protection: Fume Hood/Respirator D->H I Verify Engineering Controls (Fume Hood, Ventilation) J Proceed with Experiment I->J K Proper Waste Disposal J->K L Decontaminate Work Area K->L M End of Process L->M

Caption: Workflow for Safe Chemical Handling.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Aminoethyl)-1,4-benzodioxane
Reactant of Route 2
Reactant of Route 2
2-(1-Aminoethyl)-1,4-benzodioxane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.